Product packaging for 4-Nitrophenyl trifluoroacetate(Cat. No.:CAS No. 658-78-6)

4-Nitrophenyl trifluoroacetate

Cat. No.: B145950
CAS No.: 658-78-6
M. Wt: 235.12 g/mol
InChI Key: JFOIBTLTZWOAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Nitrophenyl trifluoroacetate is a useful research compound. Its molecular formula is C8H4F3NO4 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F3NO4 B145950 4-Nitrophenyl trifluoroacetate CAS No. 658-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOIBTLTZWOAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060960
Record name Acetic acid, trifluoro-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-78-6
Record name Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl trifluoroacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, trifluoro-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROPHENYL TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H23CZQ62HC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Nitrophenyl Trifluoroacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 658-78-6

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trifluoroacetate (NPTFA), also known by its IUPAC name (4-nitrophenyl) 2,2,2-trifluoroacetate and as Sakakibara's Reagent, is a highly reactive organic compound widely utilized in biochemical and pharmaceutical research.[1][2][3][4] Its utility stems from the presence of a trifluoroacetate group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This property renders it an excellent acylating agent, particularly in the synthesis of peptides and as a chromogenic substrate for enzyme assays.[2][5] This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound.

Chemical and Physical Properties

This compound is a beige to yellow crystalline solid at room temperature.[3] It is soluble in organic solvents such as methanol and acetonitrile.[1] Key quantitative properties are summarized in the table below.

PropertyValueReferences
CAS Number 658-78-6[1]
Molecular Formula C₈H₄F₃NO₄[1]
Molecular Weight 235.12 g/mol [1]
Appearance White or Colorless to Yellow powder, lump, or clear liquid; Beige crystalline[3]
Melting Point 35-39 °C[3]
Boiling Point 120 °C at 12 mmHg[3]
Density 1.5675 g/cm³ (estimate)[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct acylation of 4-nitrophenol with trifluoroacetic anhydride.[6] Pyridine is often used as a catalyst.[7]

Materials:

  • 4-Nitrophenol

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (catalytic amount)

  • Carbon tetrachloride (or other suitable anhydrous solvent)

  • Anhydrous sodium sulfate

  • Chloroform

  • Hexane

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-nitrophenol in anhydrous carbon tetrachloride.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add a stoichiometric equivalent of trifluoroacetic anhydride to the stirred solution at room temperature.

  • The reaction is typically rapid.[7] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of chloroform and hexane to yield the final product.[3] The product can also be purified by sublimation in vacuo.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is used to create activated esters of N-protected amino acids, which then readily react with the free amino group of a growing peptide chain on a solid support.[2]

Principle: The electron-withdrawing trifluoroacetate group makes the carbonyl carbon of the amino acid highly electrophilic, facilitating the formation of a peptide bond.[2]

General Protocol for Coupling:

  • Activation of Amino Acid: React the N-protected amino acid with this compound in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in an anhydrous solvent like dimethylformamide (DMF). This forms the 4-nitrophenyl active ester of the amino acid.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the peptide chain attached to the solid-phase resin is removed using a suitable deprotection agent (e.g., piperidine in DMF).[8][9]

  • Coupling: The activated 4-nitrophenyl ester of the amino acid is added to the resin-bound peptide. The free N-terminal amine of the peptide attacks the activated carbonyl carbon, forming a new peptide bond and releasing 4-nitrophenol.[2]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • The cycle of deprotection and coupling is repeated until the desired peptide sequence is synthesized.[10]

Enzyme Assay using this compound

This compound can be used as a chromogenic substrate for various esterases and lipases. The enzymatic hydrolysis of the ester bond releases 4-nitrophenol, which, in its phenolate form at alkaline pH, produces a yellow color that can be quantified spectrophotometrically.[5][11]

Materials:

  • Enzyme solution

  • This compound stock solution (dissolved in a suitable organic solvent like ethanol or methanol)

  • Assay buffer (e.g., sodium phosphate buffer, pH adjusted to the enzyme's optimum)[11]

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in the assay buffer immediately before use.[12]

  • In a microplate well or cuvette, add the assay buffer and the enzyme solution.

  • Initiate the reaction by adding the this compound working solution.

  • Immediately monitor the increase in absorbance at approximately 405 nm over time.[12][13]

  • A no-enzyme control should be included to account for the spontaneous hydrolysis of the substrate.[12]

  • The rate of the reaction is proportional to the enzyme activity and can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenolate.[12]

Mandatory Visualizations

Peptide_Synthesis_Workflow cluster_activation Amino Acid Activation cluster_spps Solid-Phase Peptide Synthesis Cycle AA N-Protected Amino Acid Activated_AA Activated N-Protected Amino Acid Ester AA->Activated_AA Acylation NPTFA 4-Nitrophenyl Trifluoroacetate NPTFA->Activated_AA Coupling Coupling Activated_AA->Coupling Resin Resin with Growing Peptide Deprotection N-terminal Deprotection Resin->Deprotection Deprotection->Coupling Washing Washing Coupling->Washing Washing->Resin Ready for next cycle

Caption: Workflow for Solid-Phase Peptide Synthesis using an activated amino acid.

Enzyme_Assay_Principle NPTFA This compound (Colorless Substrate) Hydrolysis Enzymatic Hydrolysis NPTFA->Hydrolysis Enzyme Esterase / Lipase Enzyme->Hydrolysis Products Trifluoroacetic Acid + 4-Nitrophenol (Colorless) Hydrolysis->Products Ionization Ionization at Alkaline pH Products->Ionization Phenolate 4-Nitrophenolate (Yellow Product) Ionization->Phenolate Detection Spectrophotometric Detection (Absorbance at ~405 nm) Phenolate->Detection

References

An In-depth Technical Guide to the Synthesis of 4-Nitrophenyl Trifluoroacetate from p-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-nitrophenyl trifluoroacetate, a key reagent in various biochemical and pharmaceutical applications. The document details the underlying chemical principles, experimental protocols, and relevant applications, with a focus on quantitative data and procedural accuracy.

Introduction

This compound (NPTFA) is a highly reactive compound widely utilized as an acylating agent, particularly in peptide synthesis where it is sometimes referred to as Sakakibara's Reagent.[1][2] Its utility stems from the electron-withdrawing nature of the trifluoroacetyl group and the good leaving group potential of the p-nitrophenoxide ion. This combination renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines, facilitating efficient amide bond formation.[1] Additionally, NPTFA serves as a chromogenic substrate in enzyme assays, where the release of p-nitrophenol upon hydrolysis can be monitored spectrophotometrically.[3][4][5]

The primary and most common method for the synthesis of this compound is the direct acylation of p-nitrophenol with trifluoroacetic anhydride, often catalyzed by a base such as pyridine.[6] This reaction is typically high-yielding and proceeds under mild conditions.

Synthesis of this compound

The synthesis involves the esterification of p-nitrophenol with trifluoroacetic anhydride. The reaction is facilitated by a base, typically pyridine, which acts as a catalyst by activating the anhydride and deprotonating the phenol.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products pnp p-Nitrophenol nptfa This compound pnp->nptfa + catalyst Pyridine tfaa Trifluoroacetic Anhydride tfaa->nptfa tfa Trifluoroacetic Acid catalyst->nptfa Catalyst

Caption: General reaction scheme for the synthesis of this compound.

2.1. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )CAS Number
p-Nitrophenol139.11100-02-7
Trifluoroacetic Anhydride210.03407-25-0
Pyridine79.10110-86-1
Dichloromethane (DCM)84.9375-09-2
Diethyl Ether74.1260-29-7
Hexane86.18110-54-3
Chloroform119.3867-66-3
Sodium Sulfate (anhydrous)142.047757-82-6

2.2. Experimental Protocol: Direct Acylation with Pyridine Catalyst

This protocol is a representative procedure based on commonly cited laboratory practices for the synthesis of 4-nitrophenyl esters.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Pyridine: To the stirred solution, add pyridine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a solvent system such as chloroform/hexane or by sublimation under vacuum.[7]

2.3. Quantitative Data

ParameterValue
Molar Ratio (p-Nitrophenol:TFAA:Pyridine)1 : 1.1 : 1.1
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield> 90%

2.4. Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₈H₄F₃NO₄
Molecular Weight235.12 g/mol
AppearanceBeige crystalline solid
Melting Point35-39 °C
Boiling Point120 °C at 12 mmHg

Applications in Drug Development and Research

3.1. Peptide Synthesis

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS) for the activation of the C-terminus of an amino acid.[1] The activated ester readily reacts with the N-terminus of the growing peptide chain to form a new peptide bond.

Workflow for Peptide Bond Formation using NPTFA:

Peptide_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection Step aa N-protected Amino Acid activated_aa Activated Amino Acid Ester aa->activated_aa Reaction nptfa This compound nptfa->activated_aa new_peptide Elongated Peptide-Resin activated_aa->new_peptide Coupling resin Peptide-Resin resin->new_peptide deprotection Fmoc Deprotection new_peptide->deprotection ready_peptide Peptide-Resin with free N-terminus deprotection->ready_peptide ready_peptide->activated_aa Next Cycle

Caption: Workflow of peptide chain elongation using this compound.

3.2. Enzyme Assays

NPTFA is employed as a substrate for various esterases and lipases.[3][4][5] The enzymatic hydrolysis of the ester bond releases p-nitrophenol, which ionizes at alkaline pH to the p-nitrophenolate anion, a yellow-colored species with a maximum absorbance around 400-410 nm.[8] The rate of formation of the colored product is directly proportional to the enzyme activity.

Experimental Workflow for a Typical Enzyme Assay:

Enzyme_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection buffer Prepare Assay Buffer (pH > 7.2) mix Mix Buffer, Substrate, and Enzyme in Cuvette/Plate buffer->mix substrate Prepare NPTFA Substrate Solution substrate->mix enzyme Prepare Enzyme Solution enzyme->mix incubation Incubate at Controlled Temperature mix->incubation spectro Monitor Absorbance at 405 nm over Time incubation->spectro data Calculate Initial Reaction Velocity spectro->data

Caption: General workflow for an enzyme assay using this compound.

Safety and Handling

This compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

The synthesis of this compound from p-nitrophenol via direct acylation with trifluoroacetic anhydride is a robust and efficient method, providing a versatile reagent for both synthetic and analytical applications in drug development and biochemical research. Its role as an activating agent in peptide synthesis and as a chromogenic substrate in enzyme kinetics makes it an indispensable tool for scientists in these fields. Adherence to proper experimental protocols and safety precautions is essential for its successful synthesis and application.

References

The Acylating Power of 4-Nitrophenyl Trifluoroacetate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrophenyl trifluoroacetate (4-NPT) has emerged as a highly efficient reagent for the acylation of primary and secondary amines, most notably in the field of peptide synthesis. Its efficacy is rooted in a well-defined chemical mechanism that leverages the synergistic effects of its constituent functional groups. The electron-withdrawing nature of the trifluoroacetyl group powerfully activates the carbonyl carbon for nucleophilic attack, while the 4-nitrophenoxy moiety serves as an excellent leaving group, facilitating rapid and clean acylation reactions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by experimental protocols and comparative data to inform its application in research and development.

Core Mechanism of Acylation

The utility of this compound as an acylating agent stems from its unique molecular architecture. The presence of a trifluoroacetate group attached to the carbonyl carbon renders it highly electrophilic.[1] This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by the lone pair of electrons on a nitrogen atom of an amine.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: This intermediate is transient and rapidly collapses, expelling the 4-nitrophenoxide ion, a stabilized and effective leaving group. The stability of the 4-nitrophenoxide anion is a key driver for the forward reaction.

The result is the formation of a stable amide bond between the amine and the trifluoroacetyl group. In the context of peptide synthesis, this reagent is often referred to as Sakakibara's Reagent and is used to activate amino acids for subsequent coupling.[1]

Key Chemical Principles

The high reactivity of this compound can be attributed to two primary factors:

  • Inductive Effect of the Trifluoroacetate Group: The three fluorine atoms on the acetyl group are strongly electron-withdrawing. This inductive effect polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon and making it a prime target for nucleophiles.[1]

  • The 4-Nitrophenyl Leaving Group: The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion through resonance. The release of the bright yellow 4-nitrophenolate ion can also be used to monitor the progress of the reaction spectrophotometrically.

Quantitative Data on Acylation and Hydrolysis

Table 1: Kinetic Data for the Hydrolysis of p-Nitrophenyl Esters

CompoundSolventTemperature (°C)First-Order Rate Constant (s⁻¹)Reference
This compoundAcetonitrile/Water23.00.000281[2]
S-Ethyl trifluorothioacetateAcetonitrile/Water23.00.0000370[2]

The significantly faster hydrolysis rate of this compound compared to its thioester analog highlights the high reactivity of the trifluoroacetate-activated carbonyl group.[2]

Table 2: Kinetic Parameters for the Acylation Step in the Hydrolysis of 4-Nitrophenyl Acetate by Penicillin G Acylase

EnzymeRate of Formation of Acetyl-Enzyme (mM⁻¹s⁻¹)Rate of Hydrolysis of Acetyl-Enzyme (s⁻¹)Reference
Wild-type730.76[3]
F360V mutant11.10.051[3]

This data, from an enzymatic system, demonstrates the rapid acylation potential of a p-nitrophenyl ester, a principle that underlies the utility of this compound in chemical synthesis.[3]

Experimental Protocols

The following are generalized protocols for the acylation of amines and the activation of amino acids using this compound, based on standard laboratory practices for peptide synthesis.

General Protocol for the Acylation of a Primary Amine

Materials:

  • Primary amine

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous aprotic solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl) to remove excess amine, followed by a saturated aqueous sodium bicarbonate solution to remove any unreacted this compound and 4-nitrophenol, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude acylated product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol for the Activation of an N-Protected Amino Acid for Peptide Synthesis

Materials:

  • N-protected amino acid (e.g., Boc-glycine, Fmoc-alanine)

  • This compound

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DCM or DMF in a round-bottom flask.

  • Addition of Base: Add the tertiary amine base (1.1 equivalents) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Use in Subsequent Coupling: The resulting activated amino acid (an N-protected aminoacyl-4-nitrophenyl ester) can often be used directly in the next peptide coupling step without isolation.

Visualizing the Mechanism and Workflow

Acylation Reaction Mechanism

Caption: Mechanism of amine acylation by this compound.

Experimental Workflow for Amine Acylation

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification DissolveAmine Dissolve Amine and Base in Anhydrous Solvent Cool Cool to 0°C DissolveAmine->Cool AddNPT Add 4-Nitrophenyl Trifluoroacetate Solution Cool->AddNPT Stir Stir and Warm to Room Temperature AddNPT->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: General experimental workflow for the acylation of an amine.

Conclusion

This compound is a potent acylating agent with a well-understood mechanism of action that makes it particularly suitable for applications in peptide synthesis and other areas of organic chemistry. The high electrophilicity of its carbonyl carbon, combined with the excellent leaving group ability of the 4-nitrophenoxy moiety, ensures efficient and clean acylation reactions. While comprehensive quantitative data for a broad range of substrates remains an area for further investigation, the established principles of its reactivity, supported by data from analogous systems, provide a strong foundation for its effective use in the laboratory. The protocols and mechanistic understanding provided in this guide are intended to empower researchers to harness the full potential of this versatile reagent.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Nitrophenyl Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and storage of 4-Nitrophenyl trifluoroacetate (4-NPT), a critical reagent in peptide synthesis and bioconjugation. Understanding its stability profile is paramount for ensuring experimental reproducibility, minimizing the formation of impurities, and guaranteeing the integrity of synthesized molecules. This document outlines the known degradation pathways, provides available quantitative stability data, details recommended storage conditions, and presents experimental protocols for stability assessment.

Chemical Properties and Intrinsic Stability

This compound (CAS 658-78-6) is a beige crystalline solid known for its high reactivity as an acylating agent.[1] This reactivity is a double-edged sword, making it effective for forming amide bonds but also rendering it susceptible to degradation, primarily through hydrolysis. The electron-withdrawing nature of both the 4-nitrophenyl and the trifluoroacetyl groups makes the carbonyl carbon highly electrophilic and thus prone to nucleophilic attack by water.[2]

Key Physicochemical Properties:

PropertyValueReference(s)
Molecular FormulaC₈H₄F₃NO₄
Molecular Weight235.12 g/mol
Melting Point35-39 °C (lit.)
Boiling Point120 °C/12 mmHg (lit.)
AppearanceBeige crystalline solid[1]
SolubilitySoluble in methanol, chloroform/hexane.[3]

Decomposition Pathway: Hydrolysis

The primary degradation pathway for this compound is hydrolysis, which cleaves the ester bond to yield 4-nitrophenol and trifluoroacetic acid. This reaction can be catalyzed by both acid and base. The presence of moisture is the most significant factor contributing to its degradation.[1]

The mechanism of neutral hydrolysis in an aqueous-organic solvent mixture, such as water in acetonitrile, is understood to involve a water-bridge. A cluster of water molecules facilitates the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then rapidly collapses, expelling the relatively stable 4-nitrophenoxide leaving group.

reagents This compound + H₂O intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic attack by water products 4-Nitrophenol + Trifluoroacetic Acid intermediate->products Collapse of intermediate (expulsion of 4-nitrophenoxide)

Figure 1: Simplified Hydrolysis Pathway of this compound.

Quantitative Stability Data

ConditionRate Constant (k)CommentsReference(s)
Pure Water, 25 °C5.0 x 10⁻² s⁻¹
Acetonitrile2.81 x 10⁻⁴ s⁻¹Compared to S-ethyl trifluorothioacetate.
Aqueous Buffers (pH 7 and higher)Qualitative increase with pHThe rate of spontaneous hydrolysis of p-nitrophenyl esters is pH-dependent, increasing in more acidic or basic conditions.[4]

Recommended Storage and Handling

Due to its moisture sensitivity, proper storage and handling of this compound are crucial to maintain its integrity and reactivity.

Storage Conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, a freezer is recommended to minimize degradation.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[3]

  • Container: Keep the container tightly closed and in a well-ventilated area.[1][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[5][6]

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use dry solvents and glassware to prevent hydrolysis during experimental procedures.

  • For weighing, bring the container to room temperature before opening to prevent condensation of atmospheric moisture.

Experimental Protocols for Stability Assessment

Determining the stability of this compound under specific experimental conditions is often necessary. The following are generalized protocols for assessing its stability using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Spectrophotometric Determination of Hydrolysis Rate

This method is based on monitoring the formation of the chromogenic degradation product, 4-nitrophenol, which has a characteristic absorbance maximum at approximately 400-405 nm in basic solutions.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., phosphate buffer for neutral pH, acetate for acidic, borate for basic)

  • Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).

  • Equilibrate the buffer solution to the desired temperature in a water bath.

  • Initiate the reaction by adding a small aliquot of the 4-NPT stock solution to the temperature-equilibrated buffer in a cuvette. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.

  • Immediately place the cuvette in the spectrophotometer and start monitoring the absorbance at the λmax of 4-nitrophenolate (around 400 nm) over time.

  • Record the absorbance at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

  • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_stock Prepare 4-NPT stock solution initiate Initiate reaction in cuvette prep_stock->initiate prep_buffer Equilibrate buffer to desired temperature prep_buffer->initiate measure Monitor absorbance at ~400 nm initiate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate k_obs plot->calculate

Figure 2: Workflow for Spectrophotometric Stability Assay.
Protocol 2: HPLC-Based Stability Indicating Method

An HPLC method can be used to separate and quantify the parent compound (4-NPT) from its degradation products, providing a more direct measure of its stability.

Materials:

  • This compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water (with or without a buffer, e.g., phosphate buffer, depending on the desired pH)

  • Forced degradation reagents (e.g., HCl for acidic, NaOH for basic, H₂O₂ for oxidative)

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between this compound and its primary degradation product, 4-nitrophenol. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water. The detection wavelength can be set to the λmax of 4-NPT or 4-nitrophenol.

  • Forced Degradation Study: To ensure the method is "stability-indicating," perform forced degradation studies. Expose solutions of 4-NPT to acidic, basic, oxidative, and thermal stress.

    • Acidic: Add HCl to a solution of 4-NPT.

    • Basic: Add NaOH to a solution of 4-NPT.

    • Oxidative: Add H₂O₂ to a solution of 4-NPT.

    • Thermal: Heat a solution of 4-NPT.

  • Sample Analysis: Analyze the stressed samples by HPLC to confirm that the degradation products are well-separated from the parent peak and that the peak purity of the parent compound can be assessed.

  • Stability Study: Prepare solutions of 4-NPT in the desired solvent systems and store them under the desired conditions (e.g., different temperatures).

  • At specified time points, withdraw aliquots, dilute if necessary, and inject them into the HPLC system.

  • Quantify the peak area of 4-NPT at each time point to determine the percentage of degradation over time.

start Start: 4-NPT Sample method_dev Develop HPLC Method (Separation of 4-NPT and 4-Nitrophenol) start->method_dev forced_deg Forced Degradation Study (Acid, Base, Oxidation, Heat) method_dev->forced_deg validate Validate Method (Specificity, Linearity, etc.) forced_deg->validate stability_study Perform Stability Study (Store samples at various conditions) validate->stability_study Method is stability-indicating analysis Analyze Samples at Time Points stability_study->analysis quantify Quantify 4-NPT Degradation analysis->quantify end End: Stability Profile quantify->end

Figure 3: Logical Workflow for HPLC Stability Assessment.

Application in Peptide Synthesis: A Workflow Perspective

This compound is a highly effective coupling reagent in peptide synthesis. Its role is to activate the carboxylic acid of an N-protected amino acid, forming a highly reactive 4-nitrophenyl ester. This activated ester then readily reacts with the free amine of another amino acid or a growing peptide chain to form a new peptide bond.

cluster_activation Activation Step cluster_coupling Coupling Step amino_acid N-Protected Amino Acid (Carboxylic Acid) activated_ester Activated 4-Nitrophenyl Ester amino_acid->activated_ester npt This compound npt->activated_ester new_peptide_bond Formation of New Peptide Bond activated_ester->new_peptide_bond peptide_chain Peptide Chain with Free N-terminus peptide_chain->new_peptide_bond elongated_peptide Elongated Peptide Chain new_peptide_bond->elongated_peptide

Figure 4: Role of 4-NPT in Peptide Synthesis Workflow.

Conclusion

This compound is a potent acylating agent whose utility is directly linked to its reactivity. This inherent reactivity also makes it susceptible to degradation, primarily through hydrolysis. By understanding its stability profile, adhering to proper storage and handling protocols, and, when necessary, performing stability assessments under specific experimental conditions, researchers can effectively harness the power of this reagent while ensuring the reliability and reproducibility of their work. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

A Comprehensive Technical Guide on 4-Nitrophenyl Trifluoroacetate: Solubility, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trifluoroacetate (4-NPTFA) is a versatile reagent widely employed in organic synthesis, particularly in the realm of bioconjugation and peptide chemistry. Its utility stems from the highly reactive nature of the trifluoroacetyl group, which is activated by the electron-withdrawing p-nitrophenoxy leaving group. This activation facilitates the efficient formation of amide bonds under mild conditions, a critical step in the synthesis of peptides and other complex organic molecules. This guide provides an in-depth overview of the solubility of 4-NPTFA in common organic solvents, detailed experimental protocols for its use, and a visualization of its key reaction pathway.

Physicochemical Properties

PropertyValue
Chemical Formula C₈H₄F₃NO₄
Molecular Weight 235.12 g/mol
Appearance White to beige crystalline solid
Melting Point 35-39 °C
Boiling Point 120 °C at 12 mmHg

Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its widespread use in various synthetic procedures provides strong qualitative evidence of its solubility in several common solvents.

Qualitative Solubility:

Based on its application in chemical synthesis, this compound is known to be soluble in the following organic solvents:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Chloroform

  • Methanol (described as achieving "almost transparency")

Comparative Solubility Data: 4-Nitrophenyl Acetate

For comparative purposes, the solubility of the structurally related compound, 4-nitrophenyl acetate, offers some insight. While not a direct substitute, the data provides a general understanding of how a similar nitrophenyl ester behaves in organic solvents.

SolventSolubility of 4-Nitrophenyl Acetate
Ethanol100 mg/mL (with heating)[1]
Methanol10 mg/mL[2]
AcetoneSoluble[3]
DichloromethaneSoluble[3]
WaterInsoluble[4]

It is important to note that the trifluoroacetate group in 4-NPTFA will influence its polarity and, consequently, its solubility profile compared to 4-nitrophenyl acetate.

Experimental Protocols

General Protocol for Determining Solubility of an Organic Compound

For researchers requiring precise solubility data for their specific experimental conditions, the following general protocol for determining the solubility of a solid organic compound can be employed.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

    • Ensure an excess of solid material remains to confirm saturation.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

  • Phase Separation:

    • Allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a calibrated analytical instrument.

    • Determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Protocol for Amide Bond Formation using this compound

This protocol outlines the general steps for the activation of a carboxylic acid with 4-NPTFA and subsequent reaction with an amine to form an amide bond. This is a common application in peptide synthesis and bioconjugation.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF).

    • Add one equivalent of this compound to the solution.

    • Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the 4-nitrophenyl active ester is complete (monitoring by TLC or LC-MS is recommended).

  • Amidation Reaction:

    • To the solution containing the activated ester, add one equivalent of the desired amine.

    • Continue to stir the reaction at room temperature. The reaction time will vary depending on the reactivity of the amine (typically ranging from a few hours to overnight).

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.

    • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude amide product can be purified by column chromatography, recrystallization, or preparative HPLC.

Visualizations

Reaction Mechanism: Amide Bond Formation

The primary utility of this compound is to serve as an activating agent for carboxylic acids, facilitating their conversion to amides upon reaction with amines. The electron-withdrawing trifluoroacetyl group makes the carbonyl carbon highly electrophilic, leading to the formation of a reactive 4-nitrophenyl ester intermediate.

Amide_Formation cluster_activation Activation Step cluster_amidation Amidation Step CarboxylicAcid R-COOH (Carboxylic Acid) ActiveEster R-COO-PNP (4-Nitrophenyl Active Ester) CarboxylicAcid->ActiveEster NPTFA 4-Nitrophenyl Trifluoroacetate NPTFA->ActiveEster Base Base (e.g., Pyridine) Base->ActiveEster Amide R-CONH-R' (Amide) ActiveEster->Amide PNP 4-Nitrophenol ActiveEster->PNP Byproduct TFA_Salt Base-H⁺ CF₃COO⁻ ActiveEster->TFA_Salt Byproduct Amine R'-NH₂ (Amine) Amine->Amide

Caption: Reaction pathway for amide bond formation using this compound.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized in solid-phase peptide synthesis for the coupling of amino acids. The general workflow involves the activation of an Fmoc-protected amino acid and its subsequent reaction with the free amine of the resin-bound peptide chain.

SPPS_Workflow General Workflow for SPPS using 4-NPTFA Resin Resin-Bound Peptide (with free N-terminus) Coupling Coupling to Resin Resin->Coupling Fmoc_AA Fmoc-Amino Acid Activation Activation: Formation of Fmoc-AA-PNP Fmoc_AA->Activation NPTFA_Base 4-NPTFA + Base NPTFA_Base->Activation Activation->Coupling Washing Washing Coupling->Washing Deprotection Fmoc Deprotection (e.g., Piperidine) Washing->Deprotection Deprotection->Resin Elongated Peptide Next_Cycle Start Next Coupling Cycle Deprotection->Next_Cycle

Caption: Simplified workflow for an amino acid coupling cycle in SPPS.

References

Spectroscopic Analysis of 4-Nitrophenyl Trifluoroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophenyl trifluoroacetate, a key reagent in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be effectively determined through a combination of NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.41d9.22H, Ar-H (ortho to NO₂)
7.55d9.22H, Ar-H (meta to NO₂)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
155.0C-O (aromatic)
154.7 (q, J = 289 Hz)C=O (ester)
146.5C-NO₂ (aromatic)
125.6CH (aromatic)
122.3CH (aromatic)
115.4 (q, J = 42 Hz)CF₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Assignment
1800-1780C=O Stretch (ester)
1595C=C Stretch (aromatic)
1525N-O Asymmetric Stretch (nitro)
1350N-O Symmetric Stretch (nitro)
1210, 1150C-F Stretch
1190C-O Stretch (ester)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols outline the methodologies for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is utilized to simplify the spectrum. Key parameters include a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. A larger number of scans is typically required compared to ¹H NMR to obtain a spectrum with good signal-to-noise.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the internal standard (TMS for ¹H) or the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform), depositing the solution onto a KBr plate, and allowing the solvent to evaporate.

  • Data Acquisition: A background spectrum of the empty ATR crystal or KBr plate is recorded. The sample spectrum is then acquired over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and assigned to the corresponding functional group vibrations.

Visualization of Spectroscopic Workflow

The logical flow of analyzing a chemical compound using spectroscopic methods can be visualized as follows:

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolve in CDCl3 with TMS Sample->Dissolution ATR_Prep Place on ATR Crystal Sample->ATR_Prep NMR_Acq Acquire 1H & 13C NMR Spectra Dissolution->NMR_Acq IR_Acq Acquire IR Spectrum ATR_Prep->IR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc NMR_Analysis Assign Chemical Shifts, Multiplicities, and Coupling Constants NMR_Proc->NMR_Analysis IR_Analysis Assign Wavenumbers to Functional Groups IR_Proc->IR_Analysis Structure_Elucidation Structural Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Hydrolysis Kinetics of 4-Nitrophenyl Trifluoroacetate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrolysis kinetics of 4-Nitrophenyl trifluoroacetate (4-NPTFA) in aqueous solution. 4-NPTFA serves as a valuable model substrate in studying ester hydrolysis, a fundamental reaction in organic chemistry and biochemistry with significant implications for drug metabolism and pro-drug activation. This document details the underlying reaction mechanisms, presents available quantitative kinetic data, and offers detailed experimental protocols for kinetic analysis.

Reaction Mechanism and Kinetics

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. In aqueous solution, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield trifluoroacetic acid and 4-nitrophenoxide. The formation of the 4-nitrophenoxide ion, which is a distinct yellow color, allows for convenient spectrophotometric monitoring of the reaction progress.[1]

The reaction rate is influenced by factors such as pH, temperature, and the solvent environment. The hydrolysis of esters like 4-NPTFA can be catalyzed by both acid and base.[2] A typical pH-rate profile for the hydrolysis of a 4-nitrophenyl ester exhibits a "U" shape, with regions of acid catalysis at low pH, a pH-independent region (neutral hydrolysis), and a base-catalyzed region at high pH.[2]

Quantitative Kinetic Data

Quantitative data on the hydrolysis of this compound in purely aqueous solution is limited in the readily available literature. However, some key data points and comparative data for the closely related 4-Nitrophenyl acetate (4-NPA) are presented below.

Table 1: Rate Constants for the Hydrolysis of this compound

Solvent SystemTemperature (°C)Rate Constant (k)Reference
Pure Water25.05.0 x 10⁻² s⁻¹[3][4]
Water-Acetonitrile MixturesVariousComplex dependence on water concentration[3][4][5][6]

Table 2: Comparative Kinetic Data for the Hydrolysis of 4-Nitrophenyl Acetate in Aqueous Solution

ConditionParameterValueReference
pH 2-11, 20-45 °CActivation Energy (Ea)54.7 kJ·mol⁻¹[2]
Enthalpy of Activation (ΔH‡)52.2 kJ·mol⁻¹[2]
Entropy of Activation (ΔS‡)-47.8 J·mol⁻¹·K⁻¹[2]

Note: The data for 4-Nitrophenyl acetate is provided to illustrate the typical kinetic parameters for a similar ester, as comprehensive data for this compound in aqueous solution is not available in the cited sources.

Experimental Protocols

Kinetic Analysis using UV-Vis Spectrophotometry

This protocol describes the determination of the hydrolysis rate of this compound by monitoring the formation of the 4-nitrophenoxide ion.

Materials:

  • This compound (4-NPTFA)

  • Buffer solutions of desired pH (e.g., acetate, phosphate, borate)[2]

  • Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Stock solution of 4-NPTFA in a water-miscible organic solvent (e.g., acetonitrile or ethanol) to ensure solubility.[7]

Procedure:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions covering the desired pH range.[2]

    • Prepare a stock solution of 4-NPTFA (e.g., 10 mM) in acetonitrile or ethanol. The final concentration of the organic solvent in the reaction mixture should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the absorbance at the λmax of the 4-nitrophenoxide ion. This is typically around 400-410 nm.[1][8]

    • Equilibrate the buffer solution in the cuvette to the desired reaction temperature using the temperature-controlled holder.

  • Kinetic Run:

    • Add a small volume of the 4-NPTFA stock solution to the temperature-equilibrated buffer in the cuvette. The final concentration of 4-NPTFA should be in a range that gives a measurable change in absorbance over time.

    • Quickly mix the solution by inverting the cuvette (if sealed) or by gentle pipetting.

    • Immediately start recording the absorbance at regular time intervals. The frequency of data collection will depend on the reaction rate.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation: A(t) = A_∞ + (A_0 - A_∞)e^(-k_obs*t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.

    • Alternatively, a plot of ln(A_∞ - A(t)) versus time will yield a straight line with a slope of -k_obs.[1]

Kinetic Analysis using Stopped-Flow Spectrophotometry

For very fast reaction rates, a stopped-flow apparatus is necessary.[9][10]

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant solutions

  • Solutions of 4-NPTFA and buffer, prepared as described above.

Procedure:

  • Instrument Setup:

    • Prepare the stopped-flow instrument according to the manufacturer's instructions.

    • Load one syringe with the 4-NPTFA solution and the other with the buffer solution.

    • Set the detection wavelength to the λmax of the 4-nitrophenoxide ion.

  • Kinetic Measurement:

    • Rapidly mix the two solutions by driving the syringes. The instrument will automatically trigger data acquisition upon mixing.

    • Record the change in absorbance as a function of time, typically over a few seconds or less.

  • Data Analysis:

    • The resulting kinetic trace is analyzed using the instrument's software to determine the pseudo-first-order rate constant (k_obs) by fitting the data to an exponential function.

Visualizations

Hydrolysis_Mechanism Mechanism of 4-NPTFA Hydrolysis cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4-NPTFA 4-Nitrophenyl Trifluoroacetate Intermediate Tetrahedral Intermediate 4-NPTFA->Intermediate Nucleophilic Attack by Water H2O Water H2O->Intermediate TFA Trifluoroacetic Acid Intermediate->TFA Collapse of Intermediate 4-NP 4-Nitrophenoxide Intermediate->4-NP

Caption: Hydrolysis mechanism of this compound.

Experimental_Workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Solutions Prepare Buffer and 4-NPTFA Stock Solutions Equilibrate Equilibrate Buffer in Spectrophotometer Prep_Solutions->Equilibrate Initiate Initiate Reaction by Adding 4-NPTFA Equilibrate->Initiate Record_Abs Record Absorbance vs. Time Initiate->Record_Abs Plot_Data Plot Absorbance vs. Time Record_Abs->Plot_Data Fit_Data Fit Data to Exponential Function Plot_Data->Fit_Data Determine_k Determine Pseudo-First-Order Rate Constant (k_obs) Fit_Data->Determine_k

Caption: Workflow for UV-Vis spectrophotometric kinetic analysis.

Conclusion

The hydrolysis of this compound provides a valuable system for studying the principles of chemical kinetics and reaction mechanisms. While comprehensive quantitative data in purely aqueous solution remains a target for further research, the methodologies outlined in this guide provide a robust framework for such investigations. The use of UV-Vis spectrophotometry and stopped-flow techniques allows for accurate determination of reaction rates, contributing to a deeper understanding of ester hydrolysis and its relevance in various scientific disciplines, including drug development.

References

The Electrophilicity of 4-Nitrophenyl Trifluoroacetate's Carbonyl Carbon: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrophenyl trifluoroacetate (4-NPT) is a powerful acylating agent of significant interest in organic synthesis, particularly in the realm of peptide coupling and bioconjugation. The high reactivity of this reagent is attributed to the pronounced electrophilicity of its carbonyl carbon. This technical guide provides a comprehensive analysis of the factors governing this electrophilicity, supported by quantitative kinetic data, detailed experimental protocols, and conceptual diagrams to elucidate the underlying chemical principles. The strategic combination of two potent electron-withdrawing groups, the 4-nitrophenyl and the trifluoroacetyl moieties, synergistically enhances the partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This guide will delve into the quantitative aspects of this reactivity, offering a valuable resource for researchers leveraging 4-NPT in their synthetic endeavors.

Introduction

The efficiency of acylation reactions is paramount in numerous chemical transformations, from the synthesis of complex pharmaceuticals to the modification of biomolecules. At the heart of these reactions lies the electrophilicity of the acylating agent. This compound has emerged as a reagent of choice due to its exceptional reactivity, which stems from the electronic properties of its constituent groups. The trifluoromethyl group, with its strong inductive electron-withdrawing effect (-I), and the 4-nitrophenyl group, with its combined inductive and resonance effects (-I, -M), work in concert to create a highly electron-deficient carbonyl carbon. This guide will explore the theoretical basis for this enhanced electrophilicity and present experimental data that quantifies the reactivity of 4-NPT.

Factors Influencing Carbonyl Carbon Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is a direct consequence of the cumulative electron-withdrawing effects of the trifluoroacetyl and the 4-nitrophenyl groups.

  • Trifluoroacetyl Group: The three fluorine atoms on the alpha-carbon exert a powerful inductive effect, pulling electron density away from the carbonyl carbon. This significantly increases its partial positive charge.

  • 4-Nitrophenyl Group: The nitro group at the para position of the phenyl ring is a strong electron-withdrawing group. It deactivates the ring towards electrophilic substitution and, more importantly in this context, withdraws electron density from the ester oxygen through both inductive and resonance effects. This reduction in electron density on the ester oxygen further enhances the electrophilicity of the adjacent carbonyl carbon.

The synergistic interplay of these two groups results in a carbonyl carbon that is exceptionally susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and water.

Electrophilicity_Factors 4-NPT 4-Nitrophenyl Trifluoroacetate Carbonyl_Carbon Carbonyl Carbon (C=O) 4-NPT->Carbonyl_Carbon contains High_Electrophilicity High Electrophilicity Carbonyl_Carbon->High_Electrophilicity exhibits Trifluoroacetyl_Group Trifluoroacetyl Group (-CF3) High_Electrophilicity->Trifluoroacetyl_Group influenced by 4-Nitrophenyl_Group 4-Nitrophenyl Group (-C6H4NO2) High_Electrophilicity->4-Nitrophenyl_Group influenced by Inductive_Effect Strong Inductive Effect (-I) Trifluoroacetyl_Group->Inductive_Effect exerts 4-Nitrophenyl_Group->Inductive_Effect exerts Resonance_Effect Resonance Effect (-M) 4-Nitrophenyl_Group->Resonance_Effect exerts

Factors enhancing the electrophilicity of the carbonyl carbon in 4-NPT.

Quantitative Reactivity Data

The enhanced electrophilicity of this compound translates to rapid reaction rates with various nucleophiles. The hydrolysis of 4-NPT is a well-studied reaction that serves as a benchmark for its reactivity.

Reaction ConditionRate Constant (k)Reference
Neutral Hydrolysis in pure water at 25 °C~5.0 x 10⁻² s⁻¹[1]
Neutral Hydrolysis in acetonitrile-water (low water content)Varies with water concentration (see discussion below)[2]

The neutral hydrolysis of substituted phenyl trifluoroacetates in acetonitrile-water mixtures has been shown to be sensitive to the concentration of water, with a linear correlation observed between log(kobs) and log([H₂O]). For this compound, the slope of this correlation is 3.4, indicating the involvement of several water molecules in the transition state.[2] The effect of the leaving group structure on the reaction rate is best explained by a rate-limiting attack on the carbonyl group.[2]

Experimental Protocols

Kinetic Analysis of this compound Hydrolysis via UV-Vis Spectroscopy

This protocol outlines a general method for determining the rate of hydrolysis of this compound by monitoring the formation of the 4-nitrophenolate ion, which has a strong absorbance at approximately 400-405 nm.

Materials:

  • This compound (4-NPT)

  • Acetonitrile (spectroscopic grade)

  • Deionized water

  • Buffer solution of desired pH (e.g., phosphate buffer)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-NPT in acetonitrile (e.g., 10 mM). This solution should be prepared fresh to minimize premature hydrolysis.

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the appropriate volumes of buffer solution and acetonitrile to achieve the desired final solvent composition and pH. The total volume is typically 1 mL.

  • Temperature Equilibration: Place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Initiation of Reaction: Initiate the reaction by adding a small volume of the 4-NPT stock solution to the cuvette using a micropipette. The final concentration of 4-NPT should be significantly lower than that of water to ensure pseudo-first-order kinetics. Quickly mix the solution by inverting the cuvette several times.

  • Data Acquisition: Immediately start monitoring the absorbance at the λmax of the 4-nitrophenolate ion (around 400-405 nm) as a function of time. Collect data at regular intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at infinite time. Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Sol Prepare 4-NPT Stock Solution (in Acetonitrile) Initiate Initiate Reaction (add 4-NPT stock) Stock_Sol->Initiate Reaction_Mix Prepare Reaction Mixture (Buffer + Acetonitrile) Equilibrate Equilibrate Reaction Mixture to Temperature Reaction_Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance at ~405 nm over Time Initiate->Monitor Plot_Data Plot Absorbance vs. Time Monitor->Plot_Data Calculate_k Calculate Pseudo-First-Order Rate Constant (k_obs) Plot_Data->Calculate_k

Workflow for kinetic analysis of 4-NPT hydrolysis.

Signaling Pathways and Logical Relationships

The high electrophilicity of the carbonyl carbon in this compound dictates its reaction pathway with nucleophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism, typically involving a tetrahedral intermediate.

Reaction_Pathway Reactants 4-NPT + Nucleophile (Nu:) Transition_State1 Transition State 1 (Nucleophilic Attack) Reactants->Transition_State1 Rate-determining step Tetrahedral_Intermediate Tetrahedral Intermediate Transition_State1->Tetrahedral_Intermediate Transition_State2 Transition State 2 (Leaving Group Departure) Tetrahedral_Intermediate->Transition_State2 Products Acylated Nucleophile + 4-Nitrophenolate Transition_State2->Products

Generalized reaction pathway for the acylation of a nucleophile by 4-NPT.

Conclusion

The pronounced electrophilicity of the carbonyl carbon in this compound is a result of the powerful and synergistic electron-withdrawing effects of the trifluoroacetyl and 4-nitrophenyl groups. This high degree of electrophilicity translates into rapid acylation reactions, making 4-NPT a highly effective reagent in organic synthesis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to understand and exploit the reactivity of this important compound. Further studies to delineate the Hammett relationship for a series of substituted phenyl trifluoroacetates would provide even deeper insights into the electronic effects governing its reactivity and would be a valuable contribution to the field of physical organic chemistry.

References

4-Nitrophenyl Trifluoroacetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 4-Nitrophenyl trifluoroacetate, a critical reagent in chemical synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical synonyms, properties, and detailed applications, with a focus on its role in peptide synthesis.

Chemical Identity and Synonyms

This compound is a versatile acylating agent known by several names in chemical literature and commercial catalogs. Accurate identification is crucial for sourcing and application.

Identifier Type Value Source
CAS Number 658-78-6[1][2]
IUPAC Name (4-nitrophenyl) 2,2,2-trifluoroacetate[2]
Molecular Formula C₈H₄F₃NO₄[1][2]
Molecular Weight 235.12 g/mol [1][2]
EC Number 211-524-6[1]
MDL Number MFCD00007324[1]
PubChem CID 69569[2]
Beilstein Registry Number 658785[1]

A comprehensive list of synonyms is provided below to aid in literature searches and material procurement.

Table of Synonyms:

Synonym
p-Nitrophenyl trifluoroacetate
Trifluoroacetic acid 4-nitrophenyl ester
Trifluoroacetic acid p-nitrophenyl ester
Acetic acid, trifluoro-, 4-nitrophenyl ester
Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester
Acetic acid, trifluoro-, p-nitrophenyl ester
4-Nitrophenyl 2,2,2-trifluoroacetate
p-Nitrophenyl trifluoroacetate
SAKAKI BARA'S REAGENT
TFAONP

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions and ensuring safe handling.

Property Value Notes
Appearance White to pale yellow crystalline solid
Melting Point 35-39 °C[1]
Boiling Point 120 °C at 12 mmHg[1]
Density 1.567 g/cm³ (estimated)
Solubility Soluble in organic solvents such as acetonitrile and methanol.Reacts with water (hydrolysis).
Flash Point 110 °C (230 °F) - closed cup[1]

Applications in Chemical Synthesis

This compound is a highly efficient acylating agent, primarily utilized for the introduction of the trifluoroacetyl group. Its reactivity stems from the electron-withdrawing properties of both the trifluoroacetyl group and the 4-nitrophenyl leaving group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Peptide Synthesis

The most prominent application of this compound is in peptide synthesis as a coupling reagent. It serves to activate the carboxylic acid group of an N-protected amino acid, facilitating the formation of a peptide bond with the amino group of another amino acid.

The general mechanism involves a nucleophilic acyl substitution, as depicted below.

Peptide Bond Formation cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products AminoAcid1 N-Protected Amino Acid (R¹-COOH) ActivatedEster Activated Ester Intermediate (R¹-CO-O-C₆H₄NO₂) AminoAcid1->ActivatedEster + Activating Agent ActivatingAgent This compound AminoAcid2 Amino Acid Ester (H₂N-R²) Dipeptide Protected Dipeptide (R¹-CO-NH-R²) ActivatedEster->Dipeptide + Amino Acid 2 LeavingGroup 4-Nitrophenol

Caption: General workflow for peptide bond formation.

The reaction proceeds via the formation of a highly reactive 4-nitrophenyl ester of the N-protected amino acid. This activated intermediate then readily reacts with the free amino group of the next amino acid in the peptide chain, forming the desired peptide bond and releasing 4-nitrophenol as a byproduct.

The mechanism of the key coupling step is a nucleophilic acyl substitution, detailed in the diagram below.

Nucleophilic Acyl Substitution Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Protonation Reactants Activated Ester + Amine TetrahedralIntermediate Tetrahedral Intermediate Reactants->TetrahedralIntermediate Collapse Collapse of Intermediate Products Amide + 4-Nitrophenoxide Collapse->Products Protonation Protonation of Leaving Group FinalProducts Amide + 4-Nitrophenol Protonation->FinalProducts

Caption: Mechanism of acylation with this compound.

Experimental Protocols

General Protocol for N-Trifluoroacetylation of an Amino Acid

This protocol describes a general procedure for the trifluoroacetylation of a free amino acid using this compound.

Materials:

  • Amino Acid

  • This compound

  • Aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution)

  • Organic solvent (e.g., ethyl acetate)

  • Acidic solution for workup (e.g., dilute HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve the amino acid in an aqueous basic solution. The basic conditions deprotonate the amino group, increasing its nucleophilicity.

  • Reagent Addition: To the stirred amino acid solution, add a solution of this compound in a suitable organic solvent.

  • Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with a dilute acid solution.

  • Extraction: Extract the N-trifluoroacetylated amino acid into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the product.

Representative Protocol for Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

The following is a representative workflow for a coupling step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) where this compound can be employed as part of the activation strategy.

SPPS Coupling Workflow Start Resin-Bound Peptide with Free N-terminus Activation Activation of N-Fmoc-Amino Acid (using a coupling agent, potentially forming an activated ester like a 4-nitrophenyl ester in situ) Start->Activation Coupling Addition of Activated Amino Acid to Resin Activation->Coupling Wash1 Wash Resin (e.g., with DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (e.g., with Piperidine in DMF) Wash1->Deprotection Wash2 Wash Resin (e.g., with DMF) Deprotection->Wash2 NextCycle Ready for Next Coupling Cycle Wash2->NextCycle NextCycle->Activation Repeat for each amino acid End Final Cleavage and Deprotection NextCycle->End After final amino acid

Caption: Workflow for a single coupling cycle in SPPS.

Procedure for the Coupling Step:

  • Activation of the incoming amino acid: The N-Fmoc protected amino acid is activated prior to its introduction to the resin-bound peptide. This can be achieved by reacting the amino acid with this compound in the presence of a suitable base to form the 4-nitrophenyl active ester.

  • Coupling: The solution containing the activated amino acid is added to the reaction vessel containing the resin with the free N-terminus of the growing peptide chain. The mixture is agitated to ensure complete reaction.

  • Washing: Following the coupling reaction, the resin is thoroughly washed with a solvent such as dimethylformamide (DMF) to remove excess reagents and the 4-nitrophenol byproduct.

  • Monitoring: The completion of the coupling reaction is typically monitored using a qualitative test, such as the Kaiser test, to detect any remaining free primary amines.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical reactions should be conducted by trained personnel in a properly equipped laboratory.

References

In-Depth Technical Guide to the Thermogravimetric Analysis of 4-Nitrophenyl Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trifluoroacetate is a reactive ester frequently employed in organic synthesis, particularly for the preparation of active esters used in peptide coupling and other acylation reactions. A comprehensive understanding of its thermal stability and decomposition profile is crucial for ensuring its safe handling, storage, and application in various chemical processes, especially those conducted at elevated temperatures.

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This guide provides a detailed (yet projected) overview of the thermogravimetric analysis of this compound, including a hypothetical experimental protocol, predicted thermal decomposition data, and a plausible decomposition pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₄F₃NO₄[1]
Molecular Weight 235.12 g/mol
Melting Point 35-39 °C[2]
Boiling Point 120 °C at 12 mmHg[2]
Appearance Beige crystalline solid[2]

Projected Thermogravimetric Analysis Data

Due to the absence of specific experimental TGA data for this compound, a hypothetical TGA profile has been constructed. This projection is based on the thermal behavior of structurally similar compounds, such as p-nitrophenyl acetate, and the known decomposition patterns of trifluoroacetyl and nitrophenyl groups. The anticipated TGA and derivative thermogravimetric (DTG) curves would likely exhibit a multi-step decomposition process.

Table 2: Projected TGA Data for this compound

Temperature Range (°C)Weight Loss (%)DTG Peak (°C)Proposed Lost Fragment(s)
150 - 250~48.5%~220Trifluoroacetic acid (CF₃COOH) or its decomposition products (e.g., CO₂, CF₃H)
250 - 400~51.5%~3504-Nitrophenol and its subsequent decomposition products

Detailed Experimental Protocol (Hypothetical)

This section outlines a detailed, albeit hypothetical, protocol for conducting the thermogravimetric analysis of this compound. This protocol is based on general TGA methodologies for organic compounds.[3][4][5][6][7]

Instrumentation:

  • Thermogravimetric Analyzer: A standard TGA instrument equipped with a high-precision balance and a furnace capable of reaching at least 600 °C.

  • Sample Pans: Platinum or alumina crucibles are recommended due to their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen or argon gas to provide an inert atmosphere and prevent oxidative decomposition.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

Data Analysis:

  • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a plausible thermal decomposition pathway for this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh 5-10 mg of This compound place Place sample in TGA crucible weigh->place load Load crucible into TGA place->load purge Purge with N2/Ar (20-50 mL/min) load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record mass vs. temperature heat->record plot_tga Plot TGA curve (% weight loss vs. Temp) record->plot_tga plot_dtg Plot DTG curve (derivative vs. Temp) plot_tga->plot_dtg

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Decomposition_Pathway cluster_initial Initial Compound cluster_step1 Step 1: Ester Cleavage (150-250°C) cluster_step2 Step 2: Further Decomposition (>250°C) A This compound B Trifluoroacetic acid (CF3COOH) A->B Heat C 4-Nitrophenol A->C Heat D Gaseous Products (e.g., CO2, CF3H, NOx) B->D C->D

Caption: Proposed thermal decomposition pathway of this compound.

Interpretation of Projected Thermal Decomposition

The thermal decomposition of this compound is anticipated to occur in at least two main stages:

Step 1: Initial Ester Cleavage

The first weight loss event, projected to occur between 150 °C and 250 °C, is likely initiated by the cleavage of the ester bond. This is the most probable point of initial thermal instability. This cleavage would lead to the formation of 4-nitrophenoxide and a trifluoroacetyl cation, which would readily react with any available protons to form 4-nitrophenol and trifluoroacetic acid.[8][9] The thermal decomposition of trifluoroacetic acid itself is known to produce carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride.[10]

Step 2: Decomposition of 4-Nitrophenol

The second major weight loss, occurring at higher temperatures (above 250 °C), would correspond to the decomposition of the 4-nitrophenol intermediate. The thermal decomposition of nitroaromatic compounds is complex and can proceed through various pathways, ultimately leading to the evolution of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11]

Conclusion

This technical guide provides a comprehensive, albeit projected, overview of the thermogravimetric analysis of this compound. While specific experimental data is currently lacking, the information presented, based on the analysis of related compounds and general principles of thermal decomposition, offers valuable insights for researchers, scientists, and drug development professionals. The proposed experimental protocol provides a solid foundation for conducting TGA on this compound. It is strongly recommended that the hypothetical data and decomposition pathways presented herein be validated through empirical investigation. Such experimental data would be a valuable contribution to the scientific community, enhancing the safe and effective use of this important chemical reagent.

References

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using 4-Nitrophenyl Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide synthesis is a fundamental process in biochemical research and pharmaceutical development, enabling the creation of novel therapeutics, diagnostic tools, and biomaterials.[1] The efficiency and fidelity of peptide bond formation are critically dependent on the choice of coupling reagent. 4-Nitrophenyl trifluoroacetate (4-NPTFA) has emerged as a highly effective reagent for this purpose, valued for its ability to generate stable activated ester intermediates that lead to high coupling yields.[1] This document provides detailed application notes and experimental protocols for the use of 4-NPTFA in peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS).

The utility of 4-NPTFA, sometimes referred to as Sakakibara's Reagent, is derived from its chemical structure. The electron-withdrawing trifluoroacetate group makes the carbonyl carbon highly electrophilic.[1] This facilitates a rapid reaction with the carboxyl group of an N-protected amino acid to form a 4-nitrophenyl (ONp) ester. This activated ester is sufficiently stable for isolation but reactive enough to readily undergo nucleophilic attack by the free amino group of another amino acid or a growing peptide chain, forming a new peptide bond with high efficiency.[1][2]

Data Presentation

The selection of a coupling reagent is a critical step that influences the yield, purity, and cost-effectiveness of peptide synthesis. The following tables provide a comparative overview of the performance of various coupling reagents, including p-nitrophenyl esters, in terms of crude peptide purity and racemization levels. It is important to note that direct comparisons can be challenging as outcomes are often dependent on the specific peptide sequence and reaction conditions.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide

Coupling Reagent/MethodCrude Purity (%)
HBTU/HOBt96
HATU/HOAt97
DCC/HOBt92
p-Nitrophenyl Ester Good to Excellent

Table 2: Influence of Coupling Reagent on Racemization

Coupling Reagent/MethodRacemization (%)
HBTU/HOBt< 5
HATU/HOAt< 2
DCC/HOBtVariable, can be high
p-Nitrophenyl Ester Minimal

Note: p-Nitrophenyl esters are known to cause minimal racemization, especially when compared to more potent activating agents.[2][3]

Experimental Protocols

This section provides a detailed protocol for the use of 4-NPTFA in solid-phase peptide synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • This compound (4-NPTFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water)

  • Diethyl ether, cold

Protocol for Solid-Phase Peptide Synthesis (SPPS)

1. Resin Swelling and Preparation

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

2. Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

3. Amino Acid Activation and Coupling

  • Activation: In a separate vial, dissolve 3.0 equivalents of the Fmoc-protected amino acid and 3.0 equivalents of 4-NPTFA in DMF. Add 3.0 equivalents of DIEA to the solution. The solution may change color, indicating the formation of the p-nitrophenyl ester.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids or known difficult couplings, the reaction time can be extended.[4]

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

4. Capping (Optional)

  • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.

  • Prepare a capping solution of acetic anhydride and DIEA in DMF (e.g., 5% acetic anhydride, 5% DIEA).

  • Add the capping solution to the resin and agitate for 15-30 minutes.

  • Drain the solution and wash the resin with DMF.[4]

5. Repeat Synthesis Cycle

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection

  • After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[4]

7. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Workflows

The following diagrams illustrate the chemical logic of amino acid activation by 4-NPTFA and the general workflow of solid-phase peptide synthesis.

Amino_Acid_Activation cluster_reactants Reactants cluster_products Products AA N-Protected Amino Acid Activated_Ester p-Nitrophenyl Ester (Activated Amino Acid) AA->Activated_Ester + 4-NPTFA, Base NPTFA 4-Nitrophenyl Trifluoroacetate NPTFA->Activated_Ester TFA_Anion Trifluoroacetate Anion NPTFA->TFA_Anion Base Base (DIEA) Protonated_Base Protonated Base Base->Protonated_Base

Caption: Amino acid activation with 4-NPTFA.

SPPS_Workflow Start Start with Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Activate_Couple 4. Activate Amino Acid with 4-NPTFA & Couple to Resin Wash1->Activate_Couple Wash2 5. Wash with DMF Activate_Couple->Wash2 Repeat Repeat Steps 2-5 for each Amino Acid Wash2->Repeat Repeat->Deprotect Yes Final_Deprotect 6. Final Fmoc Deprotection Repeat->Final_Deprotect No Wash3 7. Wash and Dry Resin Final_Deprotect->Wash3 Cleave 8. Cleave Peptide from Resin (TFA Cocktail) Wash3->Cleave Precipitate 9. Precipitate with Ether Cleave->Precipitate Purify 10. Purify by HPLC Precipitate->Purify

Caption: Solid-Phase Peptide Synthesis Workflow.

Potential Side Reactions

While 4-NPTFA is a reliable coupling reagent, researchers should be aware of potential side reactions that can occur during peptide synthesis:

  • Racemization: Although minimal with p-nitrophenyl esters, racemization can occur, particularly with sensitive amino acids or under harsh basic conditions.[3] The formation of an oxazolone intermediate is a common pathway for racemization.[3]

  • O-acylation: Amino acids with hydroxyl groups in their side chains (e.g., Serine, Threonine, Tyrosine) can undergo O-acylation, where the activated amino acid reacts with the hydroxyl group instead of the N-terminal amine.[3]

  • Incomplete Coupling: Sterically hindered amino acids may couple with lower efficiency, potentially leading to deletion sequences in the final peptide. Extending the coupling time or performing a double coupling can help mitigate this issue.

  • Diketopiperazine Formation: This side reaction is particularly prevalent at the dipeptide stage and can lead to premature cleavage of the peptide from the resin.[5]

By carefully controlling reaction conditions and being mindful of these potential side reactions, researchers can successfully utilize this compound for the efficient and high-fidelity synthesis of peptides.

References

Application Notes and Protocols for 4-Nitrophenyl Trifluoroacetate in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trifluoroacetate (PNPTFA), also known as Sakakibara's Reagent, is a highly efficient coupling reagent for the formation of amide bonds, a fundamental linkage in peptides, proteins, and numerous pharmaceutical compounds.[1] Its efficacy stems from the presence of two electron-withdrawing groups, the 4-nitrophenyl and the trifluoroacetyl moieties, which render the carbonyl carbon exceptionally electrophilic. This heightened reactivity facilitates the rapid and clean formation of a stable activated p-nitrophenyl ester intermediate from a carboxylic acid. This activated ester then readily undergoes nucleophilic attack by an amine to form the desired amide bond with high yields.[1] These characteristics make this compound a valuable tool in both solution-phase and solid-phase peptide synthesis, as well as in the synthesis of complex organic molecules and drug candidates.

Mechanism of Action

The utility of this compound in amide bond synthesis is centered around a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound. The highly electrophilic carbonyl carbon of the reagent is readily attacked by the carboxylate anion, leading to the formation of a highly reactive p-nitrophenyl activated ester and trifluoroacetic acid as a byproduct. The 4-nitrophenoxide is an excellent leaving group, which drives this activation step.

  • Amide Bond Formation: The resulting p-nitrophenyl ester is a stable but highly activated intermediate. It readily reacts with a primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the 4-nitrophenoxide leaving group and forming the stable amide bond.

Mechanism_of_Action CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster p-Nitrophenyl Activated Ester (R-COO-pNP) CarboxylicAcid->ActivatedEster + PNPTFA TFA Trifluoroacetic Acid CarboxylicAcid->TFA Byproduct PNPTFA This compound PNPTFA->ActivatedEster PNPTFA->TFA Amide Amide (R-CONH-R') ActivatedEster->Amide + Amine pNP 4-Nitrophenol ActivatedEster->pNP Elimination Amine Amine (R'-NH2) Amine->Amide

Mechanism of this compound in Amide Bond Formation.

Data Presentation

Table 1: Comparison of Coupling Reagents in the Synthesis of a "Difficult" Peptide Sequence (Acyl Carrier Protein 65-74)

Coupling ReagentCoupling Time (minutes)Crude Purity (%)
HATU 2 x 2079.91
PyBOP 2 x 2070.27

This table illustrates the higher efficiency of HATU, a modern coupling reagent, in a challenging synthesis. This compound, being a highly reactive acylating agent, is expected to provide high purity products, particularly in less sterically hindered couplings.

Table 2: Racemization Levels with Various Coupling Reagents

Coupling ReagentBaseEpimerization (D-isomer %)
HATU NMM0.4
HBTU NMM0.6
PyBOP DIEA3.8
HBTU DIEA1.7
HATU DIEA1.3

Data from the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin.[2] The choice of base significantly impacts racemization. The high reactivity of the activated ester formed from this compound can potentially lead to faster coupling times, which may help to minimize racemization.

Experimental Protocols

The following are generalized protocols for the use of this compound in solution-phase and solid-phase amide synthesis. Optimal conditions may vary depending on the specific substrates.

Protocol 1: General Procedure for Solution-Phase Amide Synthesis

This protocol describes the coupling of a generic carboxylic acid and amine in a solution.

Materials:

  • Carboxylic acid

  • This compound

  • Amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add this compound (1.1 equivalents).

    • If the carboxylic acid is not readily deprotonated, add a tertiary amine base (1.0 equivalent).

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the p-nitrophenyl ester is complete (monitor by TLC).

  • Amine Coupling:

    • In a separate flask, dissolve the amine (1.0-1.2 equivalents) in the same anhydrous solvent.

    • Slowly add the amine solution to the activated ester solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC by observing the disappearance of the activated ester and the formation of the amide product.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with the solvent.

    • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid and 4-nitrophenol), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or silica gel column chromatography.

Solution_Phase_Workflow Start Start Activate Activate Carboxylic Acid with PNPTFA Start->Activate Couple Couple with Amine Activate->Couple Workup Aqueous Work-up Couple->Workup Purify Purify Amide Workup->Purify End End Product Purify->End SPPS_Workflow Start Start with Resin-Bound Peptide Swell Swell Resin Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Pre-activate Fmoc-AA with PNPTFA/DIEA Wash1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Check Coupling Complete? Wash2->Check NextAA Proceed to Next Amino Acid Check->NextAA Yes Recouple Recouple Check->Recouple No Recouple->Couple

References

Application Notes and Protocols for Site-Specific Protein Modification with 4-Nitrophenyl Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), PET imaging agents, and precisely engineered protein tools for research. 4-Nitrophenyl trifluoroacetate (NPTFA) is a reagent that can be employed for the acylation of specific amino acid residues on a protein, introducing a trifluoroacetyl group. The high electrophilicity of the carbonyl carbon in NPTFA, a result of the electron-withdrawing properties of both the trifluoroacetate and 4-nitrophenyl groups, allows for its reaction with nucleophilic amino acid side chains.[1] This document provides detailed protocols and application notes for the use of NPTFA in site-specific protein modification.

Principle of Reaction

This compound reacts primarily with the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein through nucleophilic acyl substitution. Under certain conditions, it may also react with other nucleophilic residues such as the hydroxyl group of tyrosine. The reaction results in the formation of a stable trifluoroacetamide bond and the release of 4-nitrophenol, a chromophore that can be monitored spectrophotometrically to follow the reaction progress. The specificity of the modification can be influenced by the solvent accessibility of the target residues and the reaction conditions, such as pH.

Applications

The introduction of trifluoroacetyl groups can be utilized for various applications:

  • Drug Development: Modification of proteins with trifluoroacetyl groups can alter their pharmacokinetic properties or serve as a handle for further conjugation.

  • Biophysical Studies: The trifluoroacetyl group can be used as a probe for NMR studies due to the presence of the ¹⁹F nucleus.

  • Protein Engineering: Site-specific modification can be used to block certain residues from participating in their natural interactions, helping to elucidate protein function.

  • Bioconjugation: While not a direct "click" handle, the modified residue could potentially be a target for further chemical elaboration.[2][3]

Quantitative Data Presentation

The efficiency of protein modification with NPTFA can be assessed by various analytical techniques, including mass spectrometry (MALDI-TOF or ESI-MS) to determine the mass shift upon modification, and peptide mapping to identify the specific sites of modification. The following tables provide examples of how to present quantitative data from such experiments.

Table 1: Mass Spectrometry Analysis of NPTFA-Modified Protein

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Degree of Modification (Trifluoroacetyl groups/protein)
Unmodified Protein25,00025,00000
NPTFA-Modified Protein (10-fold molar excess)-25,09696~1
NPTFA-Modified Protein (50-fold molar excess)-25,288288~3

Note: The mass of a trifluoroacetyl group is 96.0 Da.

Table 2: Site-Specificity Analysis by Peptide Mapping (LC-MS/MS)

Peptide SequenceModified ResidueModification (%) - 10x NPTFAModification (%) - 50x NPTFA
...KGT...Lys15 (ε-NH₂)8598
...YTE...Tyr34 (-OH)<515
...KVA...Lys56 (ε-NH₂)4075
N-terminus (α-NH₂)Met1 (α-NH₂)9599

Experimental Protocols

Protocol 1: General Procedure for Trifluoroacetylation of a Protein with NPTFA

This protocol describes a general method for modifying a protein in solution with this compound. Optimization of the molar excess of NPTFA, reaction time, and pH may be required for specific proteins.

Materials:

  • Protein of interest

  • This compound (NPTFA)

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.

  • NPTFA Stock Solution: Prepare a fresh stock solution of NPTFA in an anhydrous aprotic solvent (e.g., 100 mM in DMF).

  • Reaction Setup: While gently stirring the protein solution, add the desired molar excess of the NPTFA stock solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by measuring the absorbance of the released 4-nitrophenolate at 405 nm.

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amine in the Tris buffer will react with any excess NPTFA. Incubate for 30 minutes.

  • Purification: Remove the excess reagents and byproducts (NPTFA, 4-nitrophenol, and quenching agent) by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

  • Characterization: Analyze the modified protein using SDS-PAGE to check for integrity and mass spectrometry to determine the degree of modification. Peptide mapping by LC-MS/MS can be used to identify the specific sites of modification.

Protocol 2: Monitoring Reaction Progress by UV-Vis Spectrophotometry

The release of 4-nitrophenol upon reaction of NPTFA with the protein can be used to monitor the progress of the modification.

Procedure:

  • Set up the reaction as described in Protocol 1.

  • At various time points, take a small aliquot of the reaction mixture.

  • Measure the absorbance of the aliquot at 405 nm.

  • The reaction is complete when the absorbance at 405 nm plateaus.

  • The concentration of released 4-nitrophenol can be calculated using its molar extinction coefficient (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 7.5).

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Lysine ε-amino group) ModifiedProtein Protein-NH-COCF3 (Trifluoroacetylated Protein) Protein->ModifiedProtein Nucleophilic Attack NPTFA This compound pNP 4-Nitrophenol NPTFA->pNP Leaving Group Departure

Caption: Reaction mechanism of protein amine acylation with NPTFA.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A 1. Prepare Protein Solution in Amine-Free Buffer C 3. Add NPTFA to Protein Solution A->C B 2. Prepare NPTFA Stock Solution B->C D 4. Incubate at Room Temperature C->D E 5. Quench Reaction with Tris Buffer D->E F 6. Purify by Desalting or Dialysis E->F G 7. Characterize Modified Protein (MS, Peptide Mapping) F->G

Caption: Experimental workflow for protein modification with NPTFA.

Signaling_Pathway_Concept cluster_signaling Conceptual Application in Signaling Pathway Studies cluster_legend Legend ProteinX Protein X ProteinY Protein Y ProteinX->ProteinY Interaction Downstream Downstream Signaling ProteinY->Downstream Signal Transduction ModifiedProteinX NPTFA-Modified Protein X (Blocked Interaction Site) ModifiedProteinX->ProteinY Inhibited Interaction Legend Solid Arrow: Active Pathway Dashed Arrow: Inhibited Pathway

Caption: Conceptual use of NPTFA modification to study protein interactions.

References

Application Notes and Protocols for Enzyme Kinetics Assays Using 4-Nitrophenyl Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme kinetics studies are fundamental to understanding enzyme mechanisms, identifying and characterizing enzyme inhibitors, and are a cornerstone of drug discovery and development. A widely used method for monitoring the activity of various hydrolytic enzymes is the use of chromogenic substrates that release a colored product upon enzymatic cleavage. 4-Nitrophenyl trifluoroacetate (4-NPTFA) is a highly reactive substrate particularly useful for assaying certain classes of enzymes, most notably serine hydrolases.

The trifluoroacetyl group makes the ester bond of 4-NPTFA highly susceptible to nucleophilic attack, a key feature of the catalytic mechanism of serine hydrolases. This class of enzymes, which includes proteases, lipases, esterases, and amidases, plays critical roles in a vast array of physiological processes, making them attractive targets for therapeutic intervention. This application note provides a detailed protocol for utilizing 4-NPTFA to determine enzyme kinetic parameters and to screen for enzyme inhibitors in a high-throughput format.

Principle of the Assay

The enzyme kinetics assay using 4-NPTFA is based on a simple colorimetric measurement. The substrate, 4-NPTFA, is colorless. In the presence of a suitable hydrolase, the ester bond is cleaved, releasing trifluoroacetate and 4-nitrophenol (pNP). Under neutral to alkaline conditions (pH > 7), 4-nitrophenol is ionized to the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at approximately 405-410 nm. The rate of formation of the 4-nitrophenolate ion is directly proportional to the enzyme's activity. This allows for continuous monitoring of the reaction progress and the determination of initial reaction velocities, which are essential for calculating key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Assay_Principle sub This compound (Colorless Substrate) enz Serine Hydrolase (Enzyme) sub->enz Enzymatic Hydrolysis prod1 Trifluoroacetate enz->prod1 prod2 4-Nitrophenol (Colorless) enz->prod2 prod3 4-Nitrophenolate (Yellow Product) prod2->prod3 Ionization oh pH > 7 spec Spectrophotometer (Absorbance at 405-410 nm) prod3->spec Detection

Figure 1: Principle of the colorimetric enzyme assay using 4-NPTFA.

Materials and Reagents

  • Substrate: this compound (4-NPTFA)

  • Enzyme: Purified serine hydrolase of interest (e.g., acetylcholinesterase, chymotrypsin, fatty acid amide hydrolase)

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl (or other buffer suitable for the specific enzyme)

  • Organic Solvent: Dimethyl sulfoxide (DMSO) or ethanol for preparing the substrate stock solution

  • Inhibitors (for inhibitor screening): Known or putative inhibitors of the target enzyme

  • Microplates: Standard clear, flat-bottom 96-well microplates

  • Instrumentation:

    • Absorbance microplate reader capable of kinetic measurements at 405 nm

    • Single and multichannel pipettes

    • Reagent reservoirs

    • Incubator or temperature-controlled plate reader

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol is designed to determine the kinetic constants of an enzyme with 4-NPTFA by measuring the initial reaction rates at various substrate concentrations.

1. Preparation of Reagents:

  • Assay Buffer: Prepare 1 L of 50 mM Tris-HCl, 100 mM NaCl, pH 7.5. Ensure the pH is accurately adjusted at the desired reaction temperature. Store at 4°C.

  • Substrate Stock Solution (100 mM): Dissolve the appropriate amount of 4-NPTFA in 100% DMSO. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Caution: 4-NPTFA is reactive and moisture-sensitive. Handle with care in a dry environment.

  • Enzyme Working Solution: On the day of the assay, dilute the purified enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

  • Substrate Dilutions: Prepare a series of dilutions of the 4-NPTFA stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM). It is important to keep the final DMSO concentration constant across all wells (typically ≤ 1%).

2. Assay Procedure:

  • Set up the 96-well plate by adding 180 µL of the appropriate substrate dilution to each well. Include a "no-enzyme" control for each substrate concentration to measure the rate of spontaneous hydrolysis.

  • Equilibrate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the enzyme working solution to each well.

  • Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.

3. Data Analysis:

  • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The slope of this line (ΔAbs/Δt) is the initial rate.

  • Convert the rate from ΔAbs/min to µmol/min using the molar extinction coefficient of 4-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 8, but should be determined experimentally under the specific assay conditions).

  • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values. Alternatively, a linear transformation of the data (e.g., Lineweaver-Burk plot) can be used.

a cluster_0 Experimental Workflow for Km and Vmax Determination A Prepare Substrate Dilutions B Add Substrate to Plate A->B C Equilibrate at Assay Temperature B->C D Add Enzyme to Initiate Reaction C->D E Kinetic Read at 405 nm D->E F Calculate Initial Velocities (V₀) E->F G Plot V₀ vs. [S] F->G H Determine Km and Vmax G->H

Figure 2: Workflow for determining Km and Vmax.
Protocol 2: High-Throughput Screening of Enzyme Inhibitors

This protocol is designed for screening a library of compounds to identify potential inhibitors of the target serine hydrolase.

1. Preparation of Reagents:

  • Assay Buffer, Substrate Stock Solution, and Enzyme Working Solution: Prepare as described in Protocol 1.

  • Inhibitor Stock Solutions: Prepare stock solutions of the test compounds and a known inhibitor (positive control) in 100% DMSO (e.g., at 10 mM).

  • Substrate Working Solution: Prepare a working solution of 4-NPTFA in assay buffer at a concentration equal to the Km value determined in Protocol 1.

2. Assay Procedure:

  • Add 2 µL of the test compounds, positive control inhibitor, or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 178 µL of the enzyme working solution to each well and mix.

  • Incubate the plate at the assay temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to each well.

  • Immediately measure the absorbance at 405 nm in kinetic mode as described in Protocol 1.

3. Data Analysis:

  • Calculate the initial reaction velocity for each well.

  • Determine the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100% where V_inhibitor is the velocity in the presence of the test compound and V_vehicle is the velocity in the presence of DMSO.

  • For compounds that show significant inhibition, a dose-response curve can be generated by testing a range of inhibitor concentrations to determine the IC₅₀ value.

Data Presentation

Quantitative data from enzyme kinetics experiments should be summarized in a clear and organized manner.

Table 1: Example Kinetic Parameters for a Serine Hydrolase with a p-Nitrophenyl Substrate

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
α-Chymotrypsinp-Nitrophenyl Acetate34002.38 (s⁻¹)
Carboxylesterasep-Nitrophenyl Acetate830Not Reported
Example Serine Hydrolase4-NPTFATBDTBD

Note: Data for α-Chymotrypsin and Carboxylesterase are with p-Nitrophenyl Acetate and are provided for illustrative purposes.[1][2] The kinetic parameters for your specific enzyme with 4-NPTFA must be determined experimentally (TBD).

Table 2: Example Inhibitor Screening Data

Compound IDConcentration (µM)% InhibitionIC₅₀ (µM)
Control 110950.5
Test Cpd 1108> 100
Test Cpd 210752.1
Test Cpd 3104512.5

Signaling Pathway Context: The Endocannabinoid System

Many serine hydrolases are key players in important signaling pathways. For instance, Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which can then modulate cannabinoid receptors (CB1 and CB2), impacting pain, inflammation, and mood. 4-NPTFA could potentially be used to screen for novel FAAH inhibitors.

cluster_pathway Endocannabinoid Signaling Pathway AEA Anandamide (AEA) FAAH FAAH (Serine Hydrolase) AEA->FAAH Hydrolysis CB1 CB1 Receptor AEA->CB1 Activation CB2 CB2 Receptor AEA->CB2 Activation Degradation Degradation Products FAAH->Degradation Effects Physiological Effects (Pain, Mood, Inflammation) CB1->Effects CB2->Effects Inhibitor FAAH Inhibitor Inhibitor->FAAH Inhibition

Figure 3: Role of FAAH in the endocannabinoid system.

Conclusion

The use of this compound as a substrate provides a robust and sensitive method for the kinetic characterization of serine hydrolases and for the high-throughput screening of their inhibitors. The protocols outlined in this application note offer a comprehensive guide for researchers in academic and industrial settings. Due to the high reactivity of 4-NPTFA, careful optimization of assay conditions, particularly enzyme and substrate concentrations, is recommended to ensure accurate and reproducible results. This assay platform can significantly contribute to the discovery of novel therapeutic agents targeting this important class of enzymes.

References

Application Notes and Protocols for Monitoring Hydrolase Activity with 4-Nitrophenyl Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrolases are a critical class of enzymes involved in numerous biological processes and are significant targets for drug development and industrial biocatalysis. The continuous monitoring of hydrolase activity is essential for enzyme characterization, inhibitor screening, and process optimization. Assays employing chromogenic substrates, such as 4-nitrophenyl esters, provide a sensitive and straightforward method for quantifying enzyme activity. 4-Nitrophenyl trifluoroacetate (4-NPTFA) serves as a highly reactive substrate for various hydrolases, including esterases and lipases. Enzymatic cleavage of 4-NPTFA releases 4-nitrophenol (4-NP), a chromophore whose concentration can be monitored spectrophotometrically, enabling the real-time measurement of enzyme kinetics.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the colorless substrate, this compound. The hydrolase catalyzes the cleavage of the ester bond, yielding trifluoroacetic acid and 4-nitrophenol. In a buffer system with a pH above the pKa of 4-nitrophenol (~7.2), the product is deprotonated to form the 4-nitrophenolate anion, which has a distinct yellow color. The rate of formation of this anion is directly proportional to the hydrolase activity and can be quantified by measuring the increase in absorbance at approximately 405 nm.[1][2]

Caption: Enzymatic hydrolysis of 4-NPTFA to produce the chromogenic 4-nitrophenolate.

Experimental Protocols

Materials and Reagents
  • This compound (4-NPTFA)

  • Hydrolase enzyme (e.g., porcine liver esterase, lipase from Candida rugosa)

  • Sodium Phosphate Buffer (or other buffer suitable for the enzyme, e.g., Tris-HCl)

  • Organic solvent for substrate stock (e.g., Acetonitrile, Methanol, or DMSO)[3]

  • 4-Nitrophenol (for standard curve)

  • 96-well flat-bottom transparent microplates

  • Microplate reader with absorbance detection at 405 nm (or 347 nm, see Note 1)[4]

  • Calibrated pipettes

  • Deionized water

Reagent Preparation
  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5):

    • Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic.

    • Mix the stock solutions until the desired pH of 7.5 is achieved.

    • The optimal pH may vary depending on the specific hydrolase being studied.[5]

  • Substrate Stock Solution (100 mM 4-NPTFA):

    • Dissolve the appropriate amount of 4-NPTFA in a minimal volume of a suitable organic solvent (e.g., acetonitrile).

    • Caution: 4-NPTFA is highly reactive and susceptible to spontaneous hydrolysis.[6] Prepare this solution fresh immediately before use.[7] Store on ice.

  • Enzyme Working Solution:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Dilute the enzyme stock solution with cold assay buffer to the desired final concentration just before starting the assay. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • 4-Nitrophenol Standard Solutions (for calibration curve):

    • Prepare a 1 mM stock solution of 4-nitrophenol in the assay buffer.

    • Create a series of dilutions from the stock solution in the assay buffer to generate standards ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[7]

Standard Curve Generation
  • Add 200 µL of each 4-nitrophenol standard dilution to separate wells of a 96-well plate in triplicate.

  • Measure the absorbance at 405 nm.

  • Plot the absorbance values against the known concentrations of 4-nitrophenol.

  • Determine the molar extinction coefficient (ε) from the slope of the linear regression, according to the Beer-Lambert law (A = εcl).

Enzyme Activity Assay Protocol (96-well plate)

The following workflow outlines the steps for performing the hydrolase activity assay.

Caption: A step-by-step workflow for the 4-NPTFA hydrolase assay.

  • Assay Setup:

    • Design the plate layout, including wells for blanks, controls, and enzyme reactions, each performed in triplicate.

    • Reaction Wells: Add 170 µL of assay buffer and 10 µL of the enzyme working solution.

    • No-Enzyme Blank: Add 180 µL of assay buffer. This is crucial for correcting for the spontaneous hydrolysis of 4-NPTFA.[7]

  • Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the freshly prepared 4-NPTFA working solution to all wells for a final volume of 200 µL.

    • Mix gently by pipetting or using the plate reader's shaking function.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 15-30 seconds for a total period of 5-10 minutes.[4]

Data Analysis
  • For each well, plot absorbance as a function of time.

  • Determine the initial velocity (V₀) by calculating the slope (ΔAbs/min) of the linear portion of the curve.

  • Subtract the average slope of the "No-Enzyme Blank" from the slopes of the enzyme reaction wells to correct for non-enzymatic substrate hydrolysis.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 1000

    • ΔAbs/min: The rate of change in absorbance per minute (corrected for blank).

    • ε: Molar extinction coefficient of 4-nitrophenol under assay conditions (in M⁻¹cm⁻¹).

    • l: Path length of the sample in the well (in cm). This is often provided by the plate manufacturer or can be calculated by dividing the volume by the well's cross-sectional area.

    • 1000: Conversion factor from moles to µmoles.

  • Specific Activity can be calculated by dividing the activity by the concentration of the enzyme in the assay (e.g., in mg/mL).

    Specific Activity (U/mg) = Activity (µmol/min/mL) / [Enzyme] (mg/mL)

    • One unit (U) of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[4]

Data Presentation

Quantitative data should be organized for clarity and comparison.

Table 1: Recommended Reagent Concentrations

Component Stock Concentration Final Concentration in Assay Purpose
Assay Buffer 50 mM, pH 7.5 50 mM, pH 7.5 Maintain optimal pH
4-NPTFA 10-100 mM (in Acetonitrile) 1-10 mM Substrate

| Hydrolase | 0.1-1.0 mg/mL | 1-10 µg/mL | Catalyst |

Table 2: Example 96-Well Plate Layout

1-3 4-6 7-9 10-12
A No-Enzyme Blank Enzyme Conc. 1 Enzyme Conc. 2 Inhibitor 1 + Enzyme
B No-Enzyme Blank Enzyme Conc. 1 Enzyme Conc. 2 Inhibitor 1 + Enzyme
C No-Enzyme Blank Enzyme Conc. 1 Enzyme Conc. 2 Inhibitor 1 + Enzyme
D 4-NP Std (0 µM) 4-NP Std (10 µM) 4-NP Std (20 µM) 4-NP Std (40 µM)
E 4-NP Std (0 µM) 4-NP Std (10 µM) 4-NP Std (20 µM) 4-NP Std (40 µM)

| F | 4-NP Std (0 µM) | 4-NP Std (10 µM) | 4-NP Std (20 µM) | 4-NP Std (40 µM) |

Table 3: Kinetic Data for Spontaneous Hydrolysis of 4-Nitrophenyl Esters

Compound Conditions First-Order Rate Constant (s⁻¹) Reference
This compound Pure Water, 25.0 °C ~5.0 x 10⁻² [6]
S-ethyl trifluoroacetate 5 M H₂O in Acetonitrile, 23.0 °C ~1.0 x 10⁻⁴ [6]

Note: This data highlights the high rate of spontaneous hydrolysis for 4-NPTFA, underscoring the critical importance of the no-enzyme blank.

Application Notes & Troubleshooting

  • Note 1: Alternative Wavelength: While 405 nm is common for detecting the 4-nitrophenolate anion, the isosbestic point of 4-nitrophenol (347 nm) can also be used.[3] Measurement at the isosbestic point is pH-independent, which can reduce variability if there are slight pH fluctuations during the assay.

  • High Background: A high rate of absorbance increase in the no-enzyme blank is expected due to the high reactivity of 4-NPTFA.[6] If this rate is too high, consider lowering the assay pH or temperature. Ensure the substrate stock solution is prepared fresh, as aged solutions will contain pre-hydrolyzed 4-nitrophenol.[7][8]

  • Substrate Solubility: If precipitation of 4-NPTFA is observed upon addition to the aqueous buffer, increase the percentage of organic co-solvent in the final reaction mixture (typically up to 5-10%). However, be aware that organic solvents can affect enzyme activity.[9]

  • Inhibitor Screening: This protocol can be adapted for screening enzyme inhibitors. Pre-incubate the enzyme with the potential inhibitor for a set period before initiating the reaction with the substrate. A decrease in the reaction rate compared to the uninhibited control indicates inhibitory activity.

  • Determining Kinetic Parameters: To determine Michaelis-Menten constants (Km and Vmax), perform the assay with a range of substrate concentrations and plot the initial velocities against substrate concentration.

References

Application Notes and Protocols: 4-Nitrophenyl Trifluoroacetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trifluoroacetate (NPTFA) is a highly efficient reagent for the introduction of the trifluoroacetyl group, a crucial moiety in the synthesis of various pharmaceutical intermediates. Its potent acylating capability stems from the electron-withdrawing nature of both the 4-nitrophenyl leaving group and the trifluoroacetate group, rendering the carbonyl carbon exceptionally electrophilic.[1][2] This reactivity allows for rapid and high-yielding reactions under mild conditions, making NPTFA a valuable tool in the synthesis of complex molecules, including peptide-based therapeutics and antiviral agents. These application notes provide an overview of its utility and detailed protocols for its use in the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized for the N-trifluoroacetylation of amines, a key step in the synthesis of many pharmaceutical compounds. The trifluoroacetyl group serves as a versatile protecting group for amines and can also be an integral part of the final active pharmaceutical ingredient (API), influencing its biological activity and pharmacokinetic properties.

Applications include:

  • Peptide Synthesis: NPTFA, sometimes referred to as Sakakibara's Reagent, is employed for the efficient formation of amide bonds in peptide synthesis.[1] It activates the carboxyl group of an amino acid, facilitating its coupling to the amino group of another.

  • Synthesis of Chiral Intermediates: Trifluoroacetylation of amino acids and their derivatives with NPTFA is a common strategy to produce chiral building blocks for asymmetric synthesis. These intermediates are pivotal in the production of enantiomerically pure drugs.

  • Antiviral Drug Intermediates: The trifluoroacetyl group is a common feature in several antiviral drugs. NPTFA can be used to introduce this group onto key intermediates in the synthesis of these therapeutics. For instance, proline derivatives, which are core components of many antiviral drugs like the HIV protease inhibitor Nirmatrelvir, can be functionalized using trifluoroacetylation.

Data Presentation: Trifluoroacetylation of Amino Acid Intermediates

The following table summarizes typical reaction conditions and outcomes for the trifluoroacetylation of L-proline methyl ester, a common intermediate in pharmaceutical synthesis, using this compound.

Reactant (L-proline methyl ester)Reagent (this compound)SolventBaseReaction Time (hours)Temperature (°C)Yield (%)Purity (%)Reference
1.0 equiv1.1 equivDichloromethane (DCM)1.2 equiv Triethylamine (TEA)20 to 25>95>98Hypothetical
1.0 equiv1.05 equivTetrahydrofuran (THF)1.1 equiv N,N-Diisopropylethylamine (DIPEA)325>90>97Hypothetical

Note: The data in this table is compiled from general knowledge of similar chemical reactions and represents typical outcomes. Specific experimental results can vary.

Experimental Protocols

Protocol 1: Synthesis of N-(Trifluoroacetyl)-L-proline Methyl Ester

This protocol describes the synthesis of N-(Trifluoroacetyl)-L-proline methyl ester, a valuable chiral intermediate for the synthesis of various pharmaceutical agents, including antiviral compounds.

Materials:

  • L-proline methyl ester hydrochloride

  • This compound (NPTFA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of L-proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of substrate) under a nitrogen atmosphere at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous dichloromethane (5 mL per mmol) dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary, although the reaction often yields a product of high purity.

Visualizations

Reaction Mechanism: N-Trifluoroacetylation of an Amine

reaction_mechanism NPTFA This compound Intermediate Tetrahedral Intermediate NPTFA->Intermediate Nucleophilic attack by Amine Amine R-NH2 (e.g., L-Proline derivative) Amine->Intermediate Product N-Trifluoroacetylated Amine (Pharmaceutical Intermediate) Intermediate->Product Collapse of intermediate Byproduct 4-Nitrophenol Intermediate->Byproduct Elimination of leaving group

Caption: General mechanism of N-trifluoroacetylation.

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve L-proline methyl ester HCl and TEA in DCM at 0°C B 2. Add 4-Nitrophenyl Trifluoroacetate solution A->B C 3. Stir at room temperature (Monitor by TLC) B->C D 4. Quench with NaHCO3 (aq) C->D E 5. Separate layers and extract aqueous phase with DCM D->E F 6. Wash combined organic layers with brine E->F G 7. Dry over MgSO4 and filter F->G H 8. Concentrate under reduced pressure G->H I 9. Column Chromatography (if necessary) H->I J 10. Characterize product (NMR, MS) I->J

Caption: Workflow for N-trifluoroacetylation.

Conclusion

This compound is a superior reagent for the trifluoroacetylation of amine-containing pharmaceutical intermediates. Its high reactivity allows for efficient and clean conversions under mild conditions, making it an indispensable tool in modern pharmaceutical synthesis. The protocols and data provided herein offer a practical guide for researchers and scientists in the development of novel therapeutics.

References

Application Note: Derivatization of Amino Acids with 4-Nitrophenyl Trifluoroacetate for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of amino acids is a critical aspect of various scientific disciplines, including proteomics, metabolomics, clinical diagnostics, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of amino acids. However, most amino acids lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence detectors challenging. To overcome this limitation, a derivatization step is often employed to attach a labeling group to the amino acid molecules, thereby enhancing their detectability.

4-Nitrophenyl trifluoroacetate (NPTFA), also known as Sakakibara's Reagent, is a highly reactive compound primarily recognized for its application in peptide synthesis as an efficient coupling reagent.[1] The electron-withdrawing nature of the trifluoroacetate group makes the carbonyl carbon highly electrophilic, facilitating a rapid and efficient reaction with the primary and secondary amine groups of amino acids.[1] This reaction results in the formation of stable N-trifluoroacetyl-amino acid-4-nitrophenyl esters. The presence of the 4-nitrophenyl group in the derivative introduces a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.

This application note provides a detailed protocol for the derivatization of amino acids with this compound for their subsequent analysis by reverse-phase HPLC.

Principle of the Method

The derivatization of amino acids with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the highly electrophilic carbonyl carbon of NPTFA. This is followed by the departure of the 4-nitrophenolate and trifluoroacetate as leaving groups, resulting in the formation of a stable N-trifluoroacetylated amino acid derivative. The reaction is typically carried out in an aprotic organic solvent under anhydrous conditions to prevent hydrolysis of the reagent.

Experimental Protocols

Materials and Reagents
  • Amino Acid Standards

  • This compound (NPTFA)

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF), anhydrous

  • Pyridine, anhydrous

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • Sample containing amino acids (e.g., protein hydrolysate)

Equipment
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Syringe filters (0.22 µm)

Preparation of Reagents
  • Amino Acid Standard Stock Solution (1 mg/mL): Dissolve 10 mg of each amino acid standard in 10 mL of 0.1 M HCl.

  • Derivatization Reagent (10 mg/mL NPTFA in ACN): Dissolve 100 mg of NPTFA in 10 mL of anhydrous acetonitrile. Prepare this solution fresh before use.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

Derivatization Procedure
  • Sample Preparation:

    • For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids.

    • Dry the hydrolyzed sample completely under a stream of nitrogen or in a vacuum centrifuge.

    • Reconstitute the dried sample in a known volume of 0.1 M HCl.

    • Centrifuge the sample to remove any particulates.

  • Derivatization Reaction:

    • Pipette 100 µL of the amino acid standard solution or prepared sample into a clean, dry microcentrifuge tube.

    • Add 50 µL of anhydrous dimethylformamide (DMF).

    • Add 10 µL of anhydrous pyridine to act as a catalyst.

    • Add 100 µL of the freshly prepared NPTFA solution (10 mg/mL in ACN).

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

    • After incubation, cool the reaction mixture to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 200 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Column: Reversed-phase C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 270 nm (for the 4-nitrophenyl group)

  • Column Temperature: 30°C

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
254060
301090
351090
36955
45955

Data Presentation

Table 1: Retention Times of NPTFA-Derivatized Amino Acids
Amino AcidRetention Time (min)
Aspartic AcidValue
Glutamic AcidValue
SerineValue
GlycineValue
ThreonineValue
AlanineValue
ProlineValue
ValineValue
MethionineValue
IsoleucineValue
LeucineValue
PhenylalanineValue
TyrosineValue
LysineValue
HistidineValue
ArginineValue
CysteineValue
TryptophanValue

(Note: The retention time values are placeholders and need to be determined experimentally.)

Table 2: Quantitative Performance Data
ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)Value (e.g., pmol)
Limit of Quantification (LOQ)Value (e.g., pmol)
Repeatability (%RSD)< 2%

(Note: These values are representative and need to be established through method validation experiments.)

Visualizations

G cluster_reaction Chemical Reaction AminoAcid Amino Acid (R-NH2) Derivative N-Trifluoroacetyl Amino Acid Derivative AminoAcid->Derivative + NPTFA NPTFA This compound

Caption: Derivatization reaction of an amino acid with this compound.

G SamplePrep Sample Preparation (e.g., Hydrolysis) Derivatization Derivatization with NPTFA SamplePrep->Derivatization HPLC_Analysis HPLC Separation Derivatization->HPLC_Analysis Data_Acquisition Data Acquisition (UV Detection at 270 nm) HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

Application Notes and Protocols for Bioconjugation Using 4-Nitrophenyl Activated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-nitrophenyl (PNP) activated esters, including 4-Nitrophenyl trifluoroacetate (PNP-TFA), in bioconjugation. These reagents are highly effective for the modification of primary amines on biomolecules such as proteins, peptides, and oligonucleotides, leading to the formation of stable amide bonds. The protocols and data presented herein are intended to guide researchers in the successful design and execution of their bioconjugation experiments.

Application Notes

This compound and other p-nitrophenyl (PNP) esters are powerful reagents for the acylation of biomolecules. The presence of the electron-withdrawing nitro group on the phenol leaving group makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by primary amines.[1][2] This reactivity forms the basis of their utility in a variety of bioconjugation applications.

Key Applications:

  • Protein and Peptide Labeling: PNP-activated esters are widely used to attach a variety of labels, such as fluorophores, biotin, or small molecule drugs, to proteins and peptides.[3][4][5] The primary targets for this modification are the ε-amino group of lysine residues and the N-terminal α-amino group.[4]

  • Antibody-Drug Conjugate (ADC) Development: In the field of targeted cancer therapy, PNP-activated linkers are employed to conjugate potent cytotoxic drugs to monoclonal antibodies.[6][7][8] The resulting ADCs can selectively deliver the drug to tumor cells, minimizing systemic toxicity.[7][8]

  • Peptide Synthesis: PNP-TFA, sometimes referred to as Sakakibara's Reagent, is an efficient coupling reagent in solid-phase and solution-phase peptide synthesis.[1] Its high reactivity facilitates the formation of peptide bonds between amino acids.[1]

  • Radiolabeling of Biomolecules: PNP-activated esters of radiofluorinated synthons are used for the indirect radiolabeling of biomolecules for applications in Positron Emission Tomography (PET) imaging.[9] Studies have shown that PNP esters can exhibit favorable acylation kinetics compared to other activated esters like tetrafluorophenyl (TFP) esters.[9]

  • Neoglycoprotein Synthesis: Heterobifunctional linkers containing a p-nitrophenyl ester group can be used to conjugate glycans to proteins, forming neoglycoproteins for studying carbohydrate-protein interactions.[2]

Chemical Principle:

The bioconjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the PNP-activated ester. This results in the formation of a stable amide bond and the release of p-nitrophenol, which can be monitored spectrophotometrically at approximately 405 nm.[10] The reaction is typically carried out in a buffer with a slightly basic pH (8.0-9.5) to ensure that the primary amine groups are deprotonated and thus more nucleophilic.[4]

Quantitative Data

The selection of an appropriate activated ester is crucial for efficient bioconjugation. The following table summarizes a comparison between p-nitrophenyl (PNP) and tetrafluorophenyl (TFP) activated esters for radiolabeling applications.

Featurep-Nitrophenyl (PNP) EstersTetrafluorophenyl (TFP) EstersReference
Handling Crystalline, convenient to handleLess crystalline, sensitive to hydrolysis[9]
Acylation Kinetics FavorableGenerally efficient[9]
Application Demonstrated superiority in direct radiofluorinationCommonly utilized for bioconjugation[9]

The following table provides typical reaction parameters for labeling proteins with amine-reactive esters.

ParameterRecommended RangeNotesReference
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.[5]
Molar Ratio (Reagent:Protein) 5:1 to 20:1The optimal ratio should be determined empirically for each protein.[5]
Reaction Buffer Phosphate or Bicarbonate BufferAvoid buffers containing primary amines (e.g., Tris).[11]
pH 8.0 - 9.5A pH of 8.5-9.5 is optimal for modifying lysine residues.[4]
Reaction Time 1 - 4 hoursCan be optimized based on the reactivity of the protein and reagent.[5]
Temperature Room Temperature or 4°CRoom temperature is common, while 4°C can be used for sensitive proteins.[5]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a p-Nitrophenyl Activated Ester

This protocol describes a general method for conjugating a molecule containing a p-nitrophenyl activated ester to a protein.

Materials:

  • Protein to be labeled (in a suitable buffer, e.g., PBS)

  • p-Nitrophenyl activated ester of the molecule to be conjugated

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 100 mM sodium bicarbonate or sodium phosphate, pH 8.5

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Labeling Buffer using dialysis or a desalting column.

  • Prepare the Reagent Stock Solution:

    • Immediately before use, dissolve the p-nitrophenyl activated ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved reagent to the protein solution.[5]

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.[5] For sensitive proteins, the incubation can be performed at 4°C, potentially for a longer duration.

  • Purification of the Conjugate:

    • Remove the unreacted reagent and by-products (p-nitrophenol) by size-exclusion chromatography, dialysis, or spin filtration.

    • The purified protein conjugate can be stored under appropriate conditions (e.g., at 4°C or frozen at -20°C or -80°C).

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of label molecules conjugated per protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the protein conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the attached label (Amax).

  • Calculate the concentration of the protein using the following formula, correcting for the absorbance of the label at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Where:

      • CF is the correction factor (A280 of the free label / Amax of the free label).

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the label using the Beer-Lambert law:

    • Label Concentration (M) = Amax / εlabel

    • Where εlabel is the molar extinction coefficient of the label at its λmax.

  • Calculate the DOL:

    • DOL = Label Concentration (M) / Protein Concentration (M)

Visualizations

G Mechanism of Amine Modification reagents Protein-NH₂ + PNP-Activated Ester intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Protein-NH-CO-R (Amide Bond) + p-Nitrophenol intermediate->products Release of Leaving Group

Caption: Reaction mechanism of a p-Nitrophenyl ester with a primary amine.

G Bioconjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in pH 8.5 buffer) conjugation Mix Protein and PNP-Ester (1-4h at RT) protein_prep->conjugation reagent_prep Prepare PNP-Ester Solution (10 mg/mL in DMSO/DMF) reagent_prep->conjugation purify Purify Conjugate (SEC or Dialysis) conjugation->purify analyze Characterize Conjugate (DOL, Activity Assay) purify->analyze

Caption: General workflow for protein bioconjugation and analysis.

References

Application Notes: Synthesis of Amine-Reactive Fluorescent Probes using 4-Nitrophenyl Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent probes are indispensable tools in biological research and drug development, enabling the visualization and quantification of specific biomolecules and cellular processes. A common strategy for creating these probes is to couple a fluorophore to a biomolecule of interest, often through the reaction of an amine-reactive fluorophore with primary amine groups on the target molecule. This document details the use of 4-Nitrophenyl trifluoroacetate as a reagent to synthesize such amine-reactive fluorescent probes.

This compound serves as an efficient activating agent for the carboxyl groups present on many fluorophores. The electron-withdrawing nature of the trifluoroacetate group renders the carbonyl carbon highly electrophilic. This facilitates its reaction with a carboxyl group-containing fluorophore to form a stable 4-nitrophenyl activated ester. This activated intermediate is then highly susceptible to nucleophilic attack by primary amines on target biomolecules, such as proteins or amine-modified oligonucleotides, resulting in the formation of a stable amide bond and a fluorescently labeled conjugate. This two-step approach provides a versatile method for the preparation of custom fluorescent probes.

Core Principle: Activation and Coupling

The synthesis of an amine-reactive fluorescent probe using this compound generally proceeds in two main stages:

  • Activation of the Fluorophore: A fluorophore containing a carboxylic acid group is reacted with this compound. This reaction forms a highly reactive 4-nitrophenyl (PNP) ester of the fluorophore.

  • Conjugation to an Amine-Containing Molecule: The activated PNP-ester of the fluorophore is then reacted with a molecule containing a primary amine, such as a protein, peptide, or amine-modified nucleic acid. The amine group displaces the 4-nitrophenoxy group to form a stable amide linkage, covalently attaching the fluorophore to the target molecule.

This methodology is analogous to the widely used N-hydroxysuccinimide (NHS) ester chemistry for bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for the Activation of a Carboxylated Fluorophore with this compound

This protocol describes the first step in creating an amine-reactive fluorescent probe.

Materials:

  • Carboxylated fluorophore (e.g., 5(6)-Carboxyfluorescein)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the carboxylated fluorophore (1 equivalent) in anhydrous DMF or DMSO in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add a base, such as triethylamine or DIPEA (1.1 equivalents), to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Slowly add the this compound solution to the fluorophore solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, the activated fluorophore can be precipitated by the addition of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether to remove unreacted reagents.

  • Dry the resulting activated fluorophore under vacuum. The product should be stored in a desiccator, protected from light and moisture, until further use.

Protocol 2: Labeling of a Protein with the Activated Fluorophore

This protocol outlines the conjugation of the 4-nitrophenyl-activated fluorophore to a protein.

Materials:

  • 4-Nitrophenyl-activated fluorophore

  • Protein to be labeled (e.g., Bovine Serum Albumin, IgG antibody)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-9.0

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a solution of the protein to be labeled in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances like Tris or glycine.

  • Immediately before use, dissolve the 4-nitrophenyl-activated fluorophore in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • While gently stirring the protein solution, slowly add a calculated amount of the activated fluorophore stock solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 fold molar excess of the dye is recommended.

  • Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring, protected from light.

  • To remove the unreacted fluorophore and byproducts, purify the labeled protein using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Collect the fractions containing the fluorescently labeled protein. The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its absorbance maximum.

  • Store the purified fluorescent probe at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis and application of an amine-reactive fluorescent probe. The data is representative and may require optimization for specific fluorophores and target molecules.

ParameterValue/RangeNotes
Fluorophore Activation
Molar Ratio (Fluorophore:4-NP-TFA:Base)1 : 1.2 : 1.1A slight excess of the activating agent and base is used.
Reaction Time2 - 4 hoursMonitor by TLC for completion.
SolventAnhydrous DMF or DMSOEnsures solubility of reactants.
TemperatureRoom Temperature (20-25°C)Mild conditions are generally sufficient.
Protein Labeling
Molar Ratio (Dye:Protein)5:1 to 20:1This ratio needs to be optimized for the specific protein.
Protein Concentration2 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction pH8.3 - 9.0Alkaline pH is required for the deprotonation of lysine amines.
Reaction Time1 - 2 hoursLonger times may lead to hydrolysis of the activated ester.
Purification MethodSize-Exclusion ChromatographyEffectively separates the labeled protein from free dye.

Visualizations

Below are diagrams illustrating the key chemical transformations and a typical experimental workflow.

G cluster_activation Step 1: Fluorophore Activation cluster_conjugation Step 2: Bioconjugation Fluorophore_COOH Fluorophore-COOH Activated_Fluorophore Fluorophore-CO-O-PNP (Activated Ester) Fluorophore_COOH->Activated_Fluorophore Reaction NP_TFA 4-Nitrophenyl Trifluoroacetate NP_TFA->Activated_Fluorophore Base Base (e.g., TEA) Base->Activated_Fluorophore Activated_Fluorophore_2 Fluorophore-CO-O-PNP Labeled_Protein Fluorophore-CO-NH-Protein (Fluorescent Probe) Activated_Fluorophore_2->Labeled_Protein Coupling Protein_NH2 Protein-NH2 Protein_NH2->Labeled_Protein PNP 4-Nitrophenol (Byproduct) Labeled_Protein->PNP

Caption: Chemical pathway for fluorescent probe synthesis.

G start Start dissolve_fluorophore Dissolve Carboxylated Fluorophore in DMF/DMSO start->dissolve_fluorophore add_base Add Base (e.g., TEA) dissolve_fluorophore->add_base activate Add 4-Nitrophenyl Trifluoroacetate Solution add_base->activate react_activation Stir for 2-4 hours at Room Temperature activate->react_activation precipitate Precipitate Activated Fluorophore react_activation->precipitate wash_dry Wash and Dry Activated Fluorophore precipitate->wash_dry dissolve_activated_dye Dissolve Activated Fluorophore in DMSO wash_dry->dissolve_activated_dye dissolve_protein Dissolve Protein in Bicarbonate Buffer (pH 8.3) conjugate Mix Protein and Activated Fluorophore dissolve_protein->conjugate dissolve_activated_dye->conjugate react_conjugation Incubate for 1-2 hours at Room Temperature conjugate->react_conjugation purify Purify by Size-Exclusion Chromatography react_conjugation->purify analyze Analyze and Store Fluorescent Probe purify->analyze end End analyze->end

Caption: Experimental workflow for probe synthesis.

Signaling Pathway Example: Enzyme Detection

Fluorescent probes synthesized by this method can be designed to detect specific enzyme activity. For instance, a fluorophore can be conjugated to a peptide sequence that is a known substrate for a particular protease.

G Probe Fluorescent Probe (Fluorophore-Peptide-Quencher) Cleavage Peptide Cleavage Probe->Cleavage Enzymatic Reaction NoFluorescence No Fluorescence (Quenched) Probe->NoFluorescence NoProtease No Protease Protease Target Protease Protease->Cleavage Fluorescence Fluorescence Signal (Turn-On) Cleavage->Fluorescence

Caption: Enzyme-activatable fluorescent probe mechanism.

In this example, the probe consists of a fluorophore and a quencher linked by the protease-specific peptide. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon introduction of the target protease, the peptide linker is cleaved, separating the fluorophore from the quencher and resulting in a "turn-on" fluorescence signal that is proportional to the enzyme's activity.

Application Notes and Protocols for Post-Translational Protein Modification Using Nitrophenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modification (PTM) is a critical process that expands the functional diversity of the proteome. The covalent attachment of molecules to specific amino acid residues can alter a protein's structure, activity, localization, and interaction with other molecules. Among the various chemical tools available for protein modification, nitrophenyl esters represent a versatile class of reagents for acylating primary amino groups, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This document provides detailed application notes and protocols for the use of nitrophenyl esters in post-translational protein modification, offering a valuable resource for researchers in basic science and drug development.

Nitrophenyl esters, particularly p-nitrophenyl (pNP) esters, are activated esters that react with nucleophiles, such as the amino groups of proteins, to form stable amide bonds. The reaction releases p-nitrophenol, a chromogenic byproduct that allows for the convenient spectrophotometric monitoring of the reaction progress. While N-hydroxysuccinimide (NHS) esters are more commonly used for amine modification, nitrophenyl esters offer advantages in certain applications, including increased stability in aqueous solutions compared to their NHS counterparts, which can be beneficial for longer reactions or when precise control over the modification process is required.[1]

Principle of the Reaction

The modification of proteins with nitrophenyl esters proceeds via a nucleophilic acyl substitution reaction. The deprotonated primary amine of a lysine residue or the N-terminus of the protein acts as a nucleophile, attacking the electrophilic carbonyl carbon of the nitrophenyl ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing the nitrophenolate ion as a leaving group. The reaction is typically carried out at a slightly alkaline pH (7.5-8.5) to ensure a sufficient concentration of the deprotonated, nucleophilic form of the amino groups.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Protein-NH2 Protein-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Protein-NH2->Intermediate Nucleophilic Attack NPE R-CO-O-C₆H₄NO₂ (Nitrophenyl Ester) NPE->Intermediate Modified_Protein Protein-NH-CO-R (Modified Protein) Intermediate->Modified_Protein Amide Bond Formation pNP HO-C₆H₄NO₂ (p-Nitrophenol) Intermediate->pNP Release of Leaving Group

Applications

The versatility of nitrophenyl esters allows for their use in a wide range of applications in protein science and drug development:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins to improve their pharmacokinetic and pharmacodynamic properties, such as increased half-life and reduced immunogenicity.

  • Biotinylation: Labeling proteins with biotin for subsequent detection or purification using avidin or streptavidin-based affinity systems.[1][2]

  • Fluorescent Labeling: Conjugating fluorescent dyes to proteins for use in various imaging and assay techniques, such as fluorescence microscopy and flow cytometry.

  • Protein Cross-linking: Using homobifunctional nitrophenyl esters to link interacting proteins, thereby stabilizing protein complexes for structural and functional studies.[1]

  • Enzyme Activity Assays: Utilizing chromogenic p-nitrophenyl ester substrates to measure the activity of esterase and lipase enzymes.[3]

  • Synthesis of Neoglycoproteins: Conjugating carbohydrates to proteins to study their roles in biological recognition processes.[1]

Quantitative Data

The efficiency of protein modification with nitrophenyl esters can be influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the ester to the protein. While generally less reactive than NHS esters, nitrophenyl esters can achieve high modification yields under optimized conditions.[4]

ParameterNitrophenyl EstersNHS EstersKey Considerations
Relative Reactivity ModerateHighNitrophenyl esters may require longer reaction times or higher concentrations.[4]
Stability in Aqueous Solution (pH 7-8) More stableLess stable (hydrolyzes)Nitrophenyl esters are advantageous for longer incubation periods.[1][5]
Reaction pH 7.5 - 8.57.2 - 8.5Optimal pH balances amine reactivity and ester hydrolysis.[6]
Leaving Group p-Nitrophenol (chromogenic)N-HydroxysuccinimideThe release of p-nitrophenol can be monitored spectrophotometrically at ~400 nm.[3]
Thermodynamic Favorability (Aminolysis) Highly Favorable (ΔG ≈ -62 kJ/mol)Favorable (ΔG ≈ -53 kJ/mol for carbonate)Both reactions are thermodynamically driven to completion.[4]

Note: The provided thermodynamic values are for specific model reactions and may vary depending on the exact reactants and conditions.

Experimental Protocols

Protocol 1: General Protein Modification with a Monofunctional Nitrophenyl Ester

This protocol describes a general procedure for labeling a protein with a nitrophenyl ester-functionalized molecule (e.g., biotin, fluorescent dye).

Materials:

  • Protein of interest

  • Nitrophenyl ester reagent (e.g., Biotin-pNP, Fluorescein-pNP)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis tubing (appropriate molecular weight cut-off)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).

  • Reagent Preparation: Immediately before use, dissolve the nitrophenyl ester reagent in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Reaction: Add a 10- to 50-fold molar excess of the nitrophenyl ester stock solution to the protein solution. The final concentration of the organic solvent should be below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal reaction time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Analyze the modified protein using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and Nitrophenyl Ester Protein_Prep->Mix Reagent_Prep Prepare Nitrophenyl Ester Stock Solution Reagent_Prep->Mix Incubate Incubate (2-4h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench Purify Purify via Desalting or Dialysis Quench->Purify Analyze Characterize Modified Protein (SDS-PAGE, MS) Purify->Analyze

Protocol 2: Protein Cross-linking with a Homobifunctional Nitrophenyl Ester

This protocol outlines the use of a homobifunctional nitrophenyl ester to cross-link interacting proteins.

Materials:

  • Purified protein complex or interacting proteins

  • Homobifunctional nitrophenyl ester cross-linker (e.g., bis(p-nitrophenyl) adipate)

  • Cross-linking Buffer: 0.1 M sodium phosphate, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Anhydrous DMSO or DMF

  • SDS-PAGE analysis reagents

Procedure:

  • Protein Preparation: Prepare the protein sample at a suitable concentration (0.1-2 mg/mL) in the cross-linking buffer.

  • Cross-linker Preparation: Prepare a fresh stock solution of the homobifunctional nitrophenyl ester in anhydrous DMSO or DMF.

  • Cross-linking Reaction: Add the cross-linker to the protein solution to achieve a final concentration typically in the range of 0.1-2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15 minutes.

  • Analysis: Analyze the cross-linked products by SDS-PAGE. Cross-linked species will appear as higher molecular weight bands. Further characterization can be performed using mass spectrometry to identify the cross-linked peptides and interaction sites.[8][9]

G Start Start with Interacting Proteins (A & B) Add_Crosslinker Add Homobifunctional Nitrophenyl Ester Start->Add_Crosslinker Incubate Incubate to Form Covalent Cross-links Add_Crosslinker->Incubate Quench Quench Excess Cross-linker Incubate->Quench Analyze Analyze by SDS-PAGE and Mass Spectrometry Quench->Analyze Result Identify Cross-linked Protein Complex (A-B) Analyze->Result

Characterization of Modified Proteins

Thorough characterization of the modified protein is crucial to ensure the success of the conjugation reaction and to understand its impact on the protein's structure and function.

  • SDS-PAGE: A simple and rapid method to visualize the modification. A successful conjugation will result in a shift in the molecular weight of the protein.

  • UV-Vis Spectroscopy: Can be used to determine the degree of labeling if the attached molecule has a distinct absorbance spectrum. For modifications with nitrophenyl esters, the release of p-nitrophenol can be monitored at approximately 400 nm to follow the reaction kinetics.[3]

  • Mass Spectrometry (MS): Provides detailed information on the modification, including the precise mass of the conjugate, the degree of labeling (number of modifications per protein), and the specific sites of modification. Techniques such as MALDI-TOF-MS and ESI-MS are commonly employed.[7][9]

  • Functional Assays: It is essential to perform relevant functional assays to confirm that the modification has not adversely affected the biological activity of the protein.

Conclusion

Post-translational modification of proteins using nitrophenyl esters is a valuable technique with broad applications in research and drug development. These reagents offer a balance of reactivity and stability, and the chromogenic nature of the p-nitrophenol leaving group provides a convenient means of monitoring the reaction. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully modify proteins for a variety of downstream applications, from fundamental studies of protein function to the development of novel protein therapeutics.

References

Troubleshooting & Optimization

How to prevent hydrolysis of 4-Nitrophenyl trifluoroacetate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 4-Nitrophenyl trifluoroacetate (4-NPTFA) to prevent its hydrolysis during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, providing potential causes and solutions.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or poor acylation reaction yields. Hydrolysis of 4-NPTFA before or during the reaction, reducing the amount of active acylating agent.1. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) using a glove box or Schlenk line.[1][2][3][4][5] 2. Use aprotic solvents: Solvents such as anhydrous acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are recommended. Avoid protic solvents like alcohols unless they are the intended reactant. 3. Control reaction temperature: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis.
Formation of 4-nitrophenol as a significant byproduct. Hydrolysis of 4-NPTFA due to the presence of water in the reaction mixture or workup.1. Verify solvent purity: Use freshly distilled or commercially available anhydrous solvents. Test solvents for water content if possible. 2. Minimize exposure to air: Prepare solutions and run reactions under an inert atmosphere. Use septa and syringes for reagent transfer.[1][3][5] 3. Workup considerations: If an aqueous workup is necessary, perform it quickly with cold solutions to minimize contact time with water.[6]
Precipitate forms upon addition of 4-NPTFA to the reaction mixture. The precipitate could be 4-nitrophenol, indicating rapid hydrolysis, or the reactant itself may be insoluble under the reaction conditions.1. Confirm anhydrous conditions: Re-evaluate all potential sources of moisture. 2. Solubility check: Ensure your substrate is soluble in the chosen anhydrous solvent at the reaction temperature. 3. Analyze the precipitate: If possible, isolate and analyze the precipitate to confirm its identity.
Difficulty in achieving reproducible kinetic data in enzyme assays. Spontaneous hydrolysis of the 4-NPTFA substrate, leading to a high background signal from the release of 4-nitrophenol.1. Prepare fresh substrate solutions: Make solutions of 4-NPTFA in an anhydrous aprotic solvent (e.g., DMSO or acetonitrile) immediately before use.[7] 2. Control pH: Maintain a neutral or slightly acidic pH for the assay buffer, as hydrolysis is accelerated under basic conditions.[8][9][10] 3. Run parallel controls: Always include a control experiment without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from your experimental data.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: this compound is sensitive to moisture and should be stored in a tightly sealed container in a desiccator at a low temperature (e.g., in a freezer).[8] For long-term storage, consider sealing the container under an inert atmosphere (argon or nitrogen).

Q2: What is the primary mechanism of this compound hydrolysis?

A2: The hydrolysis of this compound is a two-step addition-cleavage reaction. A water molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the 4-nitrophenoxide leaving group to form trifluoroacetic acid.[11] This process can be catalyzed by water networks and is influenced by pH.

Q3: In which solvents is this compound most stable?

A3: this compound is most stable in anhydrous aprotic solvents such as acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. The presence of even trace amounts of water can lead to hydrolysis.

Q4: How does pH affect the rate of hydrolysis?

A4: The rate of hydrolysis of esters like this compound is significantly influenced by pH. Hydrolysis is generally slow at neutral pH and is accelerated by both acidic and basic conditions.[8][9][10] For experiments where aqueous solutions are required, it is best to work at a neutral or slightly acidic pH and for the shortest time possible.

Q5: Can I use a stock solution of this compound?

A5: It is highly recommended to prepare solutions of this compound fresh for each experiment.[7] If a stock solution must be prepared, it should be made in a high-quality anhydrous aprotic solvent (e.g., DMSO or acetonitrile), stored in small aliquots at -20°C or -80°C, and protected from moisture to minimize degradation.[7]

Quantitative Data on Hydrolysis

The rate of hydrolysis of this compound is dependent on temperature, solvent, and pH. The following table summarizes available kinetic data.

CompoundConditionsRate Constant (k)Reference
This compoundAcetonitrile with 5 M H₂O at 23.0 °C~1.0 x 10⁻⁴ s⁻¹[11]
This compoundPure water at 25.0 °C~5.0 x 10⁻² s⁻¹[11]
4-Nitrophenyl β-D-glucopyranoside (similar leaving group)pH-independent region (neutral)Small solvent isotope effect, indicating water attack[9]
4-Nitrophenyl β-D-glucopyranoside (similar leaving group)Basic conditionsBimolecular hydrolysis is a key mechanism[9]

Experimental Protocols

Protocol: Acylation of a Primary Amine with this compound under Anhydrous Conditions

This protocol describes a general procedure for the acylation of a primary amine, emphasizing the steps required to prevent the hydrolysis of this compound.

Materials:

  • This compound

  • Primary amine substrate

  • Anhydrous dichloromethane (DCM) or anhydrous acetonitrile

  • Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Oven-dried glassware (round-bottom flask, dropping funnel, etc.)

  • Inert gas supply (argon or nitrogen) with a manifold or Schlenk line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and cooled under a stream of inert gas.[1][5]

  • Reaction Setup: Assemble the reaction flask with a stir bar, a septum, and a connection to the inert gas line.

  • Reagent Preparation:

    • In the reaction flask, dissolve the primary amine substrate and triethylamine (1.2 equivalents) in the chosen anhydrous solvent.

    • In a separate, dry flask, prepare a solution of this compound (1.1 equivalents) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the solution of the amine and base to 0 °C in an ice bath.

    • Using a dry syringe, slowly add the this compound solution to the stirred amine solution over 15-20 minutes.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a small amount of saturated aqueous ammonium chloride solution (use cold).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with cold 1 M HCl, cold saturated aqueous sodium bicarbonate, and finally with cold brine. Perform these washes quickly to minimize contact with the aqueous phases.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Hydrolysis_Mechanism Hydrolysis Mechanism of this compound NPTFA 4-Nitrophenyl Trifluoroacetate Intermediate Tetrahedral Intermediate NPTFA->Intermediate Nucleophilic Attack H2O Water H2O->Intermediate TFA Trifluoroacetic Acid Intermediate->TFA Collapse of Intermediate NP 4-Nitrophenoxide Intermediate->NP Expulsion of Leaving Group

Caption: Hydrolysis of this compound.

Experimental_Workflow Workflow to Prevent Hydrolysis start Start dry_glassware Oven-Dry Glassware start->dry_glassware inert_atm Assemble under Inert Atmosphere dry_glassware->inert_atm anhydrous_solvents Use Anhydrous Solvents inert_atm->anhydrous_solvents prep_reagents Prepare Reagent Solutions (under inert atm) anhydrous_solvents->prep_reagents cool_reaction Cool Reaction to 0 °C prep_reagents->cool_reaction slow_addition Slowly Add 4-NPTFA cool_reaction->slow_addition monitor Monitor Reaction slow_addition->monitor workup Quick, Cold Workup monitor->workup end Purified Product workup->end

Caption: Experimental Workflow for Minimizing Hydrolysis.

Troubleshooting_Logic Troubleshooting Hydrolysis Issues start Poor Reaction Outcome (e.g., low yield) check_water Check for Water Sources? start->check_water solvents Solvents Anhydrous? check_water->solvents Yes glassware Glassware Dry? check_water->glassware Yes atmosphere Inert Atmosphere Maintained? check_water->atmosphere Yes check_temp Reaction Temperature Too High? check_water->check_temp No re_run Address Moisture Sources and Re-run Experiment solvents->re_run glassware->re_run atmosphere->re_run lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_ph pH of Reaction/Workup Basic? check_temp->check_ph No lower_temp->re_run neutralize Use Neutral or Slightly Acidic Conditions check_ph->neutralize Yes neutralize->re_run

References

Technical Support Center: Optimizing Peptide Coupling with 4-Nitrophenyl Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for peptide coupling using 4-Nitrophenyl trifluoroacetate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in peptide coupling?

This compound is a reagent used to activate the carboxyl group of an N-protected amino acid. The electron-withdrawing trifluoroacetate group makes the carbonyl carbon highly electrophilic.[1] This facilitates the reaction with the amino acid to form a stable p-nitrophenyl (PNP) activated ester intermediate.[1] This activated ester then readily reacts with the free N-terminal amine of the growing peptide chain to form a new peptide bond.[1]

Q2: What are the advantages of using this compound?

The primary advantage of using this compound is its ability to generate stable activated ester intermediates that can lead to high coupling yields and product purity.[1] The formation of the p-nitrophenyl ester provides a reliable and controlled method for peptide bond formation.[1]

Q3: What are the common side reactions to be aware of during peptide synthesis?

Common side reactions in peptide synthesis include racemization, diketopiperazine formation, aspartimide formation, and arginine lactamization. Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern during the activation of the carboxyl group.[2] Additionally, trifluoroacetylation of the N-terminal amine can occur, primarily from the use of trifluoroacetic acid (TFA) in deprotection and cleavage steps, leading to chain termination.[3][4][5]

Q4: How can I monitor the completion of the coupling reaction?

The completion of the coupling reaction can be monitored using qualitative colorimetric tests like the Kaiser (ninhydrin) test, which detects the presence of free primary amines. A positive test (typically a blue color) indicates an incomplete reaction, suggesting that a second coupling may be necessary.

Q5: How should this compound be stored?

This compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[6] Degradation due to moisture can affect its reactivity and the efficiency of the activation step.

Troubleshooting Guide

This section addresses specific issues that may be encountered during peptide coupling with this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Coupling Yield 1. Incomplete activation of the amino acid. 2. Degradation of this compound due to moisture. 3. Steric hindrance from bulky amino acids. 4. Peptide aggregation on the solid support.1. Optimize Activation: Ensure stoichiometric amounts of the N-protected amino acid and this compound are used. Slightly increase the reaction time for the activation step. 2. Use Fresh Reagent: Use a fresh, properly stored batch of this compound. 3. Increase Reaction Time/Temperature: For sterically hindered amino acids, prolong the coupling time (e.g., overnight) or consider a slight increase in temperature. Be cautious as elevated temperatures can increase the risk of racemization. 4. Improve Solvation: Use solvents known to disrupt secondary structures, such as a mixture of DMF and DMSO.
Presence of Deletion Sequences 1. Incomplete removal of the Fmoc protecting group. 2. Inefficient coupling reaction.1. Ensure Complete Deprotection: Increase the deprotection time or use a stronger base solution if necessary. Confirm complete deprotection with a ninhydrin test. 2. Double Coupling: Perform a second coupling step to ensure the reaction goes to completion.
Side Product Formation (e.g., Racemization) 1. Prolonged activation time. 2. Use of a strong base.1. Minimize Activation Time: Use the shortest possible activation time that still allows for complete formation of the p-nitrophenyl ester. 2. Optimize Base Selection: If a base is used in the coupling step, consider a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIPEA) to minimize racemization.[7]
Trifluoroacetylation of N-terminus 1. Residual trifluoroacetic acid (TFA) from the deprotection step. 2. Potential side reaction from the trifluoroacetate leaving group (less common).1. Thorough Washing: Ensure the resin is thoroughly washed after the TFA deprotection step to remove all traces of acid before neutralization and coupling. 2. Neutralization: Perform a proper neutralization step with a suitable base after deprotection.

Experimental Protocols

General Protocol for Peptide Coupling using this compound (Solid-Phase)

This protocol provides a general guideline for the activation of an N-Fmoc protected amino acid with this compound and subsequent coupling to a resin-bound peptide. Optimization for specific amino acids and sequences will be necessary.

1. Materials:

  • N-Fmoc protected amino acid

  • This compound

  • Resin with N-terminal deprotected peptide

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Base (optional, for coupling): Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Washing solvents: DMF, Dichloromethane (DCM)

2. Amino Acid Activation (Preparation of the p-Nitrophenyl Ester):

  • In a clean, dry reaction vessel, dissolve the N-Fmoc protected amino acid (1.5 to 3 equivalents relative to the resin loading) in anhydrous DMF.

  • Add an equimolar amount of this compound to the amino acid solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the activated p-nitrophenyl ester. The progress of this reaction can be monitored by thin-layer chromatography (TLC) if desired.

3. Coupling to the Resin:

  • Ensure the N-terminal Fmoc group of the peptide on the resin has been completely removed and the resin has been thoroughly washed.

  • Swell the resin in anhydrous DMF.

  • Add the solution of the activated p-nitrophenyl ester to the swollen resin.

  • If required, add a non-nucleophilic base such as DIPEA or NMM (1.5 to 3 equivalents). The choice and amount of base should be optimized to facilitate the coupling without promoting side reactions.

  • Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended.

  • Monitor the reaction for completion using the ninhydrin test.

  • Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF and then DCM to remove any unreacted reagents and byproducts.

Visualizations

Workflow for Troubleshooting Low Coupling Yield

G Troubleshooting Low Coupling Yield cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield Observed check_activation Incomplete Activation? start->check_activation check_reagent Reagent Degradation? start->check_reagent check_coupling Inefficient Coupling? start->check_coupling optimize_activation Optimize Activation Conditions check_activation->optimize_activation Yes use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent Yes extend_time Extend Coupling Time / Double Couple check_coupling->extend_time Yes change_solvent Use Solvents like DMF/DMSO check_coupling->change_solvent If Aggregation Suspected

Caption: A flowchart for diagnosing and resolving low peptide coupling yields.

Logical Relationship of Key Coupling Parameters

G Key Parameters in Peptide Coupling Reagent 4-Nitrophenyl trifluoroacetate Coupling Peptide Coupling Efficiency & Purity Reagent->Coupling AminoAcid N-Protected Amino Acid AminoAcid->Coupling Solvent Solvent (e.g., DMF) Solvent->Coupling Base Base (e.g., DIPEA, NMM) Base->Coupling Temperature Temperature Temperature->Coupling Time Reaction Time Time->Coupling

Caption: Interrelationship of factors influencing peptide coupling success.

References

Technical Support Center: 4-Nitrophenyl Trifluoroacetate in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenyl trifluoroacetate (NPTFA). The information is designed to help you anticipate and resolve common issues related to side reactions with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (NPTFA)?

A1: this compound is a highly efficient reagent for the trifluoroacetylation of primary and secondary amines. The electron-withdrawing trifluoroacetyl group makes the carbonyl carbon highly electrophilic, facilitating the formation of a stable amide bond. This is particularly valuable in peptide synthesis for the protection of amine groups.[1][2][3][4]

Q2: What are the most common side reactions observed when using NPTFA?

A2: The most prevalent side reaction is hydrolysis, where NPTFA reacts with water to form 4-nitrophenol and trifluoroacetic acid.[5][6][7] Other potential side reactions include reactions with other nucleophiles present in the reaction mixture, such as thiols and alcohols, and over-acylation of the target amine.

Q3: How can I minimize the hydrolysis of NPTFA during my experiment?

A3: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. The rate of hydrolysis is also influenced by the solvent composition; for instance, it is slower in acetonitrile compared to pure water.[6][7]

Q4: Can NPTFA react with the side chains of amino acids during peptide synthesis?

A4: Yes, nucleophilic side chains of certain amino acids can react with NPTFA. For example, the thiol group of cysteine and the hydroxyl group of serine, threonine, or tyrosine can potentially be acylated. The rate of these side reactions depends on the reaction conditions, particularly the pH, which influences the nucleophilicity of the side chains.

Q5: What is the visual indicator of NPTFA hydrolysis?

A5: The hydrolysis of NPTFA releases 4-nitrophenol, which, in its deprotonated form (4-nitrophenoxide), imparts a yellow color to the reaction mixture, especially under basic conditions.[5] The intensity of the yellow color can be a qualitative indicator of the extent of hydrolysis.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Trifluoroacetylated Product
Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of NPTFA 1. Ensure all solvents and reagents are anhydrous. 2. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Add NPTFA in portions to the reaction mixture to maintain a low instantaneous concentration.Reduced formation of 4-nitrophenol and trifluoroacetic acid, leading to a higher yield of the desired product.
Reaction with Solvent If using a nucleophilic solvent (e.g., an alcohol), switch to a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), chloroform, or acetonitrile.Prevents the formation of trifluoroacetylated solvent adducts.
Sub-optimal Stoichiometry Optimize the molar ratio of NPTFA to the nucleophile. A slight excess of NPTFA (e.g., 1.1-1.5 equivalents) may be necessary, but a large excess can lead to side reactions and purification challenges.Drives the reaction to completion without excessive side product formation.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR). If the reaction stalls, consider increasing the reaction time or temperature moderately.Ensures the reaction proceeds to completion for maximum yield.
Problem 2: Presence of Multiple Impurities in the Final Product
Possible Cause Troubleshooting Step Expected Outcome
Side Reactions with Nucleophilic Functional Groups If your substrate contains multiple nucleophilic sites (e.g., amines and thiols), consider using a protecting group strategy for the more reactive functional groups.Selective trifluoroacetylation of the target nucleophile.
Formation of Di- or Tri-acylated Products For primary amines, di-trifluoroacetylation can occur. Use a minimal excess of NPTFA and control the reaction time and temperature.Favors the formation of the mono-acylated product.
Degradation of Starting Material or Product Assess the stability of your substrate and product under the reaction conditions. If sensitive, consider milder reaction conditions (e.g., lower temperature, shorter reaction time).Preserves the integrity of the desired molecules throughout the reaction.

Quantitative Data Summary

The following table summarizes kinetic data for the hydrolysis of this compound under different conditions.

NucleophileSolventTemperature (°C)Rate Constant (s⁻¹)Reference
WaterAcetonitrile/Water mixtures23.03.7 x 10⁻⁵ - 3.4 x 10⁻⁴[6]
WaterPure Water25.0~5.0 x 10⁻²[6]

Experimental Protocols

Protocol 1: General Procedure for Trifluoroacetylation of a Primary Amine
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIEA) (1.2 eq.), to the solution and stir for 5 minutes at room temperature.

  • Addition of NPTFA: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitigation of Hydrolysis during Trifluoroacetylation
  • Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure all reagents are of high purity and stored under anhydrous conditions.

  • Inert Atmosphere: Set up the reaction apparatus under a positive pressure of dry nitrogen or argon.

  • Controlled Addition: Instead of adding all the NPTFA at once, add it in smaller portions over a longer period. This keeps the concentration of the highly reactive NPTFA low, favoring the reaction with the intended nucleophile over residual water.

  • Temperature Control: Perform the reaction at a controlled, and if possible, lower temperature to reduce the rate of hydrolysis.

Visualizations

Reaction_Pathways NPTFA 4-Nitrophenyl Trifluoroacetate Desired_Product Desired Product (Trifluoroacetylated Amine) NPTFA->Desired_Product Desired Reaction Side_Product Side Product (4-Nitrophenol + TFA) NPTFA->Side_Product Side Reaction (Hydrolysis) Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Desired_Product Water Water (Moisture) Water->Side_Product

Caption: Desired reaction pathway of NPTFA with a nucleophile versus the hydrolysis side reaction.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Hydrolysis Check for Hydrolysis (Yellow Coloration) Start->Check_Hydrolysis Anhydrous_Conditions Use Anhydrous Solvents & Inert Atmosphere Check_Hydrolysis->Anhydrous_Conditions Yes Check_Stoichiometry Review Stoichiometry of NPTFA Check_Hydrolysis->Check_Stoichiometry No Anhydrous_Conditions->Check_Stoichiometry Optimize_Ratio Optimize Molar Ratio Check_Stoichiometry->Optimize_Ratio Check_Completion Monitor Reaction Progress (TLC/LC-MS) Optimize_Ratio->Check_Completion Adjust_Conditions Adjust Time/ Temperature Check_Completion->Adjust_Conditions Incomplete Success Improved Yield Check_Completion->Success Complete Adjust_Conditions->Success

Caption: Troubleshooting workflow for low product yield in NPTFA reactions.

References

Technical Support Center: Purification of Crude 4-Nitrophenyl Trifluoroacetate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Nitrophenyl trifluoroacetate via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: The recommended solvent system for the recrystallization of this compound is a mixture of chloroform and hexane.[1] Chloroform acts as the solvent in which the compound is soluble, while hexane serves as the anti-solvent to induce crystallization.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should appear as beige or white to colorless/yellow crystals or powder.[1] The reported melting point is in the range of 35-39 °C.

Q3: Is this compound sensitive to any particular conditions?

A3: Yes, this compound is moisture-sensitive.[1][2] It is crucial to use dry solvents and apparatus and to store the compound in a tightly sealed container, preferably under an inert atmosphere, to prevent hydrolysis.[1] Hydrolysis will yield 4-nitrophenol and trifluoroacetic acid.

Q4: What are the potential impurities in crude this compound?

A4: Common impurities may include unreacted starting materials such as 4-nitrophenol and trifluoroacetic anhydride or trifluoroacetic acid. Byproducts from side reactions can also be present. The purification process aims to remove these contaminants.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Oiling Out The compound is coming out of solution as a liquid instead of solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.- Re-heat the solution to dissolve the oil, add a small amount of additional chloroform to decrease saturation, and allow it to cool more slowly.- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Ensure the cooling process is gradual. An insulated container can slow down the cooling rate.
No Crystal Formation The solution may be too dilute (excess solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.- If the solution is clear, try adding a seed crystal of pure this compound.- Gently scratch the inner surface of the flask with a glass rod.- If too much solvent was added, carefully evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
Poor Crystal Yield Too much solvent was used, causing a significant portion of the product to remain in the mother liquor. The crude material may have contained a high percentage of impurities.- Minimize the amount of hot chloroform used to dissolve the crude product.- After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals.- Ensure the final cooling step is thorough (e.g., using an ice bath) to maximize precipitation.
Discolored Crystals Colored impurities are co-precipitating with the product.- Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.- A second recrystallization may be necessary to achieve the desired purity and color.

Quantitative Data Summary

ParameterValueNotes
Recrystallization Solvents Chloroform (Solvent) / Hexane (Anti-solvent)A common and effective system for this compound.[1]
Melting Point (Pure) 35-39 °CA sharp melting point within this range indicates high purity.
Typical Purity (Post-Recrystallization) >98%As determined by methods like GC or HPLC.
Expected Yield 70-90%Yields can vary based on the purity of the crude material and the precision of the technique.
Storage Conditions Room temperature, inert atmosphereDue to its moisture sensitivity, storage in a desiccator or under nitrogen/argon is recommended.[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the purification of crude this compound using a chloroform/hexane solvent system.

Materials:

  • Crude this compound

  • Chloroform (anhydrous)

  • Hexane (anhydrous)

  • Erlenmeyer flasks (dried in an oven)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in a dry Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, gently heat chloroform.

    • Add the minimum amount of hot chloroform to the crude material while stirring to dissolve it completely. The temperature should be kept just below the boiling point of chloroform (approx. 60°C). Avoid using an excessive amount of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with a small amount of hot chloroform to prevent premature crystallization.

    • Quickly filter the hot solution into the preheated flask.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.

    • Once the solution has reached room temperature, slowly add hexane dropwise while stirring until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature once more. Crystal formation should be observed.

  • Complete Crystallization:

    • Once crystal formation at room temperature has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Process Visualization

Below is a flowchart illustrating the troubleshooting logic for the recrystallization of this compound.

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Chloroform start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe for Crystal Formation cool->observe crystals_ok Crystals Form observe->crystals_ok Yes no_crystals No Crystals Form observe->no_crystals No oiling_out Product Oils Out observe->oiling_out Oiling collect Collect and Dry Crystals crystals_ok->collect action_scratch Scratch Flask / Add Seed Crystal no_crystals->action_scratch action_concentrate Concentrate Solution no_crystals->action_concentrate action_reheat Re-heat, Add More Chloroform, Cool Slower oiling_out->action_reheat action_scratch->observe action_concentrate->cool action_reheat->cool end Pure Product collect->end

References

Troubleshooting low yield in 4-Nitrophenyl trifluoroacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of 4-Nitrophenyl Trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting low yields and other common challenges encountered during its synthesis.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound, which is a highly reactive acylating agent. Low yields are a common problem, often stemming from the compound's sensitivity to moisture.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yields in the synthesis of this compound are frequently due to premature hydrolysis of the product. The trifluoroacetate group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[1]

Potential causes include:

  • Presence of moisture: Even trace amounts of water in your reagents or solvent can lead to the hydrolysis of this compound back to 4-nitrophenol and trifluoroacetic acid.

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient mixing.

  • Suboptimal stoichiometry: An incorrect ratio of 4-nitrophenol to trifluoroacetic anhydride or the pyridine catalyst can result in a lower yield.

  • Degradation during workup or purification: The product can degrade if exposed to moisture or high temperatures for extended periods during extraction and purification steps.

Q2: I observe a yellow color in my reaction mixture and final product. Is this normal?

The starting material, 4-nitrophenol, is yellow. A persistent yellow color in your final product likely indicates the presence of unreacted 4-nitrophenol. This could be due to an incomplete reaction or hydrolysis of the product during the reaction or workup. The product itself should be a beige or white to pale yellow crystalline solid.

Q3: My product is an oil and won't crystallize. What should I do?

Difficulty in crystallization can be caused by impurities, particularly unreacted starting materials or byproducts from hydrolysis.

  • Purification: Ensure your crude product is sufficiently pure. Consider an additional wash with a dilute acid to remove any remaining pyridine, followed by a wash with brine.

  • Recrystallization Solvent: A common method for purification is recrystallization from a chloroform/hexane solvent system.[2]

  • Sublimation: Vacuum sublimation is another effective purification method for this compound.[2]

Q4: How can I minimize hydrolysis during the reaction?

To minimize hydrolysis, it is crucial to work under anhydrous conditions.

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.

  • Anhydrous Reagents: Use anhydrous solvents and ensure your 4-nitrophenol and pyridine are as dry as possible.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in the synthesis of this compound?

Pyridine serves two primary roles in this acylation reaction:

  • Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst by reacting with trifluoroacetic anhydride to form a highly reactive acylpyridinium intermediate. This intermediate is then more readily attacked by the hydroxyl group of 4-nitrophenol.

  • Acid Scavenger: The reaction produces trifluoroacetic acid as a byproduct. Pyridine is a base that neutralizes this acid, preventing it from protonating the starting materials and facilitating the forward reaction.

Q2: What are the optimal reaction conditions for the synthesis of this compound?

While optimal conditions can vary, a general guideline is to perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the exothermic reaction and minimize side reactions. The reaction time can range from a few hours to overnight, depending on the scale and specific conditions.

Q3: How stable is this compound and how should it be stored?

This compound is sensitive to moisture and should be handled accordingly.[2] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

Data Presentation

While precise yields are highly dependent on specific experimental conditions and scale, the following table summarizes the expected trends in yield based on key reaction parameters.

ParameterConditionExpected Impact on YieldRationale
Moisture HighDecreasePromotes hydrolysis of the product back to starting materials.
Low (Anhydrous)IncreaseMinimizes product degradation.
Temperature Too HighDecreaseMay lead to side reactions and product degradation.
Optimal (0°C - RT)IncreaseProvides a balance between reaction rate and stability.
Pyridine InsufficientDecreaseIncomplete acid scavenging and lower catalytic activity.
ExcessNo significant impact on yield, but can complicate purification.
Reaction Time Too ShortDecreaseIncomplete conversion of starting materials.
Too LongNo significant impact, unless moisture is present.Prolonged exposure to even trace moisture can lead to hydrolysis.

Experimental Protocols

Standard Synthesis of this compound

This protocol is a representative method and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 4-Nitrophenol

  • Trifluoroacetic anhydride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (or another suitable anhydrous solvent)

  • Anhydrous sodium sulfate

  • Chloroform

  • Hexane

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), add 4-nitrophenol to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Dissolution: Dissolve the 4-nitrophenol in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Pyridine: Slowly add anhydrous pyridine to the stirred solution.

  • Addition of Anhydride: Add trifluoroacetic anhydride dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture again to 0 °C.

    • Slowly add cold, dilute hydrochloric acid to quench the reaction and neutralize excess pyridine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a mixture of chloroform and hexane to yield pure this compound as a solid.[2]

Mandatory Visualization

Troubleshooting_Low_Yield cluster_moisture Moisture Mitigation cluster_reaction Reaction Parameters cluster_workup Post-Reaction Handling start Low Yield of this compound check_moisture Check for Moisture Contamination (Reagents, Solvents, Glassware) start->check_moisture incomplete_reaction Assess Reaction Completeness (TLC, NMR) start->incomplete_reaction workup_issue Review Workup & Purification Procedure start->workup_issue hydrolysis Primary Suspect: Hydrolysis of Product check_moisture->hydrolysis use_anhydrous Use Anhydrous Solvents & Reagents check_moisture->use_anhydrous Yes check_time Increase Reaction Time incomplete_reaction->check_time Incomplete check_temp Maintain Low Temperature (0°C) incomplete_reaction->check_temp Incomplete check_stoichiometry Verify Stoichiometry (esp. Pyridine) incomplete_reaction->check_stoichiometry Incomplete minimize_exposure Minimize Exposure to Air/Moisture workup_issue->minimize_exposure Yes optimize_conditions Optimize Reaction Conditions dry_glassware Thoroughly Dry Glassware use_anhydrous->dry_glassware inert_atmosphere Use Inert Atmosphere (N2/Ar) dry_glassware->inert_atmosphere inert_atmosphere->optimize_conditions check_time->optimize_conditions check_temp->optimize_conditions check_stoichiometry->optimize_conditions proper_purification Use Appropriate Purification (Recrystallization/Sublimation) minimize_exposure->proper_purification proper_purification->optimize_conditions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Removing trifluoroacetic acid byproduct from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals dealing with the removal of trifluoroacetic acid (TFA) from reaction mixtures, particularly from synthetic peptides and small molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove trifluoroacetic acid (TFA) from my sample?

Trifluoroacetic acid is a strong acid commonly used for cleaving synthesized peptides from solid-phase resins and as an ion-pairing agent during reverse-phase HPLC purification.[1] While effective for these processes, residual TFA can be detrimental to downstream applications for several reasons:

  • Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and inhibition of cell proliferation in cell-based assays.[1][2] This can mask the true biological activity of your compound.

  • Alteration of Molecular Structure and Function: TFA counter-ions can alter the secondary structure, solubility, and aggregation properties of molecules like peptides, potentially affecting their interaction with biological targets.[1][3]

  • Assay Interference: The acidity of TFA can denature pH-sensitive proteins. It can also interfere with spectroscopic measurements and mimic phosphate groups in binding sites, potentially inhibiting enzymes like kinases.[1]

Q2: What are the most common methods for removing or exchanging TFA counter-ions?

Several methods are widely used, with the choice depending on the nature of your compound, the scale of the experiment, and the required final purity. The most common techniques are:

  • Counter-Ion Exchange via Lyophilization: This is the most adapted method, where TFA is exchanged for a more biologically benign counter-ion like hydrochloride (HCl) or acetate.[4] The process involves dissolving the sample in a dilute solution of a stronger acid (e.g., HCl) and then lyophilizing (freeze-drying) it. Because the stronger acid protonates the trifluoroacetate, the resulting volatile TFA can be removed during lyophilization.[5] This process is often repeated multiple times for complete removal.[4]

  • Ion-Exchange Chromatography: This technique uses a resin (typically a strong anion exchanger) to bind the desired compound while the TFA counter-ions are washed away. The compound is then eluted with a different salt solution, such as sodium acetate.[6][7]

  • Azeotropic Distillation/Co-evaporation: This method involves adding a co-solvent like methanol, toluene, or dichloromethane and removing it under reduced pressure using a rotary evaporator.[8][9][10] This is repeated several times to azeotropically remove the TFA.

  • Solid-Phase Extraction (SPE): For hydrophobic compounds, a reverse-phase C18 cartridge can be used. The compound is loaded onto the cartridge, washed with water to remove the TFA, and then eluted with an organic solvent like methanol.[11]

  • Precipitation: The target compound can be precipitated from the cleavage solution using a solvent like cold diethyl ether. The resulting pellet is then washed multiple times with the cold solvent to remove residual TFA and other impurities.[12]

Q3: How do I choose the best TFA removal method for my compound?

The optimal method depends on several factors, including your compound's properties and downstream application. The following decision workflow can help guide your choice.

start Start: Sample with TFA q1 Is the compound for a cell-based or in vivo assay? start->q1 q2 Is the compound a peptide? q1->q2 No m1 High Purity Required: Counter-ion exchange (Lyophilization with HCl or Ion-Exchange) q1->m1 Yes q3 Is the compound hydrophobic? q2->q3 No q2->m1 Yes m2 General Purpose: Azeotropic distillation or Precipitation/Washing q3->m2 No m3 Consider Solid-Phase Extraction (SPE) q3->m3 Yes end Proceed to Experiment m1->end m2->end m3->end

Caption: Decision workflow for selecting a TFA removal method.

Troubleshooting Guide

Q4: I performed several lyophilization cycles with HCl, but I suspect TFA is still present. What should I do?

This indicates an incomplete exchange, which can happen for several reasons.

  • Solution 1: Increase Lyophilization Cycles: For complete removal, repeating the dissolution in HCl and lyophilization process 2 to 3 times is often necessary.[1]

  • Solution 2: Optimize HCl Concentration: An effective final HCl concentration is between 2 mM and 10 mM.[3][4] Concentrations below 2 mM may result in an incomplete exchange, while concentrations above 10 mM could potentially modify the peptide.[1][4] A study demonstrated that using 10 mM HCl reduced TFA content below the limit of quantification after just one cycle.[13]

  • Solution 3: Consider an Alternative Method: If repeated lyophilization is ineffective, your compound may bind TFA very strongly. In such cases, ion-exchange chromatography is a more robust alternative.[6][7]

  • Solution 4: Quantify Residual TFA: To confirm removal, use an analytical technique like ¹⁹F-NMR, FT-IR, or HPLC with an evaporative light-scattering detector (ELSD) to quantify the remaining TFA.[1][14]

Q5: My peptide is precipitating during the HCl exchange process. How can I prevent this?

Changes in pH and counter-ion composition can reduce peptide solubility.

  • Solution 1: Lower the Peptide Concentration: Try dissolving the peptide at a lower concentration (e.g., 1 mg/mL) to maintain its solubility during the exchange.[4][7]

  • Solution 2: Use a Buffer: Instead of pure water, dissolving the peptide in a buffer, such as 50 mM phosphate with 100 mM NaCl, before adding HCl may help maintain solubility.[3][4]

  • Solution 3: Add a Co-solvent: If the peptide is still difficult to dissolve, try dissolving it first in a minimal amount of an organic solvent like DMSO before slowly adding it to the aqueous HCl solution.[1]

Quantitative Data

The efficiency of TFA removal varies significantly between methods and can be dependent on the specific peptide or molecule. The table below summarizes the reduction in TFA content achieved by various techniques as reported in the literature.

MethodCompoundTFA Reduction EfficiencyReference(s)
Lyophilization (3 cycles) Peptide (AT 1)TFA content reduced below Limit of Quantification (<1% w/w) with 10 mM HCl after 1 cycle.[13]
Ion-Exchange Resin Peptide (Lanreotide)Reduction factor of >30.[15]
Deprotonation/Reprotonation Peptide (Lanreotide)Reduction factor of >100.[15]
RP-HPLC (Acetic Acid mobile phase) Peptide (Lanreotide)Reduction factor of ~3.[15]

Experimental Protocols

Protocol 1: TFA/HCl Exchange via Lyophilization

This protocol describes the replacement of TFA counter-ions with chloride by repeated lyophilization from a dilute HCl solution.[2][3][4]

start Start: Peptide-TFA Salt step1 1. Dissolve Peptide (1 mg/mL in water or buffer) start->step1 step2 2. Add 100 mM HCl (to final conc. of 2-10 mM) step1->step2 step3 3. Incubate (1 min at room temp) step2->step3 step4 4. Freeze (Liquid Nitrogen) step3->step4 step5 5. Lyophilize (Overnight) step4->step5 q_repeat Repeat Steps 1-5 Two More Times? step5->q_repeat q_repeat->step1 Yes end End: Peptide-HCl Salt q_repeat->end No

Caption: Workflow for TFA/HCl salt exchange via lyophilization.

Methodology:

  • Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer (e.g., 50mM phosphate, 100mM NaCl) at a concentration of approximately 1 mg/mL.[4]

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][4]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[4]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, to ensure a fluffy, lyophilization-friendly solid.[4][16]

  • Lyophilization: Lyophilize the frozen sample overnight or until all liquid has been removed.[4]

  • Repetition: For complete TFA removal, re-dissolve the lyophilized powder and repeat steps 1-5 at least two more times.[3][4]

  • Final Product: After the final lyophilization, the resulting peptide hydrochloride salt is ready for use.

Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography

This protocol describes the removal of TFA and its replacement with acetate using a strong anion exchange resin.[7][12][16]

Methodology:

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure there is a 10- to 50-fold excess of anion sites in the resin relative to the estimated amount of TFA in the sample.[12][16]

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[12][16]

  • Washing: Wash the column thoroughly with distilled water to remove all excess sodium acetate.[7][16]

  • Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[7][16]

  • Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute from the column. Collect the fractions containing the peptide.[16]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the dry peptide acetate salt.[16]

References

Handling and storage precautions for moisture-sensitive 4-Nitrophenyl trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and troubleshooting of moisture-sensitive 4-Nitrophenyl trifluoroacetate (4-NPT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (4-NPT), also known as Sakakibara's Reagent, is a beige crystalline solid used as a reagent in organic synthesis.[1][2] Its primary application is in peptide synthesis for the preparation of 4-nitrophenyl active esters from carboxylic acids, which facilitates amide bond formation.[1][3]

Q2: Why is this compound considered moisture-sensitive?

A2: this compound is highly susceptible to hydrolysis in the presence of water. The moisture leads to the cleavage of the ester bond, resulting in the formation of 4-nitrophenol and trifluoroacetic acid. This degradation compromises the purity and reactivity of the reagent.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure the stability and longevity of 4-NPT, it should be stored in a tightly sealed container in a cool, dry, and dark place.[4] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. For long-term storage, maintaining a temperature below 15°C is advisable. Some suppliers even recommend freezer storage.[5]

Q4: What are the visible signs of this compound degradation?

A4: A key indicator of degradation is a noticeable change in color. Pure 4-NPT is a beige or white to light yellow crystalline solid.[1] Upon hydrolysis, it releases 4-nitrophenol, which is a yellow compound. An intense yellow color in the solid reagent suggests significant moisture contamination and degradation.

Q5: Can I use this compound that has turned yellow?

A5: It is not recommended to use 4-NPT that has turned significantly yellow. The yellow color indicates the presence of 4-nitrophenol, an impurity that signifies the reagent has degraded. Using degraded reagent can lead to lower yields, impure products, and inconsistent results in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Low or no yield in peptide coupling reaction Degraded 4-NPT: The reagent may have hydrolyzed due to improper storage or handling, reducing its activity.- Use a fresh, properly stored vial of 4-NPT.- Perform a quality check on the reagent (see Experimental Protocols).- Consider using a more powerful coupling reagent if dealing with sterically hindered amino acids.[6]
Incomplete reaction: The reaction time or temperature may be insufficient.- Increase the reaction time and monitor the progress by TLC or LC-MS.- If applicable, consider gentle heating, but be mindful of potential side reactions.
Reagent appears clumped or sticky Moisture absorption: The compound has been exposed to ambient humidity.- Discard the reagent as it is likely partially hydrolyzed.- Ensure future handling is performed in a dry environment (e.g., glovebox or under a stream of inert gas).
Inconsistent reaction outcomes Variable reagent quality: Different lots or improperly stored vials of 4-NPT may have varying levels of purity.- Qualify each new lot of reagent before use in critical experiments.- Adhere strictly to storage and handling protocols to maintain consistency.
Appearance of a yellow color in the reaction mixture before addition of the amine Hydrolysis of 4-NPT: The solvent or other reagents may contain residual moisture, causing premature degradation.- Ensure all solvents and reagents are anhydrous.- Dry glassware thoroughly before use.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 658-78-6[7]
Molecular Formula C₈H₄F₃NO₄[7]
Molecular Weight 235.12 g/mol [7]
Appearance Beige crystalline solid[1]
Melting Point 35-39 °C[1]
Boiling Point 120 °C at 12 mmHg[1]
Solubility Soluble in methanol

Experimental Protocols

Protocol for Assessing the Quality of this compound by UV-Vis Spectroscopy

This protocol allows for the indirect quantification of 4-NPT degradation by measuring the amount of 4-nitrophenol present.

Principle: The hydrolysis of 4-NPT yields 4-nitrophenol, which exhibits a characteristic absorbance maximum at approximately 405 nm under basic conditions. By measuring the absorbance at this wavelength, the extent of degradation can be estimated.

Materials:

  • This compound (sample to be tested)

  • Anhydrous methanol

  • 0.1 M Sodium phosphate buffer (pH 8.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution: Accurately weigh approximately 10 mg of the 4-NPT sample and dissolve it in 10 mL of anhydrous methanol.

  • Prepare the sample for measurement: In a clean cuvette, add 2.9 mL of the 0.1 M sodium phosphate buffer (pH 8.0).

  • Initiate the measurement: Add 100 µL of the 4-NPT stock solution to the cuvette, mix quickly by inverting, and place it in the spectrophotometer.

  • Measure the absorbance: Immediately measure the absorbance at 405 nm. This initial reading corresponds to the amount of 4-nitrophenol impurity present in the reagent.

  • Monitor for further hydrolysis: To assess the rate of hydrolysis, continue to take readings at regular intervals (e.g., every minute for 10 minutes). A stable reading indicates a pure sample, while a steady increase in absorbance signifies ongoing hydrolysis.

Interpretation: A high initial absorbance at 405 nm indicates significant degradation of the 4-NPT. For critical applications, it is recommended to use a reagent with a minimal initial absorbance reading.

Visualizations

Hydrolysis_of_4_Nitrophenyl_trifluoroacetate Hydrolysis of this compound NPT This compound Intermediate Tetrahedral Intermediate NPT->Intermediate + H₂O H2O Water (Moisture) H2O->Intermediate Products Products Intermediate->Products Spontaneous Collapse TFA Trifluoroacetic Acid Products->TFA NP 4-Nitrophenol (Yellow) Products->NP Troubleshooting_Workflow Troubleshooting Workflow for 4-NPT Issues start Problem Observed (e.g., Failed Reaction) check_reagent Check 4-NPT Appearance start->check_reagent is_yellow Is it yellow or clumped? check_reagent->is_yellow degraded Reagent is likely degraded is_yellow->degraded Yes not_yellow Reagent appears normal is_yellow->not_yellow No discard Discard and use a new vial degraded->discard check_storage Review storage and handling procedures discard->check_storage check_solvents Check Solvents/Other Reagents not_yellow->check_solvents are_dry Are they anhydrous? check_solvents->are_dry not_dry Solvents may contain moisture are_dry->not_dry No are_dry_yes Solvents are dry are_dry->are_dry_yes Yes dry_solvents Use freshly dried solvents not_dry->dry_solvents check_protocol Review Reaction Protocol are_dry_yes->check_protocol protocol_ok Is the protocol appropriate? check_protocol->protocol_ok optimize Optimize reaction conditions (time, temp, stoichiometry) protocol_ok->optimize No other_issue Consider other reaction issues (e.g., substrate purity, side reactions) protocol_ok->other_issue Yes

References

Technical Support Center: Monitoring 4-Nitrophenyl trifluoroacetate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on how to effectively monitor the progress of reactions involving 4-Nitrophenyl trifluoroacetate (4-NPTFA) using Thin-Layer Chromatography (TLC).

Detailed Experimental Protocol: TLC Monitoring

Monitoring a reaction's progress is crucial to determine the consumption of starting materials and the formation of products.[1][2] TLC is a rapid and effective technique for this purpose.[1] The following protocol outlines the step-by-step procedure for monitoring a reaction involving 4-NPTFA.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (e.g., Silica gel 60 F-254)[1]

  • TLC developing chamber with a lid

  • Mobile phase (eluent), typically a mixture of hexanes and ethyl acetate[1]

  • Capillary tubes for spotting[1]

  • Reaction mixture, 4-NPTFA starting material standard

  • UV lamp (254 nm)[1]

  • Staining solution (e.g., potassium permanganate or p-anisaldehyde) and heat gun (optional)[3]

  • Forceps and pencil

Procedure:

  • Chamber Preparation: Pour a small amount of the chosen mobile phase into the TLC chamber, ensuring the solvent level is below the origin line that will be drawn on the plate. Place a piece of filter paper inside to help saturate the chamber with solvent vapors and close the lid.

  • Plate Preparation: With a pencil, gently draw a light "origin" line about 1-1.5 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).

  • Sample Preparation:

    • Starting Material (SM): Dissolve a very small amount (<1 mg) of 4-NPTFA in a volatile solvent like ethyl acetate.

    • Reaction Mixture (Rxn): Using a capillary tube, withdraw a tiny aliquot (sample) from the reaction vessel.[2] Dilute this aliquot in a small vial with a volatile solvent. If the reaction solvent has a high boiling point (e.g., DMF, DMSO), it may cause streaking; consider removing it under high vacuum before running the TLC.[4]

  • Spotting the Plate:

    • Using a clean capillary tube, touch the 'SM' solution to its corresponding mark on the origin line. The spot should be as small as possible (1-2 mm diameter).[5]

    • Use a separate capillary to spot the diluted 'Rxn' mixture on its mark.

    • For the 'Co' spot, first apply the 'SM' solution, and after it dries, spot the 'Rxn' mixture directly on top of it.

    • Ensure each spot is completely dry before proceeding.[2]

  • Developing the Plate: Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the origin line is above the solvent level.[6] Close the lid and allow the solvent to travel up the plate (elution). Do not disturb the chamber during this process.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[1] Allow the plate to air dry completely.

  • Visualization:

    • UV Light: View the dried plate under a 254 nm UV lamp in a dark area.[7] Compounds containing aromatic or conjugated systems, like 4-NPTFA, will appear as dark spots on a fluorescent green background.[8][9] Circle the visible spots with a pencil.[7]

    • Staining (Optional): If spots are not visible under UV or for additional confirmation, use a chemical stain.[9] Dip the plate quickly into a staining solution (e.g., potassium permanganate), wipe the excess from the back, and gently heat with a heat gun until colored spots appear.[3][9]

Data Presentation: Mobile Phase Selection

The choice of mobile phase is critical for achieving good separation. For neutral organic molecules, a combination of hexanes (non-polar) and ethyl acetate (EtOAc, polar) is common.[1] The polarity of the eluent must be optimized; if spots remain at the baseline, the eluent is not polar enough, and if they travel with the solvent front, it is too polar.[6]

Mobile Phase (Hexanes:EtOAc)Expected Rf of 4-NPTFA (Starting Material)Expected Rf of Hypothetical Product (e.g., Amide)Analysis
9:1~0.6~0.2Good for separating a significantly less polar product from the starting material.
4:1 ~0.4 ~0.1 A good starting point for most reactions, offering clear separation.
1:1~0.2~0.0May be too polar; starting material moves very little, and a more polar product could remain on the baseline.

Note: Rf (Retardation factor) values are illustrative and will vary based on specific reaction products and exact TLC conditions.

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase & TLC Chamber B Prepare TLC Plate (Draw Origin Line) A->B C Prepare Samples (SM, Rxn) B->C D Spot Plate (SM, Co, Rxn) C->D E Develop Plate in Chamber D->E F Mark Solvent Front & Dry Plate E->F G Visualize Under UV Lamp (254 nm) F->G H Circle Spots with Pencil G->H I Apply Chemical Stain (Optional) H->I if needed J Interpret Results H->J I->J

Caption: Workflow for monitoring reaction progress using TLC.

Frequently Asked Questions (FAQs)

Q1: What is the best mobile phase for monitoring a this compound reaction?

A common and effective mobile phase for neutral organic molecules of moderate polarity is a mixture of hexanes and ethyl acetate.[1] A good starting ratio to try is 4:1 hexanes:ethyl acetate. You may need to adjust this ratio to achieve optimal separation between your starting material and product.

Q2: How do I visualize the spots on the TLC plate?

The primary method should be a handheld UV lamp (254 nm).[3][7] this compound contains an aromatic nitro group, which makes it strongly UV-active.[9] Spots will appear dark against the glowing background of the plate.[8] If your product is not UV-active or for confirmation, you can use a chemical stain like potassium permanganate (a good general-purpose stain) or p-anisaldehyde.[9]

Q3: How can I tell if my reaction is complete?

The reaction is generally considered complete when the spot corresponding to the starting material (4-NPTFA) is no longer visible in the reaction mixture lane ('Rxn').[10][11] Concurrently, you should see a new spot for the product that has appeared and intensified over the course of the reaction.[2]

Q4: What is the purpose of a "co-spot"?

The co-spot, where both the starting material and reaction mixture are spotted in the same lane, helps to confirm the identity of the starting material spot in the reaction lane. If the starting material is still present, the 'Co' and 'Rxn' lanes should show spots at the same height. It is especially useful if the product and reactant have very similar Rf values, where an elongated or "snowman" shaped spot in the 'Co' lane can indicate two unresolved compounds.[4]

Troubleshooting Guide

Q1: My spots are streaking down the plate. What should I do?

Streaking can be caused by several factors:

  • Sample Overload: The sample is too concentrated.[5] Dilute your sample further and re-spot.

  • High-Boiling Solvent: Reaction solvents like DMF or pyridine can cause streaking.[4] Try removing the solvent under a high vacuum before preparing your TLC sample.

  • Acidic/Basic Compounds: If your compound is acidic or basic, it may interact strongly with the silica gel.[5] Try adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase (e.g., 0.1-1%).[6]

Q2: My spots are stuck on the baseline (Rf ≈ 0). How can I fix this?

This indicates your mobile phase is not polar enough to move the compounds up the plate.[6] Increase the polarity of your eluent by increasing the proportion of the more polar solvent (e.g., change from 9:1 hexanes:EtOAc to 4:1 hexanes:EtOAc).

Q3: My spots are all near the solvent front (Rf ≈ 1). What does this mean?

This means your mobile phase is too polar, causing all components to travel with the solvent front without separation.[6] Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., change from 1:1 hexanes:EtOAc to 4:1 hexanes:EtOAc).

Q4: The starting material and product spots are too close together. How can I improve separation?

If the Rf values are very similar, you need to try a different solvent system to improve resolution.[4] You can try small, systematic changes to your current system or switch to a different solvent combination entirely (e.g., dichloromethane/methanol). Running a 2D TLC can also help determine if you have one compound or multiple unresolved compounds.[4]

Q5: I don't see any spots after developing the plate. What went wrong?

There are a few possibilities:

  • Not UV-Active: Your compounds may not be UV-active. Try using a chemical stain like potassium permanganate or iodine.[6]

  • Sample Too Dilute: Your sample may be too dilute to be detected.[6] Try re-spotting the plate multiple times in the same location (allowing it to dry between applications) to concentrate the sample.

  • Compound Evaporation: If your compounds are very volatile, they may have evaporated from the plate.[6] This makes TLC monitoring difficult.

References

Addressing solubility issues of 4-Nitrophenyl trifluoroacetate in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility and reaction challenges encountered when using 4-Nitrophenyl trifluoroacetate (4-NPTFA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-NPTFA) and what are its primary applications?

This compound is a powerful acylating agent. Its highly reactive nature, due to the electron-withdrawing trifluoroacetate group, makes the carbonyl carbon very susceptible to nucleophilic attack. This property is particularly valuable in peptide synthesis for the formation of amide bonds.[1] It is also used in the preparation of other active esters.

Q2: In which common organic solvents is 4-NPTFA soluble?

Q3: What are the main stability concerns with 4-NPTFA?

4-NPTFA is sensitive to moisture.[2] It can be hydrolyzed by water to yield p-nitrophenol and trifluoroacetic acid. Therefore, it is crucial to handle and store the reagent under anhydrous (dry) conditions to maintain its reactivity.

Q4: Why is my 4-NPTFA precipitating out of the reaction mixture?

Precipitation of 4-NPTFA can occur for several reasons:

  • Low Solubility: The concentration of 4-NPTFA may have exceeded its solubility limit in the chosen solvent at the reaction temperature.

  • Change in Solvent Polarity: The addition of other reagents or a co-solvent may have altered the overall polarity of the reaction medium, reducing the solubility of 4-NPTFA.

  • Temperature Fluctuation: A decrease in temperature can significantly lower the solubility of the reagent.

  • Reaction with Trace Water: Hydrolysis of 4-NPTFA can lead to the formation of less soluble byproducts.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

If you are experiencing challenges in dissolving 4-NPTFA, consider the following troubleshooting steps:

Observation Potential Cause Recommended Solution
4-NPTFA is not dissolving at room temperature.Insufficient solvent volume or low solubility in the chosen solvent.1. Gradually increase the solvent volume. 2. Gently warm the mixture while stirring. Be cautious as excessive heat can lead to decomposition. 3. Consider a solvent with a higher polarity in which 4-NPTFA is known to be soluble, such as acetonitrile or DMF.
The solution is cloudy or contains suspended particles.Presence of impurities or partial hydrolysis of 4-NPTFA.1. Ensure you are using a high-purity grade of 4-NPTFA. 2. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. 3. Filter the solution through a syringe filter to remove any insoluble impurities before use.
Issue 2: Precipitation of 4-NPTFA During the Reaction

Precipitation during the reaction can hinder reaction kinetics and lead to lower yields.

Observation Potential Cause Recommended Solution
A solid precipitates out upon addition of another reagent.Change in solvent composition leading to decreased solubility.1. Add the reagents more slowly to allow for better mixing and to avoid localized high concentrations. 2. Consider using a co-solvent system that maintains the solubility of all reactants. 3. Perform the reaction at a slightly elevated temperature to increase solubility, if the reaction conditions permit.
The reaction mixture becomes cloudy or a precipitate forms over time.Product or byproduct is precipitating, or 4-NPTFA is slowly crashing out.1. Analyze the precipitate to determine its identity. 2. If it is the desired product, this may be beneficial for purification. 3. If it is unreacted starting material, try the solutions for "Difficulty Dissolving 4-NPTFA".

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines a general procedure for preparing a stock solution of 4-NPTFA. The optimal concentration will depend on the specific reaction and chosen solvent.

Materials:

  • This compound (4-NPTFA)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, DMF)

  • Dry glassware (e.g., volumetric flask, vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Weigh the desired amount of 4-NPTFA in a dry vial under an inert atmosphere.

  • Add a portion of the anhydrous solvent to the vial.

  • Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming (e.g., to 30-40 °C) can be applied if necessary, but avoid excessive heating.

  • Once dissolved, transfer the solution to a volumetric flask and add solvent to the mark to achieve the desired concentration.

  • Store the stock solution under an inert atmosphere and protected from light.

General Protocol for Acylation of an Amine using this compound

This protocol provides a general method for the acylation of a primary or secondary amine. Reaction conditions should be optimized for each specific substrate.

Materials:

  • Amine substrate

  • This compound (4-NPTFA)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[3]

  • Base (e.g., triethylamine, diisopropylethylamine), optional

  • Reaction vessel, stirrer, and inert atmosphere setup

Procedure:

  • Dissolve the amine substrate in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • If a base is required, add it to the amine solution and stir for a few minutes.

  • In a separate flask, prepare a solution of 4-NPTFA (typically 1.0-1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the 4-NPTFA solution to the stirred amine solution at the desired reaction temperature (often starting at 0 °C and allowing to warm to room temperature).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Perform an aqueous workup to remove byproducts such as 4-nitrophenol and any excess base.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification prep_reagent Dissolve 4-NPTFA in Anhydrous Solvent mix Combine Solutions prep_reagent->mix prep_substrate Dissolve Substrate in Anhydrous Solvent add_base Add Base (optional) prep_substrate->add_base add_base->mix monitor Monitor Reaction (TLC/LC-MS) mix->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify Product dry->purify troubleshooting_logic start Issue: 4-NPTFA Precipitation check_solubility Is concentration below solubility limit? start->check_solubility check_temp Is temperature optimal? check_solubility->check_temp Yes solution_solvent Increase solvent volume or change solvent check_solubility->solution_solvent No check_moisture Are conditions anhydrous? check_temp->check_moisture Yes solution_temp Gently warm or maintain constant temp. check_temp->solution_temp No solution_moisture Use anhydrous solvents & inert atmosphere check_moisture->solution_moisture No

References

Validation & Comparative

A Head-to-Head Comparison of 4-Nitrophenyl Trifluoroacetate and TFP Esters for Amine-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For the Researcher, Scientist, and Drug Development Professional: A Guide to Selecting the Optimal Amine-Reactive Reagent

In the realm of bioconjugation, the precise and efficient covalent modification of biomolecules is paramount. The development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes relies on robust and predictable chemical ligation strategies. Among the various methods available, the acylation of primary amines on proteins and other biomolecules using activated esters remains a cornerstone technique. For years, N-hydroxysuccinimide (NHS) esters have been the workhorse in this field. However, alternatives such as 4-nitrophenyl trifluoroacetate and 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged, offering distinct advantages in terms of reactivity and stability.

This guide provides an objective, data-supported comparison of this compound and TFP esters to aid researchers in making informed decisions for their specific bioconjugation needs. We will delve into their chemical properties, reaction kinetics, stability in aqueous environments, and provide detailed experimental protocols for their use.

Core Principles of Amine Acylation

Both this compound and TFP esters react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, through nucleophilic acyl substitution to form stable amide bonds. The efficiency of this reaction is critically dependent on the balance between the rate of aminolysis (the desired reaction with the amine) and the rate of hydrolysis, a competing side reaction with water that inactivates the ester.[1]

The reactivity of these esters is largely dictated by the electron-withdrawing properties of their leaving groups. A more electron-withdrawing leaving group results in a more electrophilic carbonyl carbon, leading to a faster reaction with nucleophiles like primary amines.

  • This compound: This reagent is rendered highly reactive by the presence of the electron-withdrawing trifluoroacetate group, which makes the carbonyl carbon extremely electrophilic and primed for nucleophilic attack.[2]

  • TFP Esters: The tetrafluorophenyl group is also strongly electron-withdrawing, leading to a highly activated ester that readily reacts with amines.[3]

Performance Comparison: Reactivity and Stability

A crucial factor in the selection of a bioconjugation reagent is its stability in aqueous buffers, where most protein modifications are performed. The ideal reagent should be stable enough to allow for handling and reaction setup but reactive enough to efficiently label the target biomolecule.

While direct head-to-head quantitative comparisons of this compound and TFP esters under identical conditions are limited in the published literature, we can infer their relative performance from available data.

Reactivity with Amines:

Both this compound and TFP esters are known to be highly reactive towards primary amines, leading to efficient amide bond formation.[2][4] this compound, sometimes referred to as Sakakibara's Reagent, is noted for its ability to facilitate amide bond formation with remarkable efficiency, often resulting in high yields in peptide synthesis.[2] TFP esters are also widely used for conjugating fluorophores and other molecules to proteins and have been shown to be as reactive as the more common NHS esters.[4]

Stability and Hydrolysis:

The primary advantage of TFP esters lies in their enhanced stability against hydrolysis, particularly at the slightly basic pH conditions (pH 7.5-9.0) that are optimal for amine acylation.[5][6] This increased stability provides a larger experimental window, reduces the need for a large excess of the labeling reagent, and can lead to more reproducible conjugation efficiencies.[3]

One study on the hydrolysis of this compound in pure water at 25°C reported a first-order rate constant of approximately 5.0 x 10⁻² s⁻¹.[7] In contrast, a study on TFP-terminated self-assembled monolayers (SAMs) demonstrated significantly greater stability, with a hydrolysis half-life of 24 hours at pH 10.[6] While the experimental conditions are not identical, this data suggests that TFP esters are considerably more stable in aqueous solutions than this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the hydrolysis of this compound and TFP esters. It is important to note that the data for the two reagents were obtained from different studies under varying experimental conditions.

ReagentConditionRate Constant (k)Reference
This compoundPure water, 25°C~5.0 x 10⁻² s⁻¹[7]
ReagentpHHalf-life (t½)Reference
TFP-terminated SAM7.0>48 hours[6]
TFP-terminated SAM8.0>48 hours[6]
TFP-terminated SAM10.024 hours[6]

Logical Relationships in Bioconjugation

The choice between this compound and TFP esters for a bioconjugation experiment involves considering the trade-off between reactivity and stability. The following diagram illustrates the decision-making process.

G Decision Logic for Amine-Reactive Ester Selection start Start: Need for Amine-Reactive Bioconjugation reagent_choice Select Activating Reagent start->reagent_choice stability_needed High Stability Required? (e.g., long reaction times, high pH) reagent_choice->stability_needed Consider Stability high_reactivity_needed Extremely High Reactivity Paramount? (e.g., rapid labeling) reagent_choice->high_reactivity_needed Consider Reactivity tfp TFP Ester outcome_tfp Outcome: - More reproducible results - Wider experimental window - Less reagent needed tfp->outcome_tfp nptfa This compound outcome_nptfa Outcome: - Potentially faster reaction - May require more careful handling - Higher risk of hydrolysis nptfa->outcome_nptfa stability_needed->tfp Yes stability_needed->high_reactivity_needed No high_reactivity_needed->tfp No high_reactivity_needed->nptfa Yes

Caption: Decision logic for selecting between TFP esters and this compound.

Experimental Protocols

Experimental Workflow for Comparing Ester Stability

The following workflow outlines a general procedure for comparing the hydrolytic stability of different activated esters.

G Workflow for Comparing Hydrolytic Stability of Activated Esters cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Esters in dry DMSO/DMF) initiate Initiate Hydrolysis (Dilute ester stock in buffer) prep_reagents->initiate prep_buffer Prepare Aqueous Buffers (e.g., PBS at various pH) prep_buffer->initiate incubate Incubate at Controlled Temperature initiate->incubate sample Take Aliquots at Time Intervals incubate->sample quench Quench Reaction (e.g., with acid or organic solvent) sample->quench hplc Analyze by RP-HPLC (Monitor disappearance of ester peak) quench->hplc calculate Calculate Half-Life (t½) hplc->calculate

Caption: General workflow for determining the hydrolytic stability of activated esters.

Protocol 1: Protein Labeling with a TFP Ester

This protocol provides a general procedure for labeling a protein with a TFP ester-activated molecule (e.g., a fluorescent dye).

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.5-8.5)

  • TFP ester of the molecule to be conjugated

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of at least 2 mg/mL for optimal results. If necessary, perform a buffer exchange into the Reaction Buffer.

  • Prepare TFP Ester Stock Solution: Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the desired molar excess of the TFP ester stock solution. A 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.

  • Quench Reaction (Optional): Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted TFP ester.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific absorbance maximum, applying appropriate correction factors.

Protocol 2: Protein Labeling with this compound

This protocol is adapted from general procedures for highly reactive activated esters and should be optimized for the specific protein and application. Due to its high reactivity and susceptibility to hydrolysis, rapid and efficient handling is crucial.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous and amine-free DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 7.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Perform a buffer exchange to ensure the protein is in the Reaction Buffer at a concentration of at least 2 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Cool the protein solution to 4°C.

    • While vigorously stirring the protein solution, add a 5- to 10-fold molar excess of the this compound stock solution dropwise.

    • Allow the reaction to proceed for 30-60 minutes at 4°C. Monitor the reaction progress if possible.

  • Quench Reaction: Immediately stop the reaction by adding the Quenching Solution to a final concentration of 100 mM. Incubate for 15 minutes at 4°C.

  • Purification: Promptly purify the conjugate using a pre-chilled desalting column equilibrated with the desired storage buffer.

  • Characterization: Analyze the conjugate to determine the extent of modification. This can be done using methods such as mass spectrometry or by monitoring the release of 4-nitrophenol spectrophotometrically at 400 nm after basification, though the latter can be complicated by the trifluoroacetate group.

Conclusion

The choice between this compound and TFP esters for amine-reactive bioconjugation depends on the specific requirements of the experiment.

  • TFP esters offer a clear advantage in terms of hydrolytic stability, especially in buffers with a pH above 7.5.[3] This increased stability can lead to higher conjugation efficiencies, better reproducibility, and the ability to use a smaller excess of the labeling reagent.[3] For applications requiring long reaction times, higher pH, or when working with limited and precious biomolecules, TFP esters are the superior choice.

  • This compound is a highly reactive reagent that can drive conjugations to completion rapidly.[2] However, its high susceptibility to hydrolysis necessitates careful handling, shorter reaction times, and potentially more rigorous optimization to minimize the competing hydrolysis reaction. It may be suitable for applications where extremely fast kinetics are desired and reaction conditions can be tightly controlled.

For most routine bioconjugation applications where reproducibility and efficient use of reagents are critical, the enhanced stability of TFP esters makes them a more robust and reliable choice. Further direct comparative studies under identical conditions would be beneficial to provide more definitive quantitative insights into the performance of these two powerful bioconjugation reagents.

References

A Comparative Guide to Peptide Coupling Agents: 4-Nitrophenyl Trifluoroacetate vs. Dicyclohexylcarbodiimide (DCC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a fundamental process in pharmaceutical research and biotechnology, enabling the creation of therapeutics, diagnostics, and novel biomaterials.[1] The success of peptide synthesis hinges on the efficient formation of amide bonds, a reaction facilitated by coupling reagents.[2] Among the vast array of available agents, Dicyclohexylcarbodiimide (DCC) represents a classical and widely used carbodiimide, while 4-Nitrophenyl trifluoroacetate, also known as Sakakibara's Reagent, serves as an efficient acylating agent for generating active esters.

This guide provides an objective comparison of the performance, mechanisms, and practical applications of this compound and DCC, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Mechanism of Action

The efficacy and side-product profile of a coupling reagent are dictated by its mechanism of action.

Dicyclohexylcarbodiimide (DCC)

DCC is a powerful dehydrating agent that activates the carboxyl group of an N-protected amino acid.[3][4] The reaction proceeds through one of two primary pathways:

  • O-Acylisourea Intermediate: The carboxyl group attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid, forming the peptide bond and releasing the insoluble byproduct, dicyclohexylurea (DCU).[3][5]

  • Symmetrical Anhydride Intermediate: In the absence of an immediate amine nucleophile, the O-acylisourea intermediate can react with a second molecule of the carboxylic acid to form a symmetrical anhydride.[6] This anhydride is also a potent acylating agent that then reacts with the amine to form the desired peptide.[6]

A significant drawback of using DCC alone is the potential for racemization of the activated amino acid.[5][7] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) are frequently used. HOBt intercepts the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization.[7][8]

dcc_mechanism cluster_path1 Direct Coupling Pathway cluster_path2 Symmetrical Anhydride Pathway cluster_path3 Racemization Suppression Pathway RCOOH N-Protected Amino Acid (R-COOH) O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + DCC DCC DCC Peptide Peptide (R-CO-NH-R') O_Acyl->Peptide + R'-NH2 DCU DCU (Byproduct) O_Acyl->DCU Sym_Anhydride Symmetrical Anhydride O_Acyl->Sym_Anhydride + R-COOH - DCU HOBt_Ester HOBt-Active Ester O_Acyl->HOBt_Ester + HOBt R_NH2 Amino Acid Ester (R'-NH2) Sym_Anhydride->Peptide HOBt HOBt (Additive) HOBt_Ester->Peptide + R'-NH2

Caption: DCC reaction pathways for peptide bond formation.
This compound

This compound functions by creating a stable, yet highly reactive, "active ester" of the amino acid. The mechanism is a two-step process, often with the active ester being pre-formed or generated in situ.

  • Activation: The N-protected amino acid reacts with this compound. The highly electron-withdrawing trifluoroacetate group makes the carbonyl carbon extremely electrophilic, facilitating the formation of a 4-nitrophenyl active ester and releasing trifluoroacetic acid.

  • Coupling: This 4-nitrophenyl active ester is then introduced to the N-terminal of the growing peptide chain. The amino group attacks the activated carbonyl carbon, forming the peptide bond and releasing 4-nitrophenol as a byproduct.

The electron-withdrawing nature of the nitrophenyl group enhances the reactivity of the ester, ensuring efficient coupling.[1]

pNPTFA_mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH N-Protected Amino Acid (R-COOH) Active_Ester 4-Nitrophenyl Active Ester RCOOH->Active_Ester + pNPTFA - CF3COOH pNPTFA 4-Nitrophenyl Trifluoroacetate Peptide Peptide (R-CO-NH-R') Active_Ester->Peptide + R'-NH2 R_NH2 Amino Acid Ester (R'-NH2) pNP 4-Nitrophenol (Byproduct) Peptide->pNP releases

Caption: Active ester pathway using this compound.

Performance Comparison

The choice of coupling agent significantly impacts reaction outcomes. The following table summarizes the key performance indicators for DCC and 4-Nitrophenyl active esters.

FeatureDicyclohexylcarbodiimide (DCC)4-Nitrophenyl Active Esters
Reaction Speed Generally slower than active esters, though reaction times are typically on the order of hours.[2]Coupling is typically rapid, often completing within a few minutes to an hour.
Typical Yields High yields are achievable, but can be compromised by side reactions.Consistently high yields are reported due to the high reactivity of the active ester.[1]
Racemization Risk High, especially for sensitive amino acids.[5] Requires the addition of anti-racemization agents like HOBt or HOSu.[7][8]Generally lower risk of racemization compared to DCC alone, as the active ester is stable.
Key Side Reactions N-acylurea formation: A stable, unreactive byproduct that terminates the peptide chain.[5][6]Dehydration: Can dehydrate Asn and Gln side chains to nitriles.[7]Trifluoroacetylation: Potential for N-terminal trifluoroacetylation from residual trifluoroacetate, terminating the chain.[9]
Byproduct Dicyclohexylurea (DCU).4-Nitrophenol.
Byproduct Removal DCU is insoluble in most organic solvents, removed by filtration.[3][5] This is problematic in Solid-Phase Peptide Synthesis (SPPS).[7][8]4-Nitrophenol is soluble and typically removed by aqueous washes or chromatography.
Primary Application Widely used in both solution-phase and solid-phase synthesis (though often replaced by DIC in SPPS to avoid DCU precipitation).[7][8]Excellent for solution-phase synthesis and fragment condensation.
Cost Very cost-effective.[4]Generally more expensive than DCC.
Handling Potent skin sensitizer; requires careful handling.[3] Moisture-sensitive.[5]Less hazardous than DCC, though standard laboratory precautions should be followed.

Experimental Protocols

Protocol 1: Standard DCC/HOBt Coupling in Solution Phase

This protocol describes a typical procedure for coupling two amino acid fragments using DCC with HOBt to suppress racemization.

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to minimize side reactions.

  • DCC Addition: Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture.

  • Pre-activation: Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the HOBt-active ester.

  • Amine Addition: Add the amino acid ester hydrochloride (1.0 eq) along with a tertiary base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1.0 eq) to neutralize the salt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated DCU.[10] Wash the filter cake with a small amount of solvent.

  • Purification: The filtrate is then typically washed with dilute acid, base, and brine to remove unreacted starting materials and soluble byproducts. The final product is purified by crystallization or chromatography.

Protocol 2: Coupling via a Pre-formed 4-Nitrophenyl Active Ester

This protocol involves the use of a stable, isolable 4-nitrophenyl active ester.

  • Reactant Preparation: Dissolve the C-terminal protected amino acid or peptide fragment (with a free N-terminus) (1.0 eq) in a suitable solvent like DMF.

  • Base Addition: Add a non-nucleophilic base such as DIEA (1.1 eq) if the amine is in its salt form.

  • Active Ester Addition: Add the N-protected amino acid 4-nitrophenyl ester (1.0-1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a yellow color from the released 4-nitrophenolate anion. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Work-up and Purification: Dilute the reaction mixture with a solvent like ethyl acetate and wash successively with 1 M Na2CO3 (to remove excess 4-nitrophenol), water, dilute acid, and brine. The organic layer is then dried and concentrated, and the crude peptide is purified by chromatography.

Comparative Workflow

The operational steps for using DCC versus an active ester coupling agent differ primarily in the activation step and byproduct removal.

experimental_workflow cluster_dcc DCC/HOBt Workflow cluster_pnp 4-Nitrophenyl Ester Workflow dcc1 1. Dissolve R-COOH & HOBt in solvent dcc2 2. Cool to 0°C dcc1->dcc2 dcc3 3. Add DCC (In Situ Activation) dcc2->dcc3 dcc4 4. Add R'-NH2 & Base dcc3->dcc4 dcc5 5. React for 2-24h dcc4->dcc5 dcc6 6. Filter to remove insoluble DCU dcc5->dcc6 dcc7 7. Aqueous Wash & Purification dcc6->dcc7 pnp1 1. Dissolve R'-NH2 & Base in solvent pnp2 2. Add Pre-activated R-COO-pNP Ester pnp1->pnp2 pnp3 3. React at RT for 1-4h pnp2->pnp3 pnp4 4. Aqueous Wash to remove soluble 4-Nitrophenol pnp3->pnp4 pnp5 5. Further Purification pnp4->pnp5

Caption: Comparison of experimental workflows.

Conclusion

Both DCC and this compound (via its active ester) are effective reagents for peptide synthesis, each with a distinct profile of advantages and disadvantages.

  • DCC is a powerful, cost-effective, and historically significant coupling reagent.[5][6] Its major drawbacks are the high potential for racemization, which necessitates the use of additives, and the formation of an insoluble DCU byproduct that complicates its use in solid-phase synthesis and requires a separate filtration step in solution-phase work.[2]

  • 4-Nitrophenyl active esters offer a reliable and efficient alternative, characterized by high yields, rapid reaction times, and a lower propensity for racemization.[1] While the potential for N-terminal trifluoroacetylation must be considered, the primary challenge is the removal of the soluble 4-nitrophenol byproduct, which is readily achieved through standard purification techniques.

The choice between these reagents depends on the specific context of the synthesis. For routine, cost-sensitive solution-phase applications where purification by filtration is straightforward, DCC/HOBt remains a viable option. For syntheses requiring high fidelity, lower racemization risk, and for fragment condensations where avoiding harsh activators is paramount, 4-Nitrophenyl active esters present a superior choice.

References

A Comparative Analysis of the Hydrolysis Rates of 4-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hydrolysis rates of 4-Nitrophenyl trifluoroacetate and S-ethyl trifluorothioacetate. The information presented is compiled from experimental data to offer an objective analysis of the reactivity of these two compounds in aqueous environments. This comparison is particularly relevant for researchers in drug development and mechanistic chemistry, where the stability and reactivity of ester and thioester linkages are of significant interest.

Quantitative Data Summary

The rate of hydrolysis for this compound is significantly faster than that of S-ethyl trifluorothioacetate under comparable conditions. This difference is primarily attributed to the nature of the leaving group. The hydrolysis of S-ethyl trifluorothioacetate is noted to be much slower due to the properties of its leaving group.[1]

CompoundTemperature (°C)Rate Constant (s⁻¹)Reference
This compound23.00.000281[1]
S-ethyl trifluorothioacetate23.00.0000370[1]

Experimental Protocols

The determination of hydrolysis rates for these compounds typically involves monitoring the reaction kinetics using UV-Vis spectrophotometry. The hydrolysis of 4-nitrophenyl esters produces 4-nitrophenolate, a chromophoric product that can be quantified to determine the reaction rate.

General Experimental Protocol for Determining Hydrolysis Rate by UV-Vis Spectrophotometry:

1. Materials and Reagents:

  • This compound or S-ethyl trifluorothioacetate
  • Acetonitrile (or other suitable organic solvent)
  • Buffer solution (e.g., phosphate or borate buffer) to maintain constant pH
  • Deionized water
  • UV-Vis Spectrophotometer with a thermostatted cuvette holder
  • Quartz cuvettes

2. Preparation of Solutions:

  • Prepare a stock solution of the ester or thioester in a suitable organic solvent like acetonitrile to ensure solubility.
  • Prepare a series of buffer solutions to maintain the desired pH for the hydrolysis reaction.

3. Kinetic Measurements:

  • Equilibrate the UV-Vis spectrophotometer and the cuvette holder to the desired reaction temperature (e.g., 25°C).
  • Pipette the aqueous buffer solution into a quartz cuvette and place it in the spectrophotometer to obtain a baseline reading.
  • Initiate the hydrolysis reaction by injecting a small aliquot of the ester or thioester stock solution into the cuvette. It is crucial to keep the final concentration of the organic solvent low (e.g., <1% v/v) to minimize its effect on the reaction medium.
  • Immediately begin recording the absorbance at the wavelength corresponding to the maximum absorbance of the 4-nitrophenolate ion (typically around 400-410 nm) as a function of time.
  • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

4. Data Analysis:

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single-exponential equation.
  • The second-order rate constant can be calculated from the slope of a plot of k_obs against the concentration of the nucleophile (e.g., hydroxide ion) if the reaction is performed under varying pH conditions.

Visualizations

Hydrolysis Reaction Pathways

The following diagram illustrates the general hydrolysis mechanism for an ester and a thioester, leading to the formation of a carboxylic acid and the corresponding alcohol or thiol.

Hydrolysis_Pathway cluster_ester This compound Hydrolysis cluster_thioester S-ethyl trifluorothioacetate Hydrolysis Ester 4-Nitrophenyl trifluoroacetate E_TS Tetrahedral Intermediate Ester->E_TS + H₂O E_Prod Trifluoroacetic acid + 4-Nitrophenolate E_TS->E_Prod Leaving Group Departure Thioester S-ethyl trifluorothioacetate T_TS Tetrahedral Intermediate Thioester->T_TS + H₂O T_Prod Trifluoroacetic acid + Ethanethiolate T_TS->T_Prod Leaving Group Departure

Caption: General hydrolysis pathways for an ester and a thioester.

Experimental Workflow for Kinetic Analysis

This diagram outlines the typical workflow for determining the hydrolysis rate constants.

Experimental_Workflow prep Prepare Stock Solutions (Ester/Thioester in Acetonitrile) setup Equilibrate Spectrophotometer and Buffer to Temperature prep->setup mix Initiate Reaction in Cuvette (Inject Stock into Buffer) setup->mix measure Record Absorbance vs. Time (at ~400-410 nm) mix->measure analyze Fit Data to Kinetic Model (Calculate Rate Constant) measure->analyze compare Compare Rate Constants analyze->compare

Caption: Workflow for kinetic analysis of hydrolysis reactions.

References

A Comparative Guide to the Efficacy of 4-Nitrophenyl Trifluoroacetate in Solid-Phase vs. Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a synthesis methodology is a critical determinant of efficiency, purity, and scalability in peptide and small molecule synthesis. 4-Nitrophenyl trifluoroacetate (4-NPTFA) has emerged as a potent acylating agent, valued for its high reactivity that can lead to excellent yields.[1] This guide provides an objective comparison of the efficacy of 4-NPTFA in the two primary synthesis paradigms: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).

At a Glance: Solid-Phase vs. Solution-Phase Synthesis

Solid-phase synthesis, pioneered by Bruce Merrifield, involves the stepwise addition of building blocks to a growing chain anchored to an insoluble resin.[2] This approach simplifies purification, as excess reagents and byproducts are removed by simple washing and filtration. In contrast, solution-phase synthesis is the classical approach where all reactions are conducted in a homogeneous solution, often requiring purification of intermediates after each step.[3]

The choice between these methodologies when using a highly reactive reagent like 4-NPTFA has significant implications for key performance indicators.

Quantitative Performance Comparison

ParameterSolid-Phase Synthesis (SPPS) with 4-NPTFASolution-Phase Synthesis (LPPS) with 4-NPTFA
Typical Crude Purity >90%85-95% (variable with each intermediate purification)
Overall Yield High for medium-length peptidesCan be higher for very short peptides, but decreases with length
Synthesis Time Faster due to simplified washing and potential for automationSlower due to requisite intermediate purification steps
Solvent Consumption High due to extensive washing stepsGenerally lower, but significant volumes used for purification
Reagent Usage Excess of 4-NPTFA and other reagents is typically usedStoichiometric or slight excess of reagents can be used
Scalability Excellent for lab-scale; large-scale can be costlyMore suitable for large-scale synthesis of shorter peptides
Potential for Side Reactions Trifluoroacetylation of the N-terminus can be a concern[4][5]Side reactions can be identified and mitigated at each step

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Acylation Protocol

This protocol outlines a manual SPPS coupling step for adding an amino acid to a resin-bound peptide using 4-NPTFA.

Materials:

  • Fmoc-protected amino acid

  • This compound (4-NPTFA)

  • Peptide-resin with a free N-terminal amine

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Fritted reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5 minutes, drain, and repeat the piperidine treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add this compound (3 equivalents) to the amino acid solution.

    • Add DIPEA (3 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Confirmation of Coupling: A Kaiser test can be performed to confirm the completion of the coupling reaction.

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Solution-Phase Acylation Protocol

This protocol describes the coupling of two peptide fragments in solution using 4-NPTFA.

Materials:

  • N-terminally protected peptide fragment with a free carboxylic acid

  • C-terminally protected peptide fragment with a free amine

  • This compound (4-NPTFA)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary base (e.g., Triethylamine, Diisopropylethylamine)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the N-terminally protected peptide fragment (1 equivalent) in the anhydrous solvent under an inert atmosphere.

    • Add this compound (1.1 equivalents) to the solution.

    • Add the tertiary base (1.1 equivalents) and stir the mixture at room temperature for 30-60 minutes to form the active ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the C-terminally protected peptide fragment with the free amine (1 equivalent) in the anhydrous solvent.

    • Slowly add the solution of the activated ester to the amine-containing solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with an acidic solution (e.g., 1N HCl) to remove excess base, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted acid and 4-nitrophenol, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting protected peptide by column chromatography or recrystallization.

Visualizing the Synthesis Workflows

To better illustrate the procedural differences, the following diagrams outline the general workflows for solid-phase and solution-phase synthesis.

SPPS_Workflow Start Start with Resin Swell Swell Resin Start->Swell Deprotect N-α Deprotection Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple with Activated Amino Acid (4-NPTFA) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect No Cleave Cleave from Resin & Side-chain Deprotection Repeat->Cleave Yes Purify Purify Peptide Cleave->Purify End Final Peptide Purify->End LPPS_Workflow Start Start with Protected Amino Acid/Peptide Activate Activate Carboxyl Group (with 4-NPTFA) Start->Activate Couple Couple with Amino Component Activate->Couple Workup Reaction Work-up Couple->Workup Purify Purify Intermediate Workup->Purify Deprotect Deprotect Purify->Deprotect Repeat Synthesize Next Fragment? Deprotect->Repeat Repeat->Activate Yes Final_Couple Final Fragment Coupling Repeat->Final_Couple No Final_Purify Final Purification Final_Couple->Final_Purify End Final Peptide Final_Purify->End Acylation_Mechanism reagents R-COOH + 4-NPTFA activated_ester R-COO-C6H4-NO2 (Active Ester) reagents->activated_ester Activation amine + R'-NH2 peptide_bond R-CO-NH-R' (Peptide Bond) activated_ester->peptide_bond Coupling byproduct + HO-C6H4-NO2 (4-Nitrophenol)

References

A Researcher's Guide to Spectrophotometric Comparison of p-Nitrophenyl Esters for Lipase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of lipase activity is crucial for enzyme characterization, inhibitor screening, and process optimization. Among the various methods available, chromogenic assays using p-nitrophenyl (pNP) esters are prized for their simplicity, sensitivity, and suitability for high-throughput screening.[1][2] This guide provides a comprehensive comparison of different p-nitrophenyl esters for the spectrophotometric assay of lipase activity, supported by experimental data and detailed protocols to inform substrate selection and experimental design.

The core of this assay lies in the enzymatic hydrolysis of a p-nitrophenyl ester by a lipase.[3] This reaction liberates a fatty acid and p-nitrophenol. In an alkaline environment (typically pH > 7), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color and strong absorbance around 405-415 nm.[3] The rate of p-nitrophenolate formation, monitored over time, is directly proportional to the lipase activity.[1]

The choice of the fatty acid esterified to the p-nitrophenyl group significantly impacts the substrate's suitability for a particular lipase, as enzyme activity is dependent on the acyl chain length.[1] Different lipases exhibit varying specificities towards substrates with different acyl chain lengths.[1]

Comparative Performance of p-Nitrophenyl Esters

The substrate specificity of a lipase is a key determinant of its catalytic efficiency towards different lipids.[3] By comparing the rate of p-nitrophenol release across a panel of pNP esters with varying acyl chain lengths, researchers can effectively determine the fatty acid chain length preference of a given lipase.[3] The following table summarizes the kinetic parameters of a wild-type lipase with a range of p-nitrophenyl esters, providing a basis for substrate selection.

SubstrateAcyl Chain LengthVmax (U/mg protein)[3][4]Catalytic Efficiency (Vmax/Km)[1][4]
p-Nitrophenyl acetate (pNPA)C20.42-
p-Nitrophenyl butyrate (pNPB)C40.950.83
p-Nitrophenyl octanoate (pNPO)C81.1-
p-Nitrophenyl dodecanoate (pNPD)C120.78-
p-Nitrophenyl palmitate (pNPP)C160.180.063

Note: The data presented is derived from studies on a specific wild-type lipase and is intended to be illustrative.[3] One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[1]

As the data indicates, the lipase exhibits the highest activity with p-nitrophenyl octanoate (C8), suggesting a preference for medium-chain fatty acid esters.[1][4] The activity decreases with both shorter (C2) and longer (C12, C16) acyl chains.[1] The very low activity observed with p-nitrophenyl palmitate suggests that this lipase is not well-suited for hydrolyzing long-chain fatty acid esters under these conditions.[1][4] The catalytic efficiency, where available, further supports the preference for shorter to medium-chain esters, with p-nitrophenyl butyrate showing a high Vmax/Km value.[1][4]

Experimental Protocols

A generalized and adaptable protocol for the measurement of lipase activity using p-nitrophenyl esters in a microplate reader format is provided below.

Materials:
  • Lipase enzyme of interest

  • p-Nitrophenyl esters (e.g., acetate, butyrate, octanoate, dodecanoate, palmitate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • Isopropanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm[3]

Preparation of Solutions:
  • Substrate Stock Solutions (10 mM): Dissolve each p-nitrophenyl ester in isopropanol to a final concentration of 10 mM.[3]

  • Reaction Buffer (50 mM Tris-HCl, pH 8.0, 0.5% Triton X-100): Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 0.5% (v/v) Triton X-100. The detergent is crucial for emulsifying the longer-chain pNP esters in the aqueous reaction mixture.[3]

  • Enzyme Solution: Prepare a stock solution of the lipase enzyme in 50 mM Tris-HCl buffer (pH 8.0) at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[3]

Assay Procedure:
  • Assay Setup: In a 96-well microplate, add 180 µL of the reaction buffer to each well.[3]

  • Add 10 µL of the respective p-nitrophenyl ester stock solution to the wells.[3]

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[3]

  • Initiation of Reaction: To start the reaction, add 10 µL of the enzyme solution to each well.[3]

  • Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes. Ensure the temperature is maintained throughout the measurement period.[3]

Data Analysis:
  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.[3]

  • Convert the rate of absorbance change to the rate of p-nitrophenol production using the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at 405 nm in alkaline buffer).[2]

  • Compare the activity of the lipase against each p-nitrophenyl ester to determine its substrate specificity.[3]

Visualizations

Principle of the Lipase Activity Assay

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_detection Detection pNP_ester p-Nitrophenyl Ester lipase Lipase pNP_ester->lipase Substrate H2O Water (H₂O) H2O->lipase fatty_acid Fatty Acid lipase->fatty_acid Product 1 pNP p-Nitrophenol (Colorless) lipase->pNP Product 2 pNP_ion p-Nitrophenolate Ion (Yellow) pNP->pNP_ion Deprotonation (Alkaline pH) detection Measure Absorbance at 405 nm pNP_ion->detection

Caption: Principle of the p-nitrophenyl ester-based lipase activity assay.

Experimental Workflow for Lipase Specificity Assay

G prep 1. Prepare Solutions - Substrate Stocks (in Isopropanol) - Reaction Buffer (with Triton X-100) - Enzyme Solution setup 2. Assay Setup (96-well plate) - Add 180 µL Reaction Buffer - Add 10 µL pNP-ester stock prep->setup pre_incubate 3. Pre-incubate (e.g., 37°C for 5 min) setup->pre_incubate initiate 4. Initiate Reaction - Add 10 µL Enzyme Solution pre_incubate->initiate measure 5. Measure Absorbance - 405 nm, kinetic read (e.g., every 30s for 10-15 min) initiate->measure analyze 6. Data Analysis - Calculate reaction rate (ΔAbs/min) - Determine Specific Activity - Compare Substrate Specificity measure->analyze

References

The Efficacy of 4-Nitrophenyl Trifluoroacetate in Peptide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield and purity. Among the diverse array of available activators, 4-Nitrophenyl trifluoroacetate, also known as Sakakibara's reagent, has been recognized for its high efficiency in forming amide bonds. This guide provides a comparative analysis of peptides synthesized using this compound, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance.

Mechanism of Action: Facilitating Efficient Peptide Bond Formation

This compound functions by activating the C-terminal carboxylic acid of an amino acid. The electron-withdrawing nature of the trifluoroacetate group makes the carbonyl carbon highly electrophilic. This facilitates the formation of a stable 4-nitrophenyl active ester intermediate. This activated ester is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, leading to the formation of a new peptide bond.[1] This controlled, two-step process is designed to proceed with high fidelity, which is crucial for the synthesis of long and complex peptide sequences.

Performance Analysis: Yield and Purity

While this compound is often cited for its ability to produce high yields of peptides, specific quantitative data from direct comparative studies with other common coupling reagents is not extensively available in recently published literature. However, the principles of its reactivity suggest a favorable profile for minimizing side reactions and ensuring complete coupling, thereby contributing to higher purity of the crude peptide product.

To provide a tangible comparison, the following table summarizes hypothetical performance data for the synthesis of a model peptide, comparing this compound with other widely used coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIC (N,N'-Diisopropylcarbodiimide) in conjunction with HOBt (Hydroxybenzotriazole).

Coupling ReagentPeptide SequenceCrude Yield (%)Purity (%) (by RP-HPLC)
This compound Ac-Ala-Phe-Gly-Leu-NH₂8592
HATU/DIPEA Ac-Ala-Phe-Gly-Leu-NH₂9095
DIC/HOBt Ac-Ala-Phe-Gly-Leu-NH₂8288

Note: The data presented in this table is illustrative and intended to reflect the expected high performance of this compound based on its chemical properties. Actual results may vary depending on the specific peptide sequence, synthesis conditions, and purification methods.

Experimental Protocols

A detailed protocol for solid-phase peptide synthesis (SPPS) using this compound is provided below. This protocol outlines the key steps from resin preparation to final peptide cleavage and purification.

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink Amide resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Synthesis Workflow

PeptideSynthesisWorkflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, this compound, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle (for each amino acid) Wash2->Repeat n-1 times Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage and Deprotection (TFA/TIS/H₂O) Wash3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Step-by-Step Procedure
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and this compound (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Add the activation mixture to the resin and shake for 2-4 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Washing: Wash the resin with DMF and DCM and dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry.

Signaling Pathways and Logical Relationships

The process of peptide synthesis using this compound can be visualized as a logical progression of chemical reactions. The following diagram illustrates the key transformations.

ActivationCoupling cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-Amino Acid (R-COOH) Active_Ester Active Ester Intermediate (R-COO-PNP) Fmoc_AA->Active_Ester + Reagent Reagent 4-Nitrophenyl trifluoroacetate New_Peptide Elongated Peptide (R-CO-NH-Peptide) Active_Ester->New_Peptide + Peptide-Resin Peptide_Resin Peptide on Resin (H₂N-Peptide)

Caption: Activation and coupling steps in peptide synthesis with this compound.

Conclusion

This compound stands as a robust and efficient coupling reagent for solid-phase peptide synthesis. Its mechanism of action, proceeding through a stable active ester intermediate, promotes high reaction fidelity. While comprehensive, direct comparative studies with modern coupling reagents are not abundant in recent literature, the chemical principles underlying its reactivity suggest it is a valuable tool for achieving high yield and purity in peptide synthesis. The provided protocol offers a framework for researchers to effectively utilize this reagent in their synthetic endeavors.

References

Stability of 4-Nitrophenyl Activated Esters in Radiolabelling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and reproducibility of radiolabelling reactions are paramount. The stability of the activated ester used as a precursor is a critical factor influencing these outcomes. This guide provides an objective comparison of the stability of 4-nitrophenyl (PNP) activated esters with other commonly used alternatives in radiolabelling, supported by experimental data and detailed protocols.

Acylation of biomolecules via activated esters is a cornerstone of indirect radiolabelling. The activated ester's role is to facilitate the formation of a stable amide bond with a primary amine on the target molecule. However, these reactive compounds are susceptible to hydrolysis, a competing reaction with water that deactivates the ester and reduces labelling efficiency. This guide focuses on the stability of 4-nitrophenyl (PNP) esters, comparing them primarily with N-hydroxysuccinimide (NHS) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters.

Comparative Stability Analysis

The stability of an activated ester in the aqueous and often slightly basic conditions required for bioconjugation is a key determinant of its effectiveness. A more stable ester will have a longer half-life in the reaction buffer, allowing more time for the desired reaction with the biomolecule to occur.

4-Nitrophenyl (PNP) Esters: Superior Performance in Radiolabelling

Recent studies have demonstrated the superiority of PNP esters in the context of radiolabelling, particularly for the preparation of ¹⁸F-labelled synthons.[1] In direct comparisons, PNP esters have shown greater stability under the conditions required for direct radiofluorination compared to their TFP counterparts.[1] This enhanced stability is presumed to be a direct contributor to higher and more reproducible yields in subsequent acylation reactions.[1] While TFP esters were found to be less tolerant of the radiofluorination conditions and more prone to decomposition, PNP esters remained stable, leading to more effective acylation.[1]

N-Hydroxysuccinimide (NHS) Esters: The Prevalent but Hydrolytically Sensitive Standard

NHS esters are the most widely used class of activated esters for amine modification.[2][3] Their reactivity is well-characterized, but so is their susceptibility to hydrolysis, which is highly dependent on pH.[4] The half-life of NHS esters decreases dramatically as the pH increases from neutral to the slightly alkaline conditions optimal for amine coupling (pH 8.3-8.5).[2][]

Quantitative Stability Data

Direct, side-by-side quantitative data on the non-enzymatic hydrolysis of PNP and NHS esters under identical radiolabelling conditions is sparse in the literature. However, data on the hydrolysis of NHS esters under various pH conditions provides a valuable benchmark for comparison.

Activated EsterpHTemperature (°C)Half-life (t½)
NHS Ester 7.0Room Temperature~1-2 hours
8.0Room Temperature~1 hour
8.6410 minutes
9.0Room Temperature< 10 minutes

Note: This data is for general NHS esters and can vary based on the specific molecule and buffer conditions.

Experimental Protocols

The stability of activated esters is typically assessed by monitoring their hydrolysis over time in a relevant aqueous buffer.

Protocol 1: Spectrophotometric Assay for 4-Nitrophenyl Ester Hydrolysis

This method leverages the fact that the hydrolysis of a 4-nitrophenyl ester releases 4-nitrophenol, a chromophore that can be quantified by measuring its absorbance at approximately 405 nm.[6][7][8]

Materials:

  • 4-nitrophenyl activated ester of interest

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), carbonate-bicarbonate buffer) at the desired pH

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the 4-nitrophenyl ester in a water-miscible organic solvent (e.g., DMSO, DMF).

  • Equilibrate the reaction buffer to the desired temperature.

  • Initiate the hydrolysis by adding a small volume of the ester stock solution to the pre-warmed buffer in a cuvette to achieve the desired final concentration.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at ~405 nm over time.

  • The initial rate of hydrolysis can be determined from the linear portion of the absorbance versus time plot. The half-life can be calculated from the pseudo-first-order rate constant.

Protocol 2: HPLC-Based Stability Assay for Activated Esters

This method is applicable to any activated ester and provides a more direct measurement of the disappearance of the active ester over time.

Materials:

  • Activated ester of interest (PNP, NHS, etc.)

  • Reaction buffer at the desired pH

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Quenching solution (e.g., a solution of a primary amine like glycine or an acidic buffer)

Procedure:

  • Prepare a stock solution of the activated ester in an appropriate solvent.

  • Add the stock solution to the reaction buffer at a controlled temperature.

  • At various time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution to stop further hydrolysis.

  • Analyze the quenched samples by HPLC.

  • The concentration of the remaining activated ester is determined by measuring the area of its corresponding peak in the chromatogram.

  • The half-life is determined by plotting the natural logarithm of the ester concentration versus time.

Visualizing the Chemistry and Workflow

To further clarify the processes involved, the following diagrams illustrate the key chemical reactions and experimental workflows.

cluster_aminolysis Desired Aminolysis cluster_hydrolysis Competing Hydrolysis ActivatedEster R-CO-X (Activated Ester) AmideBond R-CO-NH-R' (Stable Amide Bond) ActivatedEster->AmideBond + R'-NH₂ Biomolecule R'-NH₂ (Biomolecule) Biomolecule->AmideBond LeavingGroup H-X (Leaving Group) ActivatedEster2 R-CO-X (Activated Ester) InactiveCarboxylate R-COOH (Inactive Carboxylate) ActivatedEster2->InactiveCarboxylate + H₂O Water H₂O Water->InactiveCarboxylate LeavingGroup2 H-X (Leaving Group)

Caption: Competing reactions in bioconjugation.

Start Prepare Activated Ester Stock Solution Buffer Equilibrate Reaction Buffer (pH, Temp) Start->Buffer Mix Initiate Hydrolysis: Add Ester to Buffer Buffer->Mix Monitor Monitor Reaction Over Time Mix->Monitor Spectrophotometry Measure Absorbance of Leaving Group (e.g., 4-nitrophenol) Monitor->Spectrophotometry Spectrophotometric Method HPLC Quench Aliquots and Analyze by HPLC Monitor->HPLC HPLC Method DataAnalysis Calculate Rate Constant and Half-life Spectrophotometry->DataAnalysis HPLC->DataAnalysis

Caption: Workflow for stability testing.

Conclusion

The stability of activated esters is a critical parameter in radiolabelling, directly impacting the yield and reproducibility of the conjugation reaction. While NHS esters are widely used, their susceptibility to hydrolysis, especially at the optimal pH for amine coupling, is a significant drawback. In contrast, 4-nitrophenyl esters have demonstrated superior stability under the demanding conditions of radiofluorination, leading to more efficient and reliable labelling of biomolecules.[1] For researchers aiming to optimize their radiolabelling protocols, particularly in the development of ¹⁸F-labelled compounds, 4-nitrophenyl activated esters represent a more robust and advantageous alternative to other commonly used activated esters. The selection of the most appropriate activated ester should be guided by the specific requirements of the radiolabelling procedure, with a strong consideration for the hydrolytic stability of the reagent under the intended reaction conditions.

References

A Researcher's Guide to the Chemoselective Acylation of Primary Amines with 4-Nitrophenyl Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of primary amines in the presence of other nucleophilic groups, such as hydroxyls, is a critical step in the synthesis of complex molecules, including peptides, bioconjugates, and pharmaceuticals. 4-Nitrophenyl trifluoroacetate has emerged as a potent acylating agent, but a thorough understanding of its selectivity is paramount for its effective application. This guide provides an objective comparison of this compound's performance, supported by established chemical principles and experimental considerations.

Introduction to Amine Acylation and the Role of this compound

Acylation, the process of introducing an acyl group (-C(O)R) onto a molecule, is a fundamental transformation in organic chemistry. When targeting primary amines, the goal is to form a stable amide bond. The challenge arises when other nucleophilic functional groups, notably hydroxyl groups, are present and can compete in the reaction, leading to undesired O-acylation.

This compound is a highly reactive acylating agent. Its reactivity is driven by two key features: the electron-withdrawing trifluoroacetyl group, which makes the carbonyl carbon highly electrophilic, and the 4-nitrophenoxy group, which is an excellent leaving group.[1] This high reactivity makes it particularly useful for the acylation of less nucleophilic amines and for driving reactions to completion.

The Basis of Selectivity: Primary Amines vs. Hydroxyl Groups

The selectivity of this compound for primary amines over hydroxyl groups is rooted in the intrinsic differences in the nucleophilicity of these functional groups.

  • Nucleophilicity: Primary amines are generally more nucleophilic than primary alcohols. The nitrogen atom in a primary amine is less electronegative than the oxygen atom in a hydroxyl group, making its lone pair of electrons more available for nucleophilic attack. This inherent difference in reactivity is the primary driver for the chemoselective N-acylation in competitive reactions.

  • Reaction Conditions: The selectivity of the acylation reaction can be further modulated by the reaction conditions.

    • pH: Under neutral to slightly basic conditions, the primary amine is in its free, nucleophilic form. As the pH becomes more acidic, the amine can be protonated to form a non-nucleophilic ammonium salt, which can favor O-acylation.

    • Solvent: The choice of solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. Aprotic solvents are generally preferred for these reactions.

  • Thermodynamic Stability: The resulting N-trifluoroacetylated product (amide) is generally more stable than the O-trifluoroacetylated product (ester). This thermodynamic preference can be a contributing factor to the final product distribution, especially if the reaction conditions allow for equilibration. There have been observations of trifluoroacetyl group transfer from a hydroxyl group to an amine, highlighting the greater stability of the N-acyl bond.

Comparison with Alternative Acylating Agents

To provide a comprehensive overview, the properties of this compound are compared with other commonly used amine-selective acylating agents.

ReagentStructureLeaving GroupReactivitySelectivity for Primary Amines over HydroxylsKey Considerations
This compound CF₃CO-O-C₆H₄NO₂4-NitrophenoxideVery HighGood to HighHighly reactive, moisture-sensitive. The trifluoroacetyl group can be removed under specific conditions.
N-Hydroxysuccinimide (NHS) esters R-CO-O-N(COCH₂)₂N-HydroxysuccinimideHighVery HighWidely used in bioconjugation for their high selectivity for primary amines in aqueous media.[2][3]
Acetic Anhydride (CH₃CO)₂OAcetateModerateModerate to GoodA common and cost-effective reagent. Selectivity can be controlled by reaction conditions.
Acyl Chlorides R-CO-ClChlorideVery HighModerateHighly reactive and can lead to side reactions. Often requires a base to neutralize the HCl byproduct.[4]
Potassium Acyltrifluoroborates (KATs) [R-CO-BF₃]⁻K⁺BF₃HighHighShow remarkable chemoselectivity for primary amines, even in the presence of other nucleophiles.[5]

Experimental Protocols

While specific reaction conditions should be optimized for each substrate, the following general protocols provide a starting point for evaluating the selectivity of this compound.

General Protocol for Competitive Acylation

This experiment aims to directly compare the reactivity of a primary amine and a primary alcohol towards this compound.

Materials:

  • Substrate containing both a primary amine and a primary hydroxyl group (e.g., ethanolamine)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (optional, to scavenge any acid formed)

  • Analytical tools for product analysis (e.g., TLC, LC-MS, NMR)

Procedure:

  • Dissolve the amino alcohol (1 equivalent) in the anhydrous solvent.

  • If using a base, add the tertiary amine (1.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same solvent.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, quench the reaction (e.g., with a small amount of water or methanol).

  • Analyze the product mixture by NMR or LC-MS to determine the ratio of N-acylated to O-acylated products.

Visualizing the Reaction and Selectivity

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

reagent 4-Nitrophenyl Trifluoroacetate n_product N-Acylated Product (Amide) reagent->n_product Favored Pathway (Higher Nucleophilicity) o_product O-Acylated Product (Ester) reagent->o_product Minor Pathway amine Primary Amine (R-NH2) amine->n_product hydroxyl Hydroxyl Group (R'-OH) hydroxyl->o_product

Caption: Reaction pathway for the acylation of a bifunctional molecule.

cluster_conditions Reaction Conditions cluster_outcome Favored Product neutral_pH Neutral/Slightly Basic pH n_acylation N-Acylation neutral_pH->n_acylation Amine is more nucleophilic acidic_pH Acidic pH o_acylation O-Acylation acidic_pH->o_acylation Amine is protonated

Caption: Influence of pH on acylation selectivity.

Conclusion

This compound is a powerful reagent for the acylation of primary amines. Its high reactivity, stemming from the electron-withdrawing trifluoroacetyl group and the excellent 4-nitrophenoxy leaving group, makes it highly effective. The selectivity for primary amines over hydroxyl groups is primarily governed by the inherently higher nucleophilicity of the amine. While this provides a strong basis for chemoselectivity, reaction conditions, particularly pH, can be fine-tuned to further enhance the desired N-acylation. For applications requiring the highest degree of selectivity, especially in complex biological molecules, alternatives such as NHS esters may be considered. Researchers are encouraged to perform preliminary small-scale experiments to optimize conditions for their specific substrates to achieve the desired reaction outcome.

References

The Economist's Reagent: A Cost-Benefit Analysis of 4-Nitrophenyl Trifluoroacetate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of large-scale synthesis, the choice of activating agent for amide bond formation is a critical decision with significant economic and operational implications. This guide provides a comprehensive cost-benefit analysis of 4-Nitrophenyl trifluoroacetate (PNPTFA), also known as Sakakibara's Reagent, objectively comparing its performance against other common alternatives and providing supporting data for informed decision-making in industrial applications.

In the realm of pharmaceutical and chemical manufacturing, where efficiency, purity, and cost-effectiveness are paramount, PNPTFA presents a compelling, albeit nuanced, option. Its efficacy lies in the potent activation of carboxylic acids, driven by the electron-withdrawing trifluoroacetate group, which renders the carbonyl carbon highly susceptible to nucleophilic attack by an amine.[1] This mechanism leads to the formation of a stable p-nitrophenyl active ester intermediate, facilitating amide bond formation with what is often cited as high efficiency and yield.[1]

Performance Comparison: PNPTFA vs. The Field

While PNPTFA is lauded for its performance, a direct quantitative comparison with other widely used coupling reagents in a large-scale setting is not abundantly available in published literature. However, by collating information on individual reagent performance and cost, a comparative picture emerges. The following tables summarize key performance indicators and cost estimations for PNPTFA and its common alternatives: carbodiimides (like DCC), phosphonium salts (like PyBOP), and uronium/aminium salts (like HATU and HBTU).

Table 1: Performance Characteristics of Common Coupling Reagents

Reagent ClassExample Reagent(s)Typical YieldTypical PurityKey AdvantagesKey Disadvantages
Active Ester This compound (PNPTFA) High[1]HighStable activated intermediate, good for sterically hindered couplings.Formation of colored byproduct (4-nitrophenol), potential for trifluoroacetylation side reactions.[2][3]
Carbodiimide DCC, DICModerate to HighVariableLow cost, well-established.Formation of insoluble urea byproduct (difficult to remove), potential for racemization.
Phosphonium Salt PyBOPHighHighLow racemization, good for sterically hindered couplings.Higher cost, produces phosphine oxide byproduct.
Uronium/Aminium Salt HATU, HBTUVery HighVery HighFast reaction times, low racemization, high efficiency.High cost, potential for guanidinylation side reactions.

Table 2: Cost-Benefit Analysis of Coupling Reagents in Large-Scale Synthesis

ReagentEstimated Cost per Mole*Cost per Reaction (Qualitative)Byproduct ConsiderationsOverall Cost-Benefit Assessment
This compound (PNPTFA) ~$50 - $150Low to Moderate4-Nitrophenol (colored, requires specific removal strategies).[4][5][6][7]Good for specific applications where a stable active ester is beneficial; byproduct removal adds to process complexity and cost.
DCC ~$20 - $50LowDicyclohexylurea (DCU) - insoluble, requires filtration.Most cost-effective for simple couplings, but purification challenges can increase overall cost.
HOBt ~$30 - $70Additive CostN/AOften used in conjunction with carbodiimides to suppress racemization and improve efficiency.
HATU ~$200 - $500HighWater-soluble byproducts, generally easier to remove.High initial cost, but can be offset by higher yields, purity, and faster throughput, reducing overall manufacturing costs.

*Costs are estimates based on bulk pricing from various suppliers and can fluctuate significantly based on volume, purity, and market conditions.

Experimental Protocols

Detailed experimental protocols are crucial for successful and reproducible large-scale synthesis. Below are generalized methodologies for amide bond formation using PNPTFA and a common alternative, HATU.

Protocol 1: Large-Scale Amide Synthesis using this compound (PNPTFA)

Objective: To synthesize a target amide on a multi-kilogram scale.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (PNPTFA) (1.1 eq)

  • Amine (1.0 eq)

  • Organic base (e.g., Diisopropylethylamine, DIPEA) (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Activation: In a suitable reactor, dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0-5 °C.

  • Add PNPTFA portion-wise, maintaining the temperature.

  • Add the organic base dropwise to the reaction mixture.

  • Allow the reaction to stir at 0-5 °C for 1-2 hours to form the active ester. The progress of the activation can be monitored by techniques such as HPLC.

  • Coupling: In a separate reactor, dissolve the amine in the anhydrous solvent.

  • Slowly add the pre-activated ester solution to the amine solution at room temperature.

  • Stir the reaction mixture until completion, typically 4-12 hours. Monitor the reaction progress by HPLC.

  • Work-up and Purification:

    • Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute acid (to remove excess base), water, and brine.

    • Crucially, to remove the 4-nitrophenol byproduct, wash the organic layer with a dilute aqueous base solution (e.g., 1M Sodium Carbonate) until the yellow color is no longer extracted into the aqueous phase. [4][5][6][7]

    • Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • The crude product is then purified by crystallization or chromatography.

Protocol 2: Large-Scale Amide Synthesis using HATU

Objective: To synthesize a target amide on a multi-kilogram scale.

Materials:

  • Carboxylic acid (1.0 eq)

  • HATU (1.05 eq)

  • Amine (1.0 eq)

  • Organic base (e.g., Diisopropylethylamine, DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF)

Procedure:

  • Activation and Coupling (In-situ): In a suitable reactor, dissolve the carboxylic acid and HATU in the anhydrous solvent under an inert atmosphere.

  • Add the organic base to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, typically 1-4 hours. Monitor the reaction progress by HPLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, water, and brine.

    • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

    • The crude product is then purified by crystallization or chromatography.

Mandatory Visualizations

To further clarify the processes and decision-making involved, the following diagrams have been generated using Graphviz.

Amide_Bond_Formation_PNPTFA Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester p-Nitrophenyl Active Ester (R-COO-PNP) Carboxylic_Acid->Active_Ester + PNPTFA (Activation) PNPTFA 4-Nitrophenyl trifluoroacetate (PNPTFA) PNPTFA->Active_Ester Amide Amide (R-CONH-R') Active_Ester->Amide + Amine (Coupling) Byproduct 4-Nitrophenol Active_Ester->Byproduct releases Amine Amine (R'-NH2) Amine->Amide

Caption: Reaction pathway for amide bond formation using PNPTFA.

Experimental_Workflow_PNPTFA Start Start: Charge Reactor with Carboxylic Acid & Solvent Activation Activation: Add PNPTFA and Base at 0-5 °C Start->Activation Coupling Coupling: Add Amine Solution Activation->Coupling Workup Aqueous Work-up: Quench, Wash with Acid/Base/Brine Coupling->Workup Purification Purification: Crystallization or Chromatography Workup->Purification End End: Isolated Pure Amide Purification->End

Caption: Generalized experimental workflow for large-scale synthesis with PNPTFA.

Decision_Tree_Coupling_Reagent Cost_Constraint High Cost Constraint? Steric_Hindrance Sterically Hindered? Cost_Constraint->Steric_Hindrance No DCC_HOBt Use DCC/HOBt Cost_Constraint->DCC_HOBt Yes Racemization_Risk High Racemization Risk? Steric_Hindrance->Racemization_Risk No HATU_PyBOP Use HATU or PyBOP Steric_Hindrance->HATU_PyBOP Yes Byproduct_Issue Byproduct Removal a Major Concern? Racemization_Risk->Byproduct_Issue No Racemization_Risk->HATU_PyBOP Yes PNPTFA Consider PNPTFA Byproduct_Issue->PNPTFA No (Manageable) Byproduct_Issue->HATU_PyBOP Yes

Caption: Decision tree for selecting a suitable coupling reagent.

Discussion and Recommendations

The selection of an activating agent for large-scale synthesis is a multifactorial decision that extends beyond the initial cost of the reagent.

Cost: While PNPTFA is more expensive than basic carbodiimides like DCC, it is generally more affordable than high-performance reagents like HATU. However, the true cost must also account for process efficiency, yield, and the cost of downstream processing, including byproduct removal. The necessity of an additional aqueous base wash to remove the colored 4-nitrophenol byproduct from reactions using PNPTFA can add time, solvent, and labor costs to the overall process.

Performance: PNPTFA's formation of a stable active ester can be advantageous, particularly in fragment condensation or with sterically hindered amino acids where slower, more controlled coupling is beneficial. This stability can lead to higher yields and purities in specific cases. However, for routine couplings, the faster reaction times and often higher yields achieved with uronium/aminium salts like HATU may be more desirable in a high-throughput industrial setting.

Safety and Handling: PNPTFA is a moisture-sensitive solid that requires careful handling. Its primary byproduct, 4-nitrophenol, is a toxic and environmentally hazardous compound that necessitates appropriate waste management and disposal procedures. In contrast, the byproducts of many uronium and phosphonium reagents are often more water-soluble and considered less problematic to handle and dispose of. A potential side reaction with PNPTFA is trifluoroacetylation of the amine nucleophile, which can lead to undesired byproducts and reduce the overall yield of the target amide.[2][3]

This compound occupies a valuable niche in the toolbox of the process chemist. It offers a balance between cost and reactivity that can be highly advantageous in specific large-scale applications, particularly when a stable, isolable active ester is desired. However, its benefits must be weighed against the challenges of byproduct removal and potential side reactions.

For syntheses where cost is the primary driver and purification of an insoluble byproduct is manageable, DCC/HOBt remains a strong contender. For the most challenging couplings where speed, yield, and purity are paramount, and the higher reagent cost can be justified by overall process efficiency, HATU and similar reagents are often the preferred choice.

Ultimately, the optimal activating agent is context-dependent. A thorough process hazard analysis, cost modeling, and small-scale proof-of-concept studies are essential before committing to a specific reagent for a large-scale manufacturing campaign. PNPTFA, with its unique profile, should be a key consideration in this evaluation process for any organization seeking to optimize its amide bond formation strategies.

References

A Comparative Guide to Alternatives for 4-Nitrophenyl Trifluoroacetate in Trifluoroacetylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetylation, the introduction of a trifluoroacetyl group (-COCF₃), is a critical chemical modification in pharmaceutical development and chemical synthesis. This functional group can enhance the metabolic stability, lipophilicity, and binding affinity of molecules. 4-Nitrophenyl trifluoroacetate (4-NPTFA) is a well-established reagent for this purpose, valued for its reactivity. However, a range of alternative reagents are available, each with distinct properties, offering advantages in specific applications. This guide provides an objective comparison of the performance of 4-NPTFA with key alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Trifluoroacetylation Reagents

The selection of a trifluoroacetylating agent is contingent on factors such as the substrate's nature (amine, alcohol, etc.), desired reaction conditions (e.g., aqueous vs. anhydrous), and the required reactivity. The following table summarizes quantitative data for the trifluoroacetylation of representative substrates using 4-NPTFA and its alternatives.

Reagent FamilySpecific ReagentSubstrateTypical Yield (%)Reaction ConditionsKey AdvantagesDisadvantages
Activated Esters This compound (4-NPTFA)Amines, AlcoholsGood to ExcellentAnhydrous organic solventsGood reactivity, solid reagentMoisture sensitive, formation of 4-nitrophenol byproduct
Anhydrides Trifluoroacetic anhydride (TFAA)Amines, Alcohols, Amino AcidsExcellent (often >90%)Anhydrous organic solvents (e.g., CH₂Cl₂)Highly reactive, volatile byproduct (CF₃COOH)Highly corrosive and moisture sensitive, can be too reactive for sensitive substrates
Thioesters S-Ethyl trifluorothioacetate (SETT)Amino Acids60-70%Aqueous conditionsSuitable for aqueous reactions, less reactive than TFAASlower reaction rates compared to more reactive agents, volatile and odorous byproduct (ethanethiol)
S-DodecyltrifluorothioacetateAmino Acids71-92%Aqueous conditionsOdorless, excellent yields in aqueous media, stableLess common than SETT
Esters Ethyl trifluoroacetate (ETFA)Amines, Amino AcidsGood to ExcellentOrganic solvents (e.g., Methanol) with baseLess reactive and more selective than TFAA, suitable for protecting group introductionSlower reaction times, often requires a base catalyst
Triflates Trifluoroacetyl triflate (TFAT)Wide range of nucleophilesExcellentAnhydrous, non-nucleophilic solventsExtremely high reactivity, can acylate even weakly nucleophilic substratesHighly unstable, moisture sensitive, limited solvent compatibility

Reaction Mechanisms and Experimental Workflows

The trifluoroacetylation reaction, regardless of the reagent, generally proceeds through a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of the trifluoroacetyl group. The efficiency of this process is largely dependent on the nature of the leaving group.

Trifluoroacetylation_Mechanism Reagent R-X-COCF₃ Nucleophile Nu-H Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Nucleophilic Attack Product Nu-COCF₃ Intermediate->Product Leaving Group Departure Byproduct H-X-R Experimental_Workflow Start Start Dissolve Dissolve Substrate in Anhydrous Solvent Start->Dissolve AddReagent Add Trifluoroacetylating Reagent (and base if required) Dissolve->AddReagent React Stir at Appropriate Temperature AddReagent->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Workup Aqueous Workup/ Quenching Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify End Characterize Product Purify->End

Safety Operating Guide

Proper Disposal of 4-Nitrophenyl Trifluoroacetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Nitrophenyl trifluoroacetate, a common reagent in peptide synthesis.[1] Adherence to these protocols is critical for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. Before beginning any disposal-related activities, it is imperative to be familiar with its material properties and to wear the appropriate Personal Protective Equipment (PPE). The compound is known to cause skin, eye, and respiratory irritation.

Table 1: Properties and Hazards of this compound

PropertyValueSource
CAS Number 658-78-6[1][2]
Molecular Formula C8H4F3NO4[2]
Molecular Weight 235.12 g/mol [2]
Form Crystals
Melting Point 35-39 °C
Boiling Point 120 °C at 12 mmHg
Flash Point 110 °C (230 °F) - closed cup
Hazard Class Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
Signal Word Warning

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Impervious chemical-resistant gloves.
Respiratory Protection A NIOSH-approved respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used if dust is generated or ventilation is inadequate.[3]
Protective Clothing A lab coat or synthetic apron should be worn to prevent skin contact.[3]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.

1. Waste Collection and Segregation:

  • Do Not Mix: Never mix this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Original Containers: Whenever possible, store the waste in its original container. If this is not feasible, use a compatible, well-labeled, and tightly sealed container.[3]

2. Labeling and Storage:

  • Clear Labeling: Clearly label the waste container as "Hazardous Waste: this compound".[3][4] Include the full chemical name; do not use abbreviations.[4]

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] The storage area should be a designated satellite accumulation area for hazardous waste.[4]

3. Arranging for Professional Disposal:

  • Contact a Licensed Vendor: Engage a licensed professional waste disposal company to arrange for the pickup and proper disposal of the chemical waste.[3]

  • Follow Regulations: Adherence to all national, state, and local environmental regulations is mandatory.[3] Your institution's Environmental Health & Safety (EH&S) department can provide specific guidance and procedures.[4]

4. Handling Spills:

  • Small Spills: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[4] Place the absorbed material into a suitable, labeled container for disposal.[4]

  • Large Spills: In the event of a large spill, evacuate the immediate area and ensure adequate ventilation.[3][4] Contact your institution's emergency response team or EH&S for assistance with cleanup.[5]

  • Cleanup: After the spill has been cleaned up, ventilate and wash the area thoroughly.[6]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_spill Assess for Spills ppe->assess_spill small_spill Small Spill: Contain with Inert Absorbent assess_spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Call EH&S assess_spill->large_spill Yes (Large) collect_waste Collect Waste in Compatible Container assess_spill->collect_waste No small_spill->collect_waste end End: Waste Disposed of Properly large_spill->end label_waste Label Container: 'Hazardous Waste: 4-Nitrophenyl Trifluoroacetate' collect_waste->label_waste store_waste Store in Cool, Dry, Well-Ventilated Area label_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Nitrophenyl Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 4-Nitrophenyl trifluoroacetate (CAS 658-78-6), a reactive reagent commonly utilized in organic synthesis, particularly for the preparation of active esters. Adherence to these protocols is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.

Immediate Safety and Hazard Identification

This compound is classified as a substance that causes skin and eye irritation, and may cause respiratory irritation.[1][2] It is also moisture-sensitive.[3] The primary hazards are associated with its reactivity and the potential for exposure through inhalation, skin contact, or eye contact.

Hazard Classification:

Hazard StatementGHS Classification
Causes skin irritationSkin Irritation (Category 2)
Causes serious eye irritationEye Irritation (Category 2A)
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)

Source: GHS classification data.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a potential for splashes.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use and change them immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect against skin contact. For larger quantities, a chemical-resistant apron is also recommended.
Respiratory Protection NIOSH-approved RespiratorRequired when handling the solid powder to avoid inhalation of dust, or when working outside of a certified chemical fume hood. A respirator with an organic vapor cartridge is suitable.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe and effective use of this compound.

experimental_workflow cluster_receipt_storage Receiving and Storage cluster_preparation Preparation and Use cluster_cleanup_disposal Decontamination and Disposal receipt Receive and Inspect storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage Intact Container ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Reagent fume_hood->weighing dissolution Dissolve in Anhydrous Solvent (e.g., DMF, Dioxane) weighing->dissolution reaction Add to Reaction Mixture dissolution->reaction decontaminate Decontaminate Glassware reaction->decontaminate solid_waste Dispose of Solid Waste decontaminate->solid_waste liquid_waste Dispose of Liquid Waste decontaminate->liquid_waste

Caption: A typical experimental workflow for using this compound.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and moisture.[3] A desiccator may be used for long-term storage.

  • Preparation and Use (in a Chemical Fume Hood):

    • Before handling, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.

    • Conduct all manipulations of solid this compound and its solutions within a certified chemical fume hood to minimize inhalation exposure.

    • Carefully weigh the required amount of the solid reagent. Avoid creating dust.

    • Prepare solutions immediately before use, as the reagent is moisture-sensitive.[3]

    • Dissolve the solid in a suitable anhydrous solvent, such as dimethylformamide (DMF) or dioxane.

    • Slowly add the solution of this compound to the reaction mixture.

  • Decontamination:

    • All glassware and equipment that have come into contact with this compound should be decontaminated.

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) to remove residues. Collect this rinse as hazardous waste.

    • Subsequently, wash the glassware with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep the mixture into a designated, labeled container for hazardous solid waste. Avoid generating dust.

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. Place the cleaning materials in the solid hazardous waste container.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Collect the absorbed material into a designated, labeled container for hazardous waste.

    • Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and post a warning sign.

    • Contact your institution's emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused Solid Reagent Collect in a clearly labeled, sealed container as "Hazardous Chemical Waste: this compound".
Liquid Waste (Organic) Collect all solutions containing this compound in a designated "Halogenated Organic Waste" container.[1][4][5] The container must be properly labeled with all chemical constituents and their approximate percentages.
Contaminated Solid Waste All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, weighing paper) must be collected in a sealed bag or container labeled as "Hazardous Chemical Waste".
Empty Containers Triple-rinse the empty container with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated organic waste. Deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated containers.

First Aid Measures

In case of accidental exposure, immediate first aid is essential.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

This guide is intended to provide essential information for the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl trifluoroacetate
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.